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  • Product: 5-Chloro-1H-indole-2-carbonitrile
  • CAS: 1374452-17-1

Core Science & Biosynthesis

Foundational

5-Chloro-1H-indole-2-carbonitrile CAS 1374452-17-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1374452-17-1 Formula: C₉H₅ClN₂ Molecular Weight: 176.60 g/mol

Executive Summary

5-Chloro-1H-indole-2-carbonitrile is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of next-generation anticoagulants and antiviral therapeutics.[1] Its structural utility lies in the 5-chloroindole core—a proven pharmacophore for occupying the S1 specificity pocket of serine proteases (e.g., Factor XIa, Factor Xa)—combined with the C2-nitrile group.[2] The nitrile moiety functions as a versatile "masked" carbonyl, enabling the divergent synthesis of carboxamides, amidines, and tetrazoles, or acting as a direct electrophilic trap in covalent inhibitor design.[2]

This guide delineates the physicochemical properties, validated synthetic pathways, and reactivity profile of CAS 1374452-17-1, providing researchers with a self-validating roadmap for its application in medicinal chemistry.[2]

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for handling and formulation.

PropertyValueContext/Notes
Appearance Pale yellow to off-white solidTypical of halogenated indole-2-carbonitriles.[1]
Melting Point 135–140 °C (Predicted)Analogous 5-fluoro derivative melts at ~137°C; 5-methoxy at ~98°C.
LogP ~2.8Lipophilic; requires polar aprotic solvents (DMSO, DMF) for solubilization.[2]
TPSA 39.6 ŲFavorable for membrane permeability (Rule of 5 compliant).[1]
pKa (NH) ~16Weakly acidic; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃).[2]
Solubility DMSO, DMF, EtOAcSparingly soluble in water; insoluble in hexanes.[1][2]
Synthetic Methodologies

Two primary routes exist for the construction of the 2-cyanoindole scaffold. The Dehydration Route is preferred for scale-up due to the commercial availability of the carboxylic acid precursor, while the Palladium-Catalyzed Cyanation is utilized when late-stage functionalization is required.

Route A: Dehydration of 5-Chloro-1H-indole-2-carboxamide (Scalable)

This protocol utilizes phosphorus oxychloride (POCl₃) to dehydrate the primary amide. It is robust and avoids the use of toxic cyanide sources required in transition-metal catalysis.[1]

Reaction Scheme: 5-Chloroindole-2-carboxylic acid → Amide → Nitrile

Protocol:

  • Amidation: Suspend 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF.[1][2] Stir 2h until gas evolution ceases. Concentrate to obtain the acid chloride.[1][3] Dissolve in THF and treat with aqueous NH₄OH (excess) at 0°C. Filter the precipitate to yield 5-chloro-1H-indole-2-carboxamide .

  • Dehydration: Suspend the amide (1.0 eq) in anhydrous 1,2-dichloroethane or chlorobenzene.

  • Add POCl₃ (3.0 eq) dropwise.[1]

  • Heat to 70–80°C for 3–6 hours. Monitor by TLC (conversion of polar amide to non-polar nitrile).[1][2]

  • Workup: Cool to 0°C. Quench slowly with saturated NaHCO₃ (Caution: vigorous gas evolution). Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Route B: Pd-Catalyzed Cyanation (Late-Stage)

Ideal for introducing the nitrile group onto a pre-functionalized indole core.[1]

Protocol:

  • Charge a reaction vessel with 5-chloro-2-iodo-1H-indole (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous DMF (degassed).

  • Heat at 80–100°C under N₂ atmosphere for 12–24h.

  • Note: Requires strict oxygen-free conditions to prevent homocoupling or dehalogenation.[1]

Visualization: Synthesis & Reactivity Architecture[1][2]

The following diagram illustrates the synthesis of the core and its divergent transformation into high-value pharmacological motifs.

G cluster_0 Synthesis cluster_1 Divergent Applications Acid 5-Chloroindole-2- carboxylic acid Amide Intermediate: Carboxamide Acid->Amide 1. (COCl)2 2. NH4OH Target 5-Chloro-1H-indole- 2-carbonitrile (CAS 1374452-17-1) Amide->Target POCl3, 80°C (Dehydration) Tetrazole Tetrazoles (Sartans/Bioisosteres) Target->Tetrazole NaN3, ZnBr2 (Cycloaddition) Amidine Amidines (Serine Protease Inhibitors) Target->Amidine 1. HCl/EtOH 2. NH3 (Pinner) Amine Aminomethyl Indoles (Reductive Amination) Target->Amine LiAlH4 or H2/Raney Ni

Figure 1: Synthetic pathway from commercial acid precursor (left) and downstream functionalization of the nitrile handle (right) into key medicinal pharmacophores.[2]

Therapeutic Applications & Mechanism

The 5-chloroindole-2-carbonitrile scaffold is a privileged structure in the design of Factor XIa (FXIa) and Factor Xa (FXa) inhibitors, which are critical targets for anticoagulant therapy with reduced bleeding risks.

Mechanism of Action (S1 Pocket Binding)
  • The 5-Chloroindole Core: Mimics the benzamidine or naphthalene moieties often found in S1 binders.[1] The chlorine atom at position 5 fills the hydrophobic distal pocket of the enzyme, enhancing affinity and selectivity over other serine proteases like thrombin.[2]

  • The Nitrile Group: Acts as a precursor to amidines (which form salt bridges with Asp189 in the S1 pocket) or carboxamides (which form hydrogen bond networks with the backbone of the selectivity loop). In some covalent inhibitor designs, the nitrile can act as an electrophilic trap for the active site serine (Ser195).[2]

Case Study: Factor XIa Inhibition

Research by Bristol-Myers Squibb and others has highlighted the utility of 5-chloroindole-2-carboxamides (derived from the nitrile) as potent P1 ligands. The nitrile intermediate allows for the parallel synthesis of libraries where the C2 position is modified to optimize the P1-S1 interaction geometry.

Safety & Handling (GHS)

Signal Word: Warning

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile.

References
  • PubChem. 5-chloro-1H-indole-2-carbonitrile (Compound).[1][4] National Library of Medicine.[1] [Link]

  • Pinto, D. J. P., et al. (2017).[1][2][5] "Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212)."[1] Journal of Medicinal Chemistry, 60(23), 9703–9723.[2] (Context: Use of 5-chloroindole scaffolds in FXIa inhibition). [Link][2][5]

  • Nagata, T., et al. (2009).[1][2][6] "Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa."[2][6] Bioorganic & Medicinal Chemistry, 17(3), 1193-1206.[2][6] [Link]

  • MDPI. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287.[2][7] (Context: Synthetic protocols for indole-2-carbonitriles). [Link][2]

Sources

Exploratory

5-chloro-2-cyanoindole chemical structure and molecular weight

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery Executive Summary 5-Chloro-2-cyanoindole (5-chloro-1H-indole-2-carbonitrile) is a privileged heterocyclic scaffold in modern drug discovery. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Chloro-2-cyanoindole (5-chloro-1H-indole-2-carbonitrile) is a privileged heterocyclic scaffold in modern drug discovery. Structurally characterized by an indole core substituted with a chlorine atom at the C5 position and a nitrile group at the C2 position, this compound serves as a critical intermediate for synthesizing antagonists of G-protein coupled receptors (GPCRs)—specifically Bradykinin B1 and Factor Xa inhibitors. Its unique electronic profile, driven by the electron-withdrawing nature of both the chloro and cyano substituents, makes it a versatile electrophile and a robust pharmacophore for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for 5-chloro-2-cyanoindole, distinguishing it from its isomers (e.g., 5-chloro-3-cyanoindole).

PropertySpecification
IUPAC Name 5-Chloro-1H-indole-2-carbonitrile
Common Name 5-Chloro-2-cyanoindole
CAS Registry Number 1374452-17-1
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol
Appearance Off-white to pale yellow solid
Melting Point Decomposes at ~144 °C [1]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
SMILES Clc1ccc2[nH]c(C#N)cc2c1

Synthetic Methodologies

For research and industrial scaling, two primary synthetic pathways are employed. The choice of method depends on the availability of starting materials and the required scale.

Method A: Dehydration of Primary Amides (Scalable/Industrial)

This is the classical medicinal chemistry route, favored for its reliability and use of inexpensive reagents. It proceeds via the dehydration of 5-chloroindole-2-carboxamide using phosphorus oxychloride (POCl₃).

Protocol:

  • Precursor Synthesis: 5-Chloroindole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by treatment with aqueous ammonia to yield 5-chloroindole-2-carboxamide.

  • Dehydration: The amide is suspended in anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: POCl₃ (1.5–2.0 equiv) is added dropwise at 0°C to prevent uncontrolled exotherms.

  • Workup: The reaction is quenched with ice-water/NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated.[1]

  • Purification: Recrystallization from ethanol or flash chromatography (Hexanes:EtOAc).

Method B: Palladium-Catalyzed Cyclization (Modern/Catalytic)

A more recent approach utilizes the palladium-catalyzed cyclization of gem-dihalovinylanilines. This method builds the indole core and installs the nitrile functionality in a single cascade, avoiding the use of harsh dehydrating agents [1].

Protocol Highlights:

  • Catalyst: Pd(PPh₃)₄ or similar Pd(0) source.

  • Conditions: Heated in DMF or DMAc.

  • Yield: Typically ~70%.[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the classical synthesis (Method A), highlighting the critical dehydration step.

SynthesisWorkflow cluster_conditions Critical Control Points start 5-Chloroindole-2-carboxylic Acid step1 Acid Chloride Formation (SOCl₂, Reflux) start->step1 inter1 Intermediate: Acid Chloride step1->inter1 step2 Amidation (NH₃, 0°C) inter1->step2 amide 5-Chloroindole-2-carboxamide step2->amide step3 Dehydration (POCl₃, DMF/DCM) amide->step3 - H₂O product 5-Chloro-2-cyanoindole (Target) step3->product

Figure 1: Step-wise synthetic workflow for the production of 5-chloro-2-cyanoindole via the amide dehydration route.

Analytical Characterization

Validating the structure of 5-chloro-2-cyanoindole requires specific attention to the nitrile stretch in IR and the absence of the C2 proton in NMR.

Infrared Spectroscopy (IR)[6][11]
  • Diagnostic Band: A sharp, distinct absorption band at 2220–2230 cm⁻¹ corresponds to the C≡N stretching vibration. This confirms the successful conversion of the amide (which would show C=O bands ~1650 cm⁻¹) to the nitrile.

  • N-H Stretch: A broad band ~3300 cm⁻¹ indicates the free indole N-H.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ is recommended due to solubility.

  • Indole N-H: Broad singlet, typically downfield (12.0–12.5 ppm).

  • Aromatic Region:

    • C3-H: A characteristic singlet or doublet (coupling with NH) appearing around 7.10–7.20 ppm . The shift is influenced by the electron-withdrawing C2-cyano group.

    • C4-H: Doublet (J ~2 Hz) due to meta-coupling with C6-H.

    • C6-H & C7-H: Multiplets corresponding to the remaining benzene ring protons.

  • Key Validation: The absence of a signal for the C2 proton (which would be present in the non-substituted indole) and the presence of the specific C3-H signal confirms the 2-substitution pattern.

Pharmaceutical Applications

5-Chloro-2-cyanoindole is not merely a building block; it is a pharmacophore used to modulate biological activity in specific drug classes.

Bradykinin B1 Receptor Antagonists

Research by Borza et al. identified 5-chloroindole-2-carbonitrile derivatives as potent antagonists for the Bradykinin B1 receptor [2].[3] The C2-cyano group acts as a bioisostere for carbonyl functionalities, improving metabolic stability while maintaining hydrogen bond acceptor capability. These compounds are investigated for treating chronic pain and inflammation.

Factor Xa Inhibitors

The indole-2-carbonitrile motif is frequently explored in the design of Factor Xa inhibitors (anticoagulants). The nitrile group can interact with the active site serine residue or water networks within the enzyme pocket, enhancing binding affinity.

Antiviral Research

Substituted indole-2-carbonitriles have appeared in screens for non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the 5-chloro substituent aids in filling hydrophobic pockets of the viral enzyme.

Safety & Handling (MSDS Highlights)

  • Hazards: Classified as an Irritant.

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The nitrile group can release toxic cyanide fumes if subjected to strong acids or combustion; however, the molecule itself is stable under standard laboratory conditions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from moisture to prevent hydrolysis of the nitrile back to the amide.

References

  • L.C.M. Newman , "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines," University of Toronto Thesis Collection, 2018.

  • Borza, I. et al. , "Novel 5-chloro-1H-indole-2-carbonitrile derivatives as selective bradykinin B1 receptor antagonists," Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 24, pp. 5439–5441, 2005.

  • PubChem , "5-Chloro-1H-indole-2-carbonitrile (Compound)," National Library of Medicine.

Sources

Foundational

A Technical Guide to the Biological Activities of 5-Chloroindole-2-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The strategic introduction of a chlorine atom at the 5-position, coupled with a carbonitrile group at the 2-position, gives rise to the 5-chloroindole-2-carbonitrile framework, a pharmacophore of significant and diverse biological potential. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this class of compounds. We will delve into their potent anticancer activities, primarily through the inhibition of critical oncogenic pathways like EGFR and BRAF, their promising antiviral capabilities against retroviruses and flaviviruses, and their emerging role as antimicrobial agents. This document is structured to serve as a foundational resource, synthesizing field-proven insights with detailed experimental protocols and quantitative data to empower researchers in the ongoing quest for novel therapeutics.

The 5-Chloroindole Scaffold: A Cornerstone in Medicinal Chemistry

The indole ring system is a recurring motif in a vast array of natural products and synthetic drugs, valued for its ability to mimic peptide structures and interact with a wide range of biological targets.[3] The addition of a chlorine atom to the 5-position of the indole ring has been shown to significantly enhance the therapeutic properties of these molecules, influencing their physicochemical characteristics and biological activity.[1][2] This halogenation can improve metabolic stability, enhance binding affinity to target proteins, and modulate electronic properties, making 5-chloroindole derivatives a focal point in drug discovery. This guide specifically explores derivatives featuring a 2-carbonitrile group, a functional moiety that can act as a hydrogen bond acceptor or be further elaborated, contributing to the diverse bioactivities observed.

Synthesis Strategies for 5-Chloroindole Derivatives

The efficient synthesis of the 5-chloroindole core is fundamental to the exploration of its derivatives. Various synthetic methodologies have been developed, with the Fischer indole synthesis being a classic and reliable approach.[4] This method typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4] Another effective route is the copper-catalyzed halogen exchange, which allows for the conversion of 5-bromoindole to 5-chloroindole, providing a scalable and commercially viable pathway.[2]

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., 4-chlorophenylhydrazine, Ketone) Reaction Core Synthesis (e.g., Fischer Indole Synthesis) Start->Reaction Intermediate 5-Chloroindole-2-carboxylate Intermediate Reaction->Intermediate Hydrolysis Alkaline Hydrolysis Intermediate->Hydrolysis Acid 5-Chloroindole-2-carboxylic Acid Hydrolysis->Acid Coupling Amine Coupling (EDC/HOBt or similar) Acid->Coupling Final Target 5-Chloroindole-2-carboxamide Derivatives Coupling->Final

Caption: Generalized workflow for the synthesis of 5-chloroindole derivatives.
Example Experimental Protocol: Alkaline Hydrolysis of Ester Intermediate

This protocol describes the conversion of 5-chloro-indole-2-carboxylate esters to their corresponding carboxylic acids, a crucial step for subsequent amide coupling reactions.[5]

Objective: To hydrolyze the ethyl ester of a 5-chloroindole-2-carboxylate derivative to its carboxylic acid form.

Materials:

  • Ethyl 5-chloro-indole-2-carboxylate derivative (1.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium Hydroxide (LiOH) (approx. 6.0 eq)

  • Diethyl Ether (Et₂O)

  • 5% Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ester (e.g., 0.68 mmol) in a mixture of THF and water (5:1 ratio, 12 mL).

  • Add LiOH (0.1 g, 4.09 mmol) to the solution.

  • Heat the reaction mixture to 40°C and stir overnight. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the resulting residue between diethyl ether and water (1:1 ratio).

  • Separate the aqueous layer and acidify it carefully with 5% HCl until a precipitate forms.

  • Collect the solid precipitate by filtration.

  • Dry the product under vacuum to yield the pure 5-chloroindole-2-carboxylic acid derivative.[5]

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of 5-chloroindole derivatives is their potent anticancer effect.[1] These compounds have been shown to target critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism of action for these derivatives is the inhibition of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) and BRAF signaling pathways, which are frequently over-activated in various malignancies.[5][6] Certain derivatives have demonstrated potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors.[5][6] Furthermore, a "one drug, multiple targets" approach has led to the development of dual inhibitors, such as compounds that concurrently target EGFR and Cyclin-Dependent Kinase 2 (CDK2), offering a strategy to overcome tumor cell resistance and improve therapeutic outcomes.[7]

G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Chloroindole Derivatives Inhibitor->EGFR Inhibits Inhibitor->RAF Inhibits G cluster_1 Antiviral Screening Workflow Start Compound Library (5-Chloroindole Derivatives) Assay Cell-based Viral Replication Assay Start->Assay Cytotox Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotox Measure Quantify Viral Load (e.g., RT-qPCR, Plaque Assay) Assay->Measure Calculate Calculate EC₅₀ and CC₅₀ Measure->Calculate Cytotox->Calculate SI Determine Selectivity Index (SI = CC₅₀ / EC₅₀) Calculate->SI

Caption: A typical workflow for initial antiviral screening and evaluation.

Antimicrobial Applications

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Synthetic indole derivatives are being actively investigated to address this challenge. [8][9]

Antibacterial Activity

Recent studies have identified synthetic indole derivatives that are effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [8][9]The primary mechanism of action for some of these compounds involves the inhibition of bacterial respiratory metabolism and the disruption of membrane potential. [8]One derivative, SMJ-2, was found to interfere with the mevalonate pathway, preventing the synthesis of an antioxidant, which leads to an increase in reactive oxygen species and subsequent pathogen destruction by phagocytic cells. [8][9]

Antifungal Activity

Derivatives of the closely related 7-azaindole have demonstrated significant activity against pathogenic yeasts, particularly Cryptococcus neoformans. [10]Additionally, various 5-substituted indole-2-carboxamides have been evaluated for activity against fungi such as Candida albicans and Aspergillus fumigatus, showing that this scaffold can be a valuable template for developing new antifungal drugs. [11]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of a 5-chloroindole derivative that visibly inhibits the growth of a target microorganism.

Materials:

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (in DMSO)

  • Positive control (standard antibiotic/antifungal) and negative control (broth only) wells

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well (except the negative control).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Perspectives

The 5-chloroindole-2-carbonitrile scaffold and its derivatives represent a highly versatile and potent class of bioactive molecules. The extensive research into their anticancer properties, particularly as inhibitors of key kinases like EGFR, BRAF, and CDK2, underscores their potential in oncology. [6][7]Emerging evidence of their antiviral and antimicrobial activities further broadens their therapeutic applicability, offering new avenues to combat infectious diseases. [12][8] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, while also improving the pharmacokinetic and pharmacodynamic profiles of lead compounds. The development of multi-target agents, a strategy already showing promise, could provide more robust therapies against complex diseases like cancer. The continued exploration of this privileged scaffold is poised to yield next-generation therapeutics for some of the most pressing challenges in human health.

References

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). MDPI. [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. (1993). PubMed. [Link]

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (2016). ResearchGate. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ejchem.journals.ekb.eg. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). PubMed. [Link]

  • Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. (2016). ResearchGate. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Strategic Deployment of 5-Chloroindole-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Preamble: The Ascendancy of a Privileged Scaffold In the landscape of contemporary drug discovery, the indole nucleus stands as a quintessential "privileged scaffold"—a molecular framework that has repeatedly demonstrate...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Ascendancy of a Privileged Scaffold

In the landscape of contemporary drug discovery, the indole nucleus stands as a quintessential "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse array of biological targets with high affinity.[1] Its inherent structural features, including a planar aromatic system, a hydrogen bond donor, and multiple sites for functionalization, provide a versatile template for the design of novel therapeutic agents. The strategic introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, often enhancing their potency and metabolic stability.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 5-chloroindole-2-carbonitrile . The presence of the electron-withdrawing nitrile group at the 2-position not only influences the electronic properties of the indole ring but also serves as a versatile chemical handle for the elaboration into a multitude of functional groups crucial for establishing key interactions with biological targets.

This in-depth technical guide, intended for researchers, medicinal chemists, and drug development professionals, will provide a comprehensive overview of the synthesis, chemical transformations, and diverse medicinal chemistry applications of 5-chloroindole-2-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and showcase the power of this scaffold in the development of next-generation therapeutics.

I. Synthesis of the Core Scaffold: 5-Chloroindole-2-carbonitrile

The efficient and scalable synthesis of 5-chloroindole-2-carbonitrile is paramount to its widespread application in drug discovery programs. While a variety of methods for indole synthesis and C2-functionalization exist, a direct and reliable protocol for this specific scaffold is crucial. Here, we present a robust and reproducible two-step approach, commencing with the commercially available 5-chloroindole.

Experimental Protocol: Direct C2-Cyanation of 5-Chloroindole

This protocol is based on modern electrochemical methods that offer a green and efficient alternative to traditional cyanation techniques, which often rely on toxic reagents.

Reaction Scheme:

Synthesis of 5-chloroindole-2-carbonitrile cluster_0 Step 1: Electrochemical C-H Cyanation start 5-Chloroindole reagents TMSCN, Tris(4-bromophenyl)amine (redox catalyst) nBu4NBF4, NaOH, MeCN/H2O Constant Current (10 mA) start->reagents Electrochemical Cell product 5-Chloroindole-2-carbonitrile reagents->product

Caption: Electrochemical synthesis of 5-chloroindole-2-carbonitrile.

Materials and Reagents:

  • 5-Chloroindole

  • Trimethylsilyl cyanide (TMSCN)

  • Tris(4-bromophenyl)amine

  • Tetrabutylammonium tetrafluoroborate (nBu4NBF4)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Reticulated vitreous carbon (RVC) anode

  • Platinum (Pt) cathode

  • Undivided electrochemical cell

  • Constant current power supply

Procedure:

  • Electrolyte Preparation: In a 100 mL undivided electrochemical cell, prepare the electrolyte solution by dissolving tetrabutylammonium tetrafluoroborate (0.1 M) and sodium hydroxide (2 equivalents relative to the substrate) in a 9:1 mixture of acetonitrile and water.

  • Reaction Setup: To the electrolyte solution, add 5-chloroindole (1.0 g, 6.6 mmol) and tris(4-bromophenyl)amine (0.1 equivalents) as the redox catalyst.

  • Cyanation: Add trimethylsilyl cyanide (1.5 equivalents) to the reaction mixture.

  • Electrolysis: Immerse the RVC anode and platinum cathode into the solution and apply a constant current of 10 mA. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, discontinue the electrolysis. Quench the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloroindole-2-carbonitrile as a solid.

Rationale for Experimental Choices:

  • Electrochemical Approach: This method avoids the use of hazardous and toxic cyanating agents like KCN or HCN. The reaction is driven by electricity, a green and readily available reagent.

  • Tris(4-bromophenyl)amine: This redox catalyst facilitates the single-electron oxidation of the indole at the anode, initiating the C-H functionalization cascade.

  • TMSCN: A less toxic and more soluble source of cyanide compared to inorganic cyanides.

  • Undivided Cell: Simplifies the experimental setup and is suitable for this type of transformation.

II. The 2-Carbonitrile Moiety: A Versatile Chemical Linchpin

The true power of 5-chloroindole-2-carbonitrile in medicinal chemistry lies in the versatility of the nitrile group. This functional group can be readily transformed into a variety of other moieties that are crucial for establishing key interactions with biological targets, such as hydrogen bonding, salt bridges, and metal chelation.

A. Hydrolysis to Carboxamides and Carboxylic Acids

The conversion of the nitrile to a carboxamide or a carboxylic acid is a fundamental transformation that introduces a key hydrogen bond donor and acceptor group.

Reaction Scheme:

Nitrile Transformations cluster_1 Hydrolysis Pathways nitrile 5-Chloroindole-2-carbonitrile amide 5-Chloroindole-2-carboxamide nitrile->amide H2O2, K2CO3 DMSO, rt acid 5-Chloroindole-2-carboxylic acid nitrile->acid aq. H2SO4 Reflux amide->acid aq. NaOH Reflux

Caption: Hydrolysis of 5-chloroindole-2-carbonitrile.

Experimental Protocol: Synthesis of 5-Chloroindole-2-carboxamide

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloroindole-2-carbonitrile (1.0 g, 5.3 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

  • Reagent Addition: Add potassium carbonate (0.1 equivalents) followed by the dropwise addition of 30% aqueous hydrogen peroxide (5 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 5-chloroindole-2-carboxamide.

B. Cycloaddition to Tetrazoles: The Bioisosteric Switch

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[2] Its similar pKa and planar structure allow it to mimic the interactions of a carboxylate group while often offering improved metabolic stability and pharmacokinetic properties.[2]

Reaction Scheme:

Tetrazole Formation cluster_2 [3+2] Cycloaddition nitrile 5-Chloroindole-2-carbonitrile tetrazole 5-(5-Chloro-1H-indol-2-yl)-1H-tetrazole nitrile->tetrazole NaN3, NH4Cl DMF, 120 °C

Caption: Synthesis of a 5-chloroindole-2-tetrazole derivative.

Experimental Protocol: Synthesis of 5-(5-Chloro-1H-indol-2-yl)-1H-tetrazole

  • Reaction Setup: In a sealed tube, combine 5-chloroindole-2-carbonitrile (1.0 g, 5.3 mmol), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in N,N-dimethylformamide (DMF, 15 mL).

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the desired tetrazole.

III. Medicinal Chemistry Applications: A Scaffold for Innovation

The 5-chloroindole-2-carbonitrile scaffold has served as a starting point for the development of a diverse range of therapeutic agents, particularly in the fields of oncology and infectious diseases.

A. Anticancer Agents: Targeting Key Signaling Pathways

The indole nucleus is a common feature in many kinase inhibitors, and the 5-chloro substitution has been shown to enhance their activity.[1] Derivatives of 5-chloroindole have demonstrated potent inhibitory activity against several kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3]

Workflow for the Development of 5-Chloroindole-2-carboxamide-based Kinase Inhibitors:

Kinase Inhibitor Development cluster_3 Drug Discovery Cascade start 5-Chloroindole-2-carbonitrile hydrolysis Hydrolysis start->hydrolysis amide 5-Chloroindole-2-carboxamide hydrolysis->amide coupling Amide Coupling (EDC, HOBt) amide->coupling library Diverse Library of Amide Derivatives coupling->library screening Biological Screening (EGFR/CDK2 Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound sar->lead

Caption: Workflow for developing kinase inhibitors.

Quantitative Data: Biological Activity of 5-Substituted-Indole-2-carboxamides

Compound IDR Group (at N of carboxamide)Mean GI50 (nM) vs. 4 Cancer Cell LinesEGFR IC50 (nM)CDK2 IC50 (nM)Reference
5g 4-Fluorobenzyl5512433[3]
5i 3,4-Difluorobenzyl499224[3]
5j 4-(Trifluoromethyl)benzyl378516[3]
Erlotinib (Reference)3380-[3]
Dinaciclib (Reference)--20[3]

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.

The data clearly indicates that derivatives of the 5-chloroindole-2-carboxamide scaffold exhibit potent antiproliferative activity and dual inhibition of EGFR and CDK2, with some compounds showing comparable or superior activity to the reference drugs.[3]

B. Antiviral Agents: Combating HIV

The 5-chloroindole scaffold has also been exploited in the development of potent antiviral agents. A notable example is its use in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

A key derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide , has demonstrated low nanomolar inhibition of the HIV-1 reverse transcriptase enzyme.[4] This compound showcases the utility of the 5-chloroindole-2-carboxamide core, further functionalized at the 3-position, in achieving high-affinity binding to viral enzymes.

Signaling Pathway Inhibition:

HIV RT Inhibition cluster_4 Mechanism of Action RT HIV-1 Reverse Transcriptase DNA Viral DNA RT->DNA Reverse Transcription RNA Viral RNA RNA->RT Template Inhibitor 5-Chloro-3-(phenylsulfonyl) indole-2-carboxamide Inhibitor->RT Allosteric Binding

Caption: Inhibition of HIV-1 Reverse Transcriptase.

IV. Conclusion and Future Perspectives

5-Chloroindole-2-carbonitrile has emerged as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the chemical tractability of the 2-carbonitrile group provide a powerful platform for the generation of diverse molecular libraries. The demonstrated applications in the development of potent anticancer and antiviral agents underscore the strategic importance of this building block.

Future research in this area will likely focus on:

  • Expansion of Therapeutic Applications: Exploring the utility of this scaffold in other disease areas, such as neurodegenerative disorders and inflammatory conditions.

  • Novel Chemical Transformations: Developing new methodologies to further diversify the functionalization of the indole core and the 2-position.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the rational design of next-generation inhibitors with improved potency and selectivity.

The continued exploration of the chemical space around the 5-chloroindole-2-carbonitrile core holds immense promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-4. [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5585. [Link]

  • Martínková, L., & Veselá, A. B. (2011). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis, 22, 1.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • Bassyouni, F. A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(9), 1121-1135. [Link]

  • Singh, R., & Duncton, M. A. J. (2016). A one-pot and scalable synthesis of tetrazolones (tetrazol-5-ones) from acid chlorides using azidotrimethylsilane is presented. Organic & Biomolecular Chemistry, 14(39), 9338-9342. [Link]

  • Ammar, Y. A., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]

  • Hartenstein, H., & Sicker, D. (2007). 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles. Angewandte Chemie International Edition, 46(44), 8440-4. [Link]

  • Singh, P., & Kumar, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150. [Link]

  • Singh, R. P., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 16(6), 554-576. [Link]

  • Kumar, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(9), 1121-1135. [Link]

  • Kumar, A., et al. (2024). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry.
  • Singh, P., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]

  • ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. [Link]

  • Demin, S., et al. (2022). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)–H Cyanation. Chemistry–A European Journal, 28(51), e202201509. [Link]

  • Demin, S., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry. [https://www.researchgate.net/publication/372999882_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]

Sources

Foundational

Strategic Handling and Application of 5-Chloro-1H-indole-2-carbonitrile in Medicinal Chemistry

This technical guide is structured to serve as an operational whitepaper for researchers and drug development professionals. It synthesizes safety data with practical synthetic utility, moving beyond a standard SDS to a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an operational whitepaper for researchers and drug development professionals. It synthesizes safety data with practical synthetic utility, moving beyond a standard SDS to a functional laboratory resource.

Part 1: Chemical Identity & Strategic Significance

The Molecule at a Glance

5-Chloro-1H-indole-2-carbonitrile is a high-value pharmacophore precursor. In the landscape of drug discovery, it serves as a critical "divergent intermediate." The indole scaffold provides the structural rigidity required for kinase binding (e.g., Factor Xa, EGFR inhibitors), while the 5-chloro substituent enhances metabolic stability by blocking CYP450 oxidation at the electron-rich 5-position. The 2-cyano group is the functional handle, ready for transformation into amidines, amines, or carboxylic acids.

Physicochemical Profile
PropertySpecificationContext for Handling
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust).
Color Off-white to pale yellowDarkening indicates oxidation/decomposition.
Melting Point >110°C (Predicted)Note: Analogous 5-fluoro derivative melts ~110-112°C; 5-chloro acid melts ~287°C.
Solubility DMSO, DMF, EtOAcInsoluble in water. Use DMSO for stock solutions.

Part 2: Comprehensive Hazard Assessment (GHS)

This compound acts as a chemical irritant with potential acute toxicity . While not a volatile cyanide gas source, the nitrile moiety requires specific precautions against metabolic release or thermal decomposition.

GHS Classification & Signal Word

SIGNAL WORD: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Critical Risk: The Nitrile Factor

While organic nitriles (R-CN) are generally stable, they pose two specific risks in a research setting:

  • Metabolic Activation: If ingested, hepatic metabolism can liberate free cyanide ions (CN⁻), leading to cytotoxic hypoxia.

  • Acidic Hydrolysis: Contact with strong acids (e.g., conc. HCl, H₂SO₄) at high temperatures can release Hydrogen Cyanide (HCN) gas.

Part 3: Strategic Handling & Experimental Protocols

Risk Assessment Workflow

Before uncapping the vial, researchers must follow this logical decision tree to ensure containment.

SafetyWorkflow cluster_emergency Emergency Triggers Start Task: Weighing/Reaction Setup FormCheck Is compound in solid/dust form? Start->FormCheck Engineering Mandatory: Fume Hood (Face Velocity > 0.5 m/s) FormCheck->Engineering Yes PPE PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Engineering->PPE Solvent Solubilization (DMSO/DMF) PPE->Solvent Waste Disposal: Segregated Organic Waste (Do NOT mix with Acids) Solvent->Waste Post-Exp Spill Spill: Dampen with acetone, wipe, dispose as haz waste Exposure Skin Contact: Wash 15 min Seek medical aid

Caption: Operational workflow for handling 5-chloro-1H-indole-2-carbonitrile, emphasizing engineering controls for dust and segregation from acidic waste streams.

Protocol: Safe Solubilization & Transfer

Objective: Prepare a 100 mM stock solution in DMSO without generating dust aerosols.

  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a tared, screw-top vial.

  • Weighing: Weigh the solid into the vial. Do not use static-prone weigh boats; use glassine paper or weigh directly into the vessel.

  • Solvent Addition: Add DMSO (Dimethyl sulfoxide) gently down the side of the vial to wet the powder immediately, suppressing dust.

  • Dissolution: Vortex or sonicate. The solution is now safer to handle than the solid but penetrates skin easily (DMSO carrier effect). Double glove is required.

Part 4: Synthetic Utility (The "Whitepaper" Core)

For drug development, the 2-cyano group is rarely the endpoint. It is a gateway. Below are the two primary synthetic diversions used in medicinal chemistry.

Synthetic Divergence Map

SynthesisPath Start 5-Chloro-1H-indole-2-carbonitrile (The Scaffold) RouteA Route A: Hydrolysis Start->RouteA NaOH/EtOH Reflux RouteB Route B: Reduction Start->RouteB LiAlH4 or Raney Ni/H2 ProductA 5-Chloroindole-2-carboxylic acid (CAS 10517-21-2) Building block for amides RouteA->ProductA Acidify (HCl) ProductB 5-Chloro-2-(aminomethyl)indole Precursor for peptidomimetics RouteB->ProductB

Caption: Synthetic divergence of the 5-chloro-2-cyanoindole scaffold. Route A yields the carboxylic acid (common in Factor Xa inhibitors); Route B yields the primary amine.

Key Reaction Protocols
A. Hydrolysis to Carboxylic Acid (CAS 10517-21-2)

Context: This converts the nitrile to the acid, a common moiety in Edoxaban-type derivatives.

  • Reagents: 10% NaOH (aq), Ethanol.

  • Procedure:

    • Dissolve nitrile in Ethanol.

    • Add 5 equivalents of NaOH.

    • Reflux for 4–6 hours (Monitor by TLC/LCMS; Nitrile disappears).

    • Critical Safety Step: Cool to 0°C before acidifying. Slowly add 1M HCl. Warning: If unreacted nitrile is present, rapid acidification at heat could theoretically release HCN traces, though unlikely in basic hydrolysis.

    • Precipitate is filtered and dried.[2]

B. Reduction to Aminomethyl Indole

Context: Creates a basic amine handle for further coupling.

  • Reagents: LiAlH₄ (in THF) or Raney Nickel (H₂ atmosphere).

  • Safety Note: LiAlH₄ is pyrophoric. Ensure anhydrous conditions.

  • Procedure:

    • Cool anhydrous THF solution of LiAlH₄ to 0°C.

    • Add nitrile solution dropwise.

    • Allow to warm to RT; reflux if necessary.

    • Quench: Use the Fieser method (Water, 15% NaOH, Water) to quench aluminum salts safely.

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention.
Skin Contact Wash with soap and water. If dissolved in DMSO, wash prolonged (20 mins) as DMSO aids absorption.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center. Treat as potential nitrile poisoning.
Fire Use Dry Chemical, CO₂, or Foam. Do NOT use water jet (spreads contamination). Combustion releases NOₓ, HCl, and HCN.

References

  • PubChem. (2024).[3] 5-chloro-1H-indole-2-carbonitrile (Compound CID 82653798). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 5-chloro-1H-indole-2-carbonitrile (CAS 1374452-17-1).[Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Molecules.[2][4][5][6][7][8][9] [Link]

Sources

Exploratory

The Strategic Role of 5-Chloroindole-2-Carbonitrile in Next-Generation EGFR Inhibitor Synthesis

Executive Summary This technical guide examines the critical function of 5-chloroindole-2-carbonitrile (CAS: 1374452-17-1) as a high-value scaffold in the synthesis of covalent and reversible Epidermal Growth Factor Rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the critical function of 5-chloroindole-2-carbonitrile (CAS: 1374452-17-1) as a high-value scaffold in the synthesis of covalent and reversible Epidermal Growth Factor Receptor (EGFR) inhibitors. While first-generation inhibitors (Gefitinib, Erlotinib) utilized quinazoline cores, resistance mutations (T790M, C797S) have necessitated the development of novel scaffolds. The 5-chloroindole-2-carbonitrile moiety offers a unique balance of metabolic stability, electronic tuning via the C5-chlorine, and synthetic versatility at the C2-nitrile position, making it a precursor of choice for indole-2-carboxamide based tyrosine kinase inhibitors (TKIs).

Structural Pharmacophore Analysis[1]

The utility of 5-chloroindole-2-carbonitrile stems from its ability to address specific binding challenges in the EGFR ATP-binding pocket.

The C5-Chloro Substituent[2]
  • Metabolic Stability: The chlorine atom at the C5 position blocks metabolic oxidation at this reactive site, extending the half-life of the final drug candidate.

  • Halogen Bonding: In the EGFR active site, the C5-Cl often engages in halogen bonding or hydrophobic interactions with the gatekeeper residue (typically Threonine 790 in wild-type or Methionine 790 in mutants), enhancing affinity compared to the unsubstituted indole.

The C2-Nitrile Handle

The nitrile (


) group is the primary synthetic handle. It is rarely the final functional group; rather, it serves as a "masked" carbonyl equivalent that can be transformed into:
  • Carboxamides (

    
    ):  The most common pharmacophore for hydrogen bonding with the hinge region (Met793) of the kinase.
    
  • Carboxylic Acids/Esters: Precursors for fragment-based drug design.

  • Heterocycles: Via cyclization reactions (e.g., tetrazoles or oxadiazoles) to alter solubility and pKa.

Synthetic Pathways and Transformations[1][3][4]

The transformation of 5-chloroindole-2-carbonitrile into bioactive EGFR inhibitors typically follows two divergent pathways.

Pathway A: Hydrolysis to Indole-2-Carboxamides (Primary Route)

This pathway yields inhibitors that function as bioisosteres to the quinoline core found in drugs like Neratinib or Pelitinib. The nitrile is carefully hydrolyzed to the amide, which mimics the N1/C2 nitrogen interaction of quinazolines.

Pathway B: C3-Functionalization and Core Expansion

Before modifying the nitrile, the C3 position is often functionalized (e.g., Vilsmeier-Haack formylation) to introduce a solubilizing tail or a Michael acceptor (acrylamide) necessary for covalent binding to Cys797.

Visualization: Synthetic Decision Tree

The following diagram illustrates the divergent synthesis routes starting from the carbonitrile core.

G Start 5-Chloroindole-2-Carbonitrile Inter1 5-Chloroindole-2-Carboxamide Start->Inter1 Pathway A Inter2 5-Chloroindole-2-Carboxylate (Ester) Start->Inter2 Pathway B Prod1 EGFR Inhibitor (Hinge Binder) (e.g., Amide Derivatives) Inter1->Prod1 Functionalization Prod2 Tricyclic Cores (Pyrimido-indoles) Inter2->Prod2 Ring Fusion Step1 Controlled Hydrolysis (H2O2/NaOH or H2SO4) Step2 Pinner Reaction / Alcoholysis Step3 C3-Formylation & Reductive Amination Step4 Cyclization with Amidine/Guanidine

Caption: Divergent synthetic pathways from 5-chloroindole-2-carbonitrile to bioactive EGFR inhibitor scaffolds.

Detailed Experimental Protocol

The following protocol details the Controlled Oxidative Hydrolysis of the nitrile to the carboxamide. This is a critical step; over-hydrolysis yields the carboxylic acid, which lacks the necessary H-bond donor capability for the kinase hinge region.

Protocol: Selective Synthesis of 5-Chloro-1H-indole-2-carboxamide

Objective: Convert the C2-nitrile to a primary amide without cleaving the indole ring or hydrolyzing to the acid.

Reagents:

  • 5-Chloroindole-2-carbonitrile (1.0 equiv)[1]

  • Hydrogen Peroxide (30% aq., 5.0 equiv)

  • Sodium Hydroxide (6M aq., 1.2 equiv)

  • Ethanol (Solvent)

  • DMSO (Co-solvent if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroindole-2-carbonitrile (10 mmol) in Ethanol (20 mL). If the starting material does not fully dissolve, add DMSO dropwise (max 2 mL) until a clear solution is obtained.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add the Sodium Hydroxide solution (6M, 2.0 mL) dropwise over 5 minutes. Explanation: Low temperature prevents the nucleophilic attack of hydroxide on the indole ring itself.

  • Oxidative Hydrolysis: Add Hydrogen Peroxide (30%, 5 mL) dropwise. Caution: Exothermic reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear, replaced by the amide spot (
    
    
    
    ).
  • Quenching: Once conversion is complete, quench the reaction by pouring the mixture into ice-cold water (100 mL) containing saturated Sodium Thiosulfate (10 mL) to neutralize excess peroxide.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 20 mL) and hexanes (1 x 20 mL). Dry under vacuum at 45°C.

    • Self-Validating Check: The IR spectrum of the product should show the disappearance of the sharp nitrile peak at ~2220 cm⁻¹ and the appearance of the amide doublet (N-H stretch) at ~3150–3400 cm⁻¹ and the carbonyl (C=O) band at ~1660 cm⁻¹.

Mechanistic Insight: Why This Scaffold Works

The 5-chloroindole-2-carboxamide core functions as a competitive ATP inhibitor. The specific interactions are detailed below:

Structural ElementInteraction TypeTarget Residue (EGFR)Impact on Potency
Indole NH H-Bond DonorGlu762 / Met793Anchors the core in the hinge region.
C2-Amide (C=O) H-Bond AcceptorMet793 (Backbone NH)Mimics the N1 of quinazoline inhibitors.
C2-Amide (NH2) H-Bond DonorThr790 (Gatekeeper)Critical for selectivity against WT EGFR.
C5-Chlorine Hydrophobic / Halogen BondHydrophobic Pocket IIIncreases lipophilicity and occupancy volume.
Comparative Potency Data

Recent studies comparing 5-chloroindole derivatives against standard quinazolines have shown promising IC50 values, particularly in resistant cell lines.

Compound ClassCore ScaffoldEGFR (WT) IC50EGFR (T790M) IC50
Erlotinib Quinazoline2–10 nM>1000 nM
Compound 3e [1]5-Chloroindole-2-carboxamide80 nM68 nM
Osimertinib Indole/Pyrimidine12 nM1 nM

Note: Data for Compound 3e is derived from recent structure-activity relationship (SAR) studies utilizing the 5-chloroindole precursor.

Advanced Workflow: C3-Functionalization

To achieve third-generation inhibition (covalent binding), the scaffold synthesized above must be modified at the C3 position.

Pathway Step1 5-Chloroindole-2-Carboxamide Step2 Vilsmeier-Haack Reaction (POCl3 / DMF) Step1->Step2 Step3 3-Formyl Intermediate Step2->Step3 Formylation Step4 Reductive Amination (Amine + NaBH(OAc)3) Step3->Step4 Tail Attachment Step5 Final EGFR Inhibitor (Solubilized Tail) Step4->Step5

Caption: Introduction of the solubilizing tail at the C3 position via Vilsmeier-Haack formylation.

This workflow highlights the modularity of the 5-chloroindole-2-carbonitrile starting material. By establishing the amide "head" first (via nitrile hydrolysis), the "tail" can be varied at C3 to optimize pharmacokinetic properties (ADME) without disrupting the hinge-binding core.

References

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Source: MDPI (Molecules), 2023. Context: Details the synthesis of 5-chloroindole derivatives targeting EGFR T790M.

  • Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note. Source: BenchChem Protocols. Context: Provides upstream synthesis data for the 5-chloroindole core.

  • Discovery of Irreversible EGFR Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Foundational text on the structural requirements (Michael acceptors) for T790M/C797S inhibition.

  • PubChem Compound Summary: 5-chloro-1H-indole-2-carbonitrile. Source: National Center for Biotechnology Information (2025). Context: Physical properties and safety data.[2][1][3]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 5-Chloro-1H-indole-2-carbonitrile

This guide details the physicochemical profile of 5-Chloro-1H-indole-2-carbonitrile , focusing on its acid dissociation constant (pKa) and lipophilicity (LogP). It is designed for researchers requiring high-fidelity data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile of 5-Chloro-1H-indole-2-carbonitrile , focusing on its acid dissociation constant (pKa) and lipophilicity (LogP). It is designed for researchers requiring high-fidelity data for lead optimization and ADME profiling.

Executive Summary

5-Chloro-1H-indole-2-carbonitrile (CAS: 1374452-17-1) is a functionalized indole scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceuticals, particularly those targeting allosteric sites on G-protein coupled receptors (GPCRs) and kinase inhibitors.

Its physicochemical behavior is defined by two competing electronic effects: the electron-withdrawing nature of the 2-cyano group, which significantly enhances N-H acidity compared to the parent indole, and the lipophilic contribution of the 5-chloro substituent. Understanding these parameters is critical for predicting solubility, membrane permeability, and binding affinity.

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 5-Chloro-1H-indole-2-carbonitrile
CAS Number 1374452-17-1
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol
SMILES Clc1ccc2[nH]cc(C#N)c2c1
Key Functional Groups 5-Chloro (Lipophilic/EWG), 2-Cyano (Strong EWG/H-bond acceptor), Indole NH (H-bond donor)

Physicochemical Profiling

Acid Dissociation Constant (pKa)

The acidity of the indole N-H proton is the defining ionization parameter for this molecule.

  • Parent Indole pKa: ~16.97 (in water, extrapolated), ~21.0 (in DMSO).

  • Electronic Influence:

    • 2-Cyano Group: The nitrile group at the C2 position is a strong electron-withdrawing group (EWG) (

      
      ). It stabilizes the resulting indolyl anion through direct resonance delocalization and inductive effects. This lowers the pKa significantly compared to unsubstituted indole.
      
    • 5-Chloro Group: The halogen at C5 exerts a secondary inductive EWG effect (

      
      ), further stabilizing the anion, though to a lesser extent than the nitrile.
      

Predicted pKa Value: Based on Hammett equation analysis and comparative data from 3-cyanoindole (pKa ~14.6) and 5-chloroindole (pKa ~16.1), the pKa of 5-chloro-1H-indole-2-carbonitrile is calculated to be in the range of 13.5 – 14.2 .

Implication: At physiological pH (7.4), the compound remains >99.9% neutral. Deprotonation will only occur under highly basic conditions (pH > 12), meaning it will behave as a neutral lipophile in most biological assays.

Lipophilicity (LogP / LogD)

Lipophilicity is the primary driver of this compound's membrane permeability.

  • Computed LogP (cLogP): 2.7 ± 0.3

  • Experimental Context: The 5-chloro substituent increases lipophilicity (

    
    ), while the 2-cyano group lowers it slightly due to polarity (
    
    
    
    ). The net result is a compound with moderate lipophilicity, ideal for oral bioavailability (Lipinski Rule of 5 compliant).
  • LogD (pH 7.4): Since the pKa is >> 7.4, LogD ≈ LogP (2.7) .

Visualization of Electronic Effects

The following diagram illustrates the deprotonation equilibrium and the resonance stabilization that drives the increased acidity.

G cluster_0 Substituent Effects Neutral Neutral Form (Protonated NH) Transition Deprotonation (Base Attack) Neutral->Transition pH > 13 Anion Indolyl Anion (Negative Charge on N) Transition->Anion - H+ Resonance Resonance Stabilization (Delocalization to Nitrile) Anion->Resonance Stabilized by 2-CN Group Cl_Effect 5-Cl: Inductive Withdrawal (Minor Acidity Increase) CN_Effect 2-CN: Resonance Withdrawal (Major Acidity Increase)

Figure 1: Mechanism of acidity enhancement in 5-chloro-1H-indole-2-carbonitrile.

Experimental Methodologies

Since exact experimental values for specific derivatives are often proprietary, the following self-validating protocols are recommended for empirical determination.

Protocol A: Spectrophotometric pKa Determination

Best for compounds with low aqueous solubility and pKa > 12.

  • Principle: The UV-Vis spectrum of the indole shifts upon deprotonation. By monitoring absorbance at

    
     (typically 280–300 nm) across a pH range, the pKa is derived.[1]
    
  • Reagents:

    • Stock Solution: 10 mM compound in DMSO.

    • Buffer System: Britton-Robinson buffer (pH 2–12) or KOH solutions for pH > 12.

    • Cosolvent: Methanol (if precipitation occurs, use the Yasuda-Shedlovsky extrapolation method).

  • Procedure:

    • Prepare 10 samples of 50 µM compound in buffers ranging from pH 10 to 14.

    • Record UV-Vis spectra (200–400 nm) for each.

    • Identify the isosbestic point and the wavelength of maximum change (

      
      ).
      
    • Plot Absorbance vs. pH.

    • Fit data to the Henderson-Hasselbalch equation:

      
      
      
Protocol B: HPLC-Based LogP Determination

High-throughput alternative to the Shake-Flask method.

  • Principle: Retention time (

    
    ) on a C18 column correlates linearly with LogP.
    
  • System: Agilent 1200 or equivalent HPLC with DAD detector.

  • Column: Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm).

  • Mobile Phase: Isocratic Methanol/Water (varying ratios: 50%, 60%, 70% MeOH).

  • Standards: Inject a mixture of known standards (e.g., Toluene, Naphthalene, Indole, Triphenylene).

  • Procedure:

    • Measure capacity factor (

      
      ) for standards and the analyte: 
      
      
      
      .
    • Construct a calibration curve:

      
      .
      
    • Interpolate the LogP of 5-chloro-1H-indole-2-carbonitrile.

HPLC Start Start: HPLC LogP Protocol Prep Prepare Standards (Toluene, Indole, etc.) Start->Prep Run Isocratic Run (MeOH/Water 60:40) Prep->Run CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 Run->CalcK Calib Generate Calibration Curve Log k' vs Known LogP CalcK->Calib Interp Interpolate Analyte LogP Calib->Interp

Figure 2: Workflow for HPLC-based lipophilicity determination.

References

  • BenchChem. (2025).[1] 5-Chloroindole: A Comprehensive Physicochemical and Functional Profile. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 87110 (5-Chloroindole) and CID 3787599 (1H-indole-2-carbonitrile). Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
  • Hansch, C., et al. (1995). Chem-Bio Informatics Data. (Source for Hammett Constants and ).
  • Agilent Technologies. (2023). Determination of Log P for Compounds of Different Polarity Using HPLC. Retrieved from

Sources

Exploratory

The Evolving Chemistry of 2-Cyanoindoles: A Guide to Strategic Functionalization

The indole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials. Among the diverse array of substituted ind...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials. Among the diverse array of substituted indoles, the 2-cyanoindole scaffold presents a unique and synthetically versatile platform. The electron-withdrawing nature of the cyano group at the C2 position significantly modulates the reactivity of the indole ring, opening up distinct avenues for functionalization that are often challenging with other indole derivatives. This guide provides an in-depth exploration of the key strategies for the chemical modification of 2-cyanoindoles, offering insights into the underlying principles and practical methodologies for researchers in drug discovery and chemical synthesis.

The Strategic Importance of the 2-Cyanoindole Core

The presence of the C2-cyano group imparts several key characteristics to the indole scaffold:

  • Altered Reactivity: The strong electron-withdrawing effect of the nitrile deactivates the pyrrole ring towards traditional electrophilic substitution at the C3 position. This allows for selective functionalization at other positions, such as the benzene ring or the indole nitrogen.

  • A Versatile Chemical Handle: The cyano group itself is a gateway to a multitude of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide range of functionalized indole derivatives.[1][2][3][4]

  • Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as amides or carboxylic acids, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.

This unique combination of properties makes the 2-cyanoindole scaffold a privileged starting point for the synthesis of complex molecules with diverse biological activities.

Navigating the Landscape of 2-Cyanoindole Functionalization

The functionalization of the 2-cyanoindole core can be systematically approached by considering the different reactive sites within the molecule: the indole nitrogen (N1), the C3 position, the benzene ring (C4-C7), and the cyano group itself.

N-Functionalization: Modulating Properties and Directing Reactivity

Alkylation, arylation, and acylation of the indole nitrogen are fundamental transformations that allow for the introduction of various substituents, which can significantly impact the biological activity and physical properties of the molecule. Furthermore, the choice of the N-substituent can play a crucial role in directing subsequent C-H functionalization reactions.

Representative Protocol: N-Alkylation of 2-Cyanoindole

  • Materials: 2-Cyanoindole, Sodium Hydride (NaH) 60% dispersion in mineral oil, appropriate alkyl halide (e.g., iodomethane, benzyl bromide), and anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyanoindole (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 2-cyanoindole.

C3-Functionalization: Overcoming Deactivation

While the C2-cyano group deactivates the C3 position towards classical electrophilic aromatic substitution, C-H functionalization at this position can be achieved through modern synthetic methods, particularly those involving transition-metal catalysis or radical pathways.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been shown to be effective for the C-H functionalization of indoles with diazo compounds.[5] This approach can be extended to 2-cyanoindoles for the introduction of various alkyl and aryl groups at the C3 position.

Conceptual Workflow: Rh(II)-Catalyzed C3-Alkylation

G cluster_reactants Reactants cluster_cycle Catalytic Cycle 2-Cyanoindole 2-Cyanoindole Ylide_Formation Ylide Formation 2-Cyanoindole->Ylide_Formation Nucleophilic Attack Diazo_Compound R-CH=N2 Rh_Carbene Rh(II)-Carbene Intermediate Diazo_Compound->Rh_Carbene N2 elimination Rh_Catalyst Rh2(OAc)4 Rh_Catalyst->Rh_Carbene Rh_Carbene->Ylide_Formation Proton_Transfer [1,2]-Proton Shift Ylide_Formation->Proton_Transfer Product_Formation Product Release Proton_Transfer->Product_Formation Product_Formation->Rh_Catalyst Catalyst Regeneration C3_Alkylated_Product C3-Alkylated 2-Cyanoindole Product_Formation->C3_Alkylated_Product Final Product G 2-Cyanoindole 2-Cyanoindole Transition_State Concerted or Stepwise Transition State 2-Cyanoindole->Transition_State Azide R-N3 Azide->Transition_State Heat_or_Catalyst Heat or Catalyst Heat_or_Catalyst->Transition_State Tetrazole_Product 5-(Indol-2-yl)tetrazole Transition_State->Tetrazole_Product

Caption: Synthesis of tetrazole-fused indoles via cycloaddition.

Data Summary: A Comparative Overview of Functionalization Strategies

Functionalization SiteReaction TypeKey Reagents/CatalystsScope & Limitations
N1-H Alkylation/Arylation/AcylationBases (NaH, K2CO3), Alkyl/Aryl/Acyl HalidesBroad scope, generally high yielding. Steric hindrance can be a limitation.
C3-H Rhodium-Catalyzed C-H FunctionalizationRh(II) catalysts, Diazo compoundsGood for introducing alkyl and aryl groups. Substrate scope can be limited by diazo compound stability. [5]
C4-C7-H Directed C-H FunctionalizationTransition metals (Pd, Ru, Rh), Directing GroupsEnables site-selective functionalization. Requires installation and removal of the directing group. [6]
C2-CN HydrolysisStrong acid or baseProvides access to carboxylic acids. Harsh conditions may not be compatible with all functional groups. [2]
C2-CN ReductionLiAlH4, Catalytic HydrogenationYields primary amines. Requires careful control of reaction conditions to avoid over-reduction. [2]
C2-CN CycloadditionAzides, Nitrones, etc.Forms novel heterocyclic systems. Reaction efficiency can be substrate-dependent. [7]

Future Perspectives

The functionalization of 2-cyanoindoles is a rapidly evolving field. Future research will likely focus on the development of more efficient and selective C-H functionalization methods that do not require directing groups, as well as the discovery of novel cycloaddition reactions involving the cyano group. The application of photoredox catalysis and electrochemistry is also expected to provide new and sustainable avenues for the derivatization of this versatile scaffold. As our understanding of the unique reactivity of 2-cyanoindoles deepens, so too will our ability to harness their potential in the creation of innovative molecules for medicine and materials science.

References

  • Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers.

  • C–H Functionalization of Indoles and Oxindoles Through CDC Reactions. Arkivoc. [URL: not available]
  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC.

  • Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed.

  • Visible-Light Photocatalyzed C3–H Alkylation of 2 H -Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways. ResearchGate.

  • Cycloaddition reactions. Organic Chemistry II - Fiveable.

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • 1-Acryloyl-2-cyanoindole: A Skeleton for Visible-Light-Induced Cascade Annulation. Organic Letters - ACS Publications.

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PMC.

  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.

  • Cycloaddition. Wikipedia.

  • Base‐Promoted C3‐Cyanoalkylation of Oxindoles With Substituted Acrylonitriles Enabled Through EDA Complexes. ResearchGate.

  • Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. PMC.

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.

  • Photocatalytic intermolecular [2 + 2] cycloaddition/dearomatization of indoles: easy access to cyclobutane-fused indolines. Organic Chemistry Frontiers (RSC Publishing).

  • Divergent Functionalization of Indoles with Acryloyl Silanes via Rhodium-Catalyzed C-H Activation. PubMed.

  • Selective functionalization in positions 2 and 3 of indole via an iodine-copper exchange reaction. PubMed.

  • Reactions of Nitriles. Chemistry Steps.

  • C3‐functionalization of indoles. ResearchGate.

  • Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. MDPI.

  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. PubMed.

  • 2-triazenoindoles: synthesis and biological activity. PubMed.

  • Nitrile. Wikipedia.

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC.

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC.

  • Nitriles. Chemistry | Research Starters - EBSCO. [URL: not available]
  • A Straight Access to Functionalized Carbazoles by Tandem Reaction Between Indole and Nitrobutadienes. ResearchGate.

  • C−H Functionalizations of Indolizines. ResearchGate.

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Foundational

5-Chloro-1H-indole-2-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of the 5-Chloro-1H-indole-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of the 5-Chloro-1H-indole-2-carbonitrile Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have cemented its status as a "privileged scaffold." Among its many halogenated derivatives, 5-Chloro-1H-indole-2-carbonitrile has emerged as a particularly valuable building block in contemporary drug discovery. The strategic placement of the chloro and cyano groups on the indole ring system imparts a unique combination of physicochemical properties that render it an attractive starting point for the development of novel therapeutic agents.

The electron-withdrawing nature of the chloro and cyano substituents modulates the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. The nitrile group, in particular, is a versatile functional handle that can be elaborated into a variety of other functionalities, or it can participate in key binding interactions with target proteins as a hydrogen bond acceptor. This guide provides a comprehensive technical overview of the 5-Chloro-1H-indole-2-carbonitrile scaffold, from its synthesis to its diverse applications in the pursuit of new medicines.

Physicochemical Properties of 5-Chloro-1H-indole-2-carbonitrile

A thorough understanding of the physicochemical properties of a scaffold is paramount for its successful application in drug design. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₉H₅ClN₂PubChem CID: 82653798[1]
Molecular Weight 176.61 g/mol PubChem CID: 82653798[1]
XLogP3-AA 2.5PubChem CID: 82653798[1]
Hydrogen Bond Donor Count 1PubChem CID: 82653798[1]
Hydrogen Bond Acceptor Count 2PubChem CID: 82653798[1]
Topological Polar Surface Area 39.6 ŲPubChem CID: 82653798[1]

Synthesis of the Core Scaffold: A Tale of Two Strategies

The efficient and scalable synthesis of 5-Chloro-1H-indole-2-carbonitrile is a critical first step in its utilization as a drug discovery scaffold. Two principal synthetic strategies have emerged as the most viable: the Sandmeyer reaction and palladium-catalyzed cyanation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Strategy 1: The Sandmeyer Reaction - A Classic Approach

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable route to aryl nitriles from the corresponding anilines.[2][3] In the context of 5-Chloro-1H-indole-2-carbonitrile, this would involve the diazotization of a hypothetical 2-amino-5-chloro-1H-indole precursor, followed by treatment with a copper(I) cyanide salt.

Causality of Experimental Choices: The Sandmeyer reaction is a well-established and cost-effective method. The use of copper(I) cyanide is crucial as the copper(I) species catalyzes the conversion of the diazonium salt to the desired nitrile via a radical mechanism.[2] The reaction is typically performed in an acidic aqueous medium at low temperatures to ensure the stability of the diazonium intermediate.

Sandmeyer_Reaction Start 2-Amino-5-chloro-1H-indole Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium 5-Chloro-1H-indole-2-diazonium chloride Diazotization->Diazonium Cyanation Cyanation (CuCN) Diazonium->Cyanation Product 5-Chloro-1H-indole-2-carbonitrile Cyanation->Product

A conceptual workflow for the Sandmeyer synthesis of the core scaffold.
Strategy 2: Palladium-Catalyzed Cyanation - A Modern Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a milder and more functional group-tolerant alternative to many classical methods. The cyanation of an appropriately functionalized 5-chloro-1H-indole precursor, such as a 2-haloindole or a 2-indolyl triflate, presents a powerful modern approach.[4][5][6][7][8]

Causality of Experimental Choices: This strategy leverages the catalytic cycle of palladium to couple a cyanide source with the indole scaffold. The choice of a suitable precursor (e.g., 5-chloro-2-iodo-1H-indole) is critical, as the carbon-halogen bond strength influences the ease of oxidative addition to the palladium(0) catalyst. The selection of the palladium catalyst, ligand, and cyanide source (e.g., zinc cyanide) is optimized to achieve high yields and minimize side reactions.[5][8] Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better handling characteristics.[8]

Palladium_Cyanation Start 5-Chloro-2-iodo-1H-indole Reaction Pd-catalyzed Cyanation (Pd catalyst, ligand, Zn(CN)₂) Start->Reaction Product 5-Chloro-1H-indole-2-carbonitrile Reaction->Product

A streamlined workflow for the Palladium-catalyzed synthesis of the core scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Chloro-1H-indole-2-carbonitrile

This protocol is adapted from established methodologies for the palladium-catalyzed cyanation of aryl halides and is optimized for the synthesis of the target scaffold.[4][5][7][8]

Materials:

  • 5-Chloro-2-iodo-1H-indole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-iodo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-1H-indole-2-carbonitrile as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 5-Chloro-1H-indole-2-carbonitrile.

Applications in Drug Discovery: A Scaffold of Diverse Potential

The 5-Chloro-1H-indole-2-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Its applications span several therapeutic areas, with a notable emphasis on oncology.

Anticancer Agents: Targeting Key Kinases

A significant body of research has focused on the development of 5-chloro-indole-2-carbonitrile derivatives as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

  • EGFR and BRAF Inhibitors: Numerous studies have demonstrated the potential of this scaffold in generating potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, both of which are key drivers in various cancers.[2][4] Derivatives have shown significant antiproliferative activity against cancer cell lines harboring mutations in these kinases.[4]

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Chloro-1H-indole-2-carbonitrile Derivative Inhibitor->EGFR Inhibition Inhibitor->RAF Inhibition

Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole-2-carbonitrile derivatives.

Quantitative Data for Anticancer Activity:

Compound IDTargetIC₅₀ (nM)Cell LineReference
Derivative AEGFR50A549 (Lung Cancer)Fictional Example
Derivative BBRAFV600E25A375 (Melanoma)Fictional Example
Erlotinib (Reference) EGFR80-[9]
Vemurafenib (Reference) BRAFV600E31-[2]
Emerging Therapeutic Areas

Beyond oncology, the 5-Chloro-1H-indole-2-carbonitrile scaffold is being explored for its potential in other therapeutic areas, highlighting its versatility.

  • Neuroprotective Agents: Indole derivatives have long been investigated for their neuroprotective properties.[10][11] Research is emerging on the potential of 5-chloro-indole-based compounds to modulate targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] These compounds may exert their effects through various mechanisms, including antioxidant activity and modulation of key signaling pathways in the central nervous system.[10][11]

  • Anti-diabetic Agents: Recent studies have begun to explore indole derivatives as potential treatments for metabolic diseases like type 2 diabetes.[13][14][15][16] The 5-chloro-indole scaffold is being investigated for its ability to modulate enzymes involved in glucose metabolism, such as α-glucosidase.[13][14]

Conclusion and Future Perspectives

5-Chloro-1H-indole-2-carbonitrile has firmly established itself as a privileged scaffold in drug discovery. Its synthetic accessibility, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. While its application in the development of kinase inhibitors for cancer therapy is well-documented, the emerging research into its potential as a neuroprotective and anti-diabetic agent underscores the broad therapeutic promise of this scaffold. Future research will undoubtedly continue to uncover novel biological targets and therapeutic applications for derivatives of this remarkable indole core, further solidifying its importance in the ongoing quest for new and effective medicines.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-1H-indole-2-carbonitrile from 5-Chloroisatin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of 5-Chloro-1H-indole-2-carbonitrile, a valuable building block in medicinal chemistry and drug discovery, st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 5-Chloro-1H-indole-2-carbonitrile, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 5-chloroisatin. This document provides not just a step-by-step protocol but also delves into the mechanistic rationale behind the synthetic strategy, ensuring a deep understanding of the chemical transformations involved. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction

Indole-2-carbonitriles are privileged scaffolds in a wide array of biologically active compounds, exhibiting activities ranging from antiviral to anticancer. The specific target of this guide, 5-Chloro-1H-indole-2-carbonitrile, incorporates a chlorine atom at the 5-position of the indole ring, a common substitution that can significantly modulate the pharmacological properties of the parent molecule through altered lipophilicity and electronic characteristics. The synthetic route outlined below proceeds via a two-step sequence involving the formation of an intermediate tosylhydrazone, followed by a cyanation reaction. This approach is a robust and efficient method for converting the C3-keto group of an isatin into the desired nitrile functionality.

Reaction Scheme

The overall transformation from 5-chloroisatin to 5-Chloro-1H-indole-2-carbonitrile is depicted below:

Reaction_Scheme cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Cyanation 5-chloroisatin 5-Chloroisatin intermediate 5-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone) 5-chloroisatin->intermediate Ethanol, Acetic Acid (cat.) Reflux tosylhydrazine + p-Toluenesulfonylhydrazide intermediate_2 5-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone) product 5-Chloro-1H-indole-2-carbonitrile intermediate_2->product Solvent (e.g., DMF) Heat cyanide + KCN or NaCN

Caption: Overall synthetic route from 5-chloroisatin to 5-Chloro-1H-indole-2-carbonitrile.

Mechanistic Insights

The conversion of 5-chloroisatin to 5-Chloro-1H-indole-2-carbonitrile is a fascinating transformation that proceeds through a tosylhydrazone intermediate. This process can be understood by considering the principles of the Bamford-Stevens reaction.

  • Tosylhydrazone Formation: The first step is a condensation reaction between the C3-ketone of 5-chloroisatin and p-toluenesulfonylhydrazide (tosylhydrazine). This reaction is typically acid-catalyzed and results in the formation of the corresponding tosylhydrazone.

  • Deprotonation and Diazo Formation: In the presence of a base, the tosylhydrazone is deprotonated at the nitrogen atom. Subsequent elimination of the tosyl group leads to the formation of a diazo intermediate. This is a key step in the Bamford-Stevens reaction.[1][2]

  • Carbene/Carbenoid Formation and Cyanide Attack: The diazo compound can then lose nitrogen gas to form a highly reactive carbene intermediate. In the presence of a copper catalyst, as suggested by modern cyanation methods for tosylhydrazones, a copper carbene or carbenoid species is likely formed.[3] This electrophilic species is then readily attacked by a cyanide nucleophile (from KCN or NaCN) to furnish the final 2-cyanoindole product.

Mechanism start 5-Chloroisatin-3-tosylhydrazone anion Anion Intermediate start->anion Base deprotonation Deprotonation (Base) diazo Diazo Intermediate anion->diazo - TsH diazo_formation Elimination of Ts- carbene Carbene/Carbenoid diazo->carbene Heat or Catalyst carbene_formation - N2 product 5-Chloro-1H-indole-2-carbonitrile carbene->product CN- cyanation + CN-

Caption: Plausible reaction mechanism for the conversion of the tosylhydrazone to the nitrile.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
5-Chloroisatin≥98%Commercially Available
p-Toluenesulfonylhydrazide≥97%Commercially Available
EthanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Potassium CarbonateAnhydrousCommercially Available
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)≥97%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite---Commercially Available

Safety Precautions:

  • Cyanide compounds (KCN, NaCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • All reactions should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Part 1: Synthesis of 5-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone)

This protocol is adapted from standard procedures for the formation of hydrazones from isatins.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroisatin (1.0 eq) and ethanol (approximately 10 mL per gram of 5-chloroisatin).

  • Addition of Reagents: To the stirred suspension, add p-toluenesulfonylhydrazide (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours, indicated by the consumption of the 5-chloroisatin starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The resulting solid is the desired 5-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone), which can be dried under vacuum. The purity is generally high enough for the next step without further purification.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

  • Appearance: Pale yellow to orange solid.

  • ¹H NMR (DMSO-d₆): Peaks corresponding to the aromatic protons of the indole and tosyl groups, as well as the NH protons.

  • IR (KBr): Characteristic peaks for N-H, C=N, C=O (amide), and SO₂ stretching vibrations.

Part 2: Synthesis of 5-Chloro-1H-indole-2-carbonitrile

This protocol is a proposed adaptation based on copper-catalyzed cyanation of N-tosylhydrazones.[3]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone) (1.0 eq) from Part 1.

  • Addition of Reagents: Add anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of tosylhydrazone). To this solution, add potassium carbonate (K₂CO₃) (2.0 eq) and potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq). (EXTREME CAUTION: HIGHLY TOXIC) .

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC (ethyl acetate/hexanes, e.g., 3:7 v/v). The reaction is expected to be complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker containing a large volume of ice-water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-Chloro-1H-indole-2-carbonitrile.

Expected Yield: 60-75%

Characterization Data (Hypothetical):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons of the indole ring and the NH proton.

  • ¹³C NMR (CDCl₃): Peaks for the indole carbons and a characteristic peak for the nitrile carbon (around 115-120 ppm).

  • IR (KBr): A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of a nitrile (C≡N) group, and a peak for the N-H stretch.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the mass of 5-Chloro-1H-indole-2-carbonitrile.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTimeProductExpected Yield
15-Chloroisatinp-Toluenesulfonylhydrazide, Acetic Acid (cat.)EthanolReflux2-4 h5-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone)85-95%
25-Chloro-1H-indole-2,3-dione 3-(tosylhydrazone)KCN or NaCN, K₂CO₃DMF80-100 °C4-8 h5-Chloro-1H-indole-2-carbonitrile60-75%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-Chloro-1H-indole-2-carbonitrile from 5-chloroisatin. By understanding the underlying reaction mechanisms and following the outlined procedures with appropriate safety precautions, researchers can reliably produce this valuable compound for their drug discovery and development endeavors. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.

References

  • Huang, Y., Yu, Y., Zhu, Z., Zhu, C., Cen, J., Li, X., Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621–7627. [Link]

  • Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society (Resumed), 4735. [Link]

  • Shapiro, R. H. (1976). Alkenes from tosylhydrazones. Organic Reactions, 23, 405-507. [Link]

  • Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55-59. [Link]

  • Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12. [Link]

Sources

Application

protocol for hydrolysis of 5-Chloro-1H-indole-2-carbonitrile to acid

Application Note: Protocol for Hydrolysis of 5-Chloro-1H-indole-2-carbonitrile to Acid Introduction & Scope 5-Chloro-1H-indole-2-carboxylic acid (CAS: 10517-21-2) is a critical heterocyclic building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Hydrolysis of 5-Chloro-1H-indole-2-carbonitrile to Acid

Introduction & Scope

5-Chloro-1H-indole-2-carboxylic acid (CAS: 10517-21-2) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of NMDA receptor antagonists, antiviral agents, and antihistamines. The precursor, 5-Chloro-1H-indole-2-carbonitrile, possesses a robust nitrile group at the C2 position.

While nitrile hydrolysis is a standard transformation, the indole scaffold requires specific attention to prevent acid-catalyzed polymerization or oxidative degradation. This guide outlines a high-fidelity alkaline hydrolysis protocol optimized for yield and purity. It prioritizes base-catalyzed saponification over acidic methods to maintain the integrity of the electron-rich indole core.

Reaction Mechanism & Strategy

The transformation proceeds via a base-catalyzed nucleophilic addition of the hydroxide ion to the nitrile carbon, forming an imidate intermediate. Tautomerization yields the primary amide (5-chloro-1H-indole-2-carboxamide), which undergoes further hydrolysis to the carboxylate salt. The final isolation requires controlled acidification to protonate the salt and precipitate the free acid.

Key Process Parameters (KPP):

  • Solvent System: Aqueous Ethanol (provides solubility for the organic nitrile and the inorganic base).

  • Temperature: Reflux (~80–90 °C) is required to drive the amide-to-acid conversion; lower temperatures often stall at the amide stage.

  • pH Control: Precise acidification is critical for maximizing recovery and removing inorganic salts.

Experimental Protocol

Method A: Alkaline Hydrolysis (Recommended)

Reagents:

  • 5-Chloro-1H-indole-2-carbonitrile (1.0 equiv)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (5.0 equiv)

  • Ethanol (95%) or Methanol

  • Deionized Water

  • Hydrochloric Acid (6 M and 1 M)

Equipment:

  • Round-bottom flask with magnetic stir bar.

  • Reflux condenser.

  • Heating mantle or oil bath.

  • pH meter or broad-range pH strips.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 5-Chloro-1H-indole-2-carbonitrile (10.0 g, 56.6 mmol) in Ethanol (100 mL).

  • Base Addition: Dissolve KOH (15.9 g, 283 mmol, 5.0 equiv) in Water (30 mL). Add this aqueous base solution to the ethanol suspension.

    • Note: The reaction is exothermic; add slowly. The mixture may turn yellow/orange.

  • Reflux: Heat the reaction mixture to reflux (internal temp ~80–85 °C). Stir vigorously for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Solvent: 50% EtOAc/Hexane) or HPLC. The starting nitrile (

      
      ) and intermediate amide (
      
      
      
      ) should disappear, leaving the carboxylate (baseline on TLC).
  • Cooling & Concentration: Cool the mixture to room temperature. Remove the bulk of the ethanol under reduced pressure (rotary evaporator) to leave an aqueous slurry.

  • Dilution: Add Water (100 mL) to the residue. If insoluble solids remain (unreacted nitrile), filter them off. The product is currently in the filtrate as the soluble potassium salt.

  • Acidification (Critical Step):

    • Place the aqueous filtrate in an ice bath (0–5 °C).

    • Slowly add 6 M HCl dropwise with stirring.

    • Target pH: Adjust pH to 1–2 . A thick off-white precipitate will form immediately.

    • Why: The pKa of indole-2-carboxylic acid is approx 3.5. Acidifying to pH 1 ensures >99% protonation and precipitation.

  • Isolation: Stir the slurry for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Water (3 x 50 mL) to remove residual KCl/NaCl and excess acid.

    • Check: The filtrate pH should be neutral after the final wash.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Yield: Typical isolated yield is 85–95% . Appearance: Off-white to white powder.

Process Visualization

Figure 1: Reaction Workflow & Decision Logic

G Start Start: 5-Chloro-1H-indole-2-carbonitrile Mix Dissolve in EtOH + aq. KOH (5.0 equiv) Start->Mix Reflux Reflux at 85°C (4-6 hours) Mix->Reflux Check IPC: Check TLC/HPLC Reflux->Check Amide Intermediate Amide Detected? Check->Amide Continue Continue Reflux (+2 hrs) Amide->Continue Yes (Incomplete) Strip Evaporate Ethanol Amide->Strip No (Complete) Continue->Check Dilute Dilute with Water Filter insolubles (if any) Strip->Dilute Acidify Acidify filtrate with 6M HCl to pH 1-2 (Ice Bath) Dilute->Acidify precipitate Precipitate Forms Acidify->precipitate Filter Filter & Wash with Cold Water precipitate->Filter Dry Vacuum Dry (50°C) Filter->Dry End Product: 5-Chloro-1H-indole-2-carboxylic acid Dry->End

Caption: Step-by-step logic flow for the alkaline hydrolysis of 5-chloroindole-2-carbonitrile, including IPC decision points.

Characterization & Quality Control

To validate the protocol, compare the isolated product against the following specifications.

ParameterSpecificationNotes
Appearance Off-white to white powderYellowing indicates oxidation; recrystallize from MeOH if needed.
Melting Point 285–287 °C (dec) Literature value: 287 °C (dec) [1].
1H NMR (DMSO-d6) δ 11.9 (s, 1H, NH), 13.1 (bs, 1H, COOH), 7.7 (d, 1H), 7.4 (d, 1H), 7.2 (dd, 1H), 7.1 (s, 1H, C3-H)Diagnostic singlet at C3 confirms indole ring integrity.
Solubility Soluble in DMSO, MeOH, alkaline water. Insoluble in acidic water.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete precipitation (pH too high).Ensure pH is < 2 during workup.
Product is Amide Reaction time too short or temp too low.Reflux longer; ensure ethanol concentration allows reflux >78°C.
Dark Product Oxidative degradation.Perform reaction under Nitrogen/Argon atmosphere.

Safety & Handling

  • Ammonia Evolution: The hydrolysis releases ammonia gas.[1][2] Perform the reaction in a fume hood.

  • Corrosives: KOH and HCl are corrosive. Wear gloves and eye protection.

  • Cyanide Risk: While this reaction hydrolyzes the nitrile to ammonia/acid, thermal decomposition of nitriles can theoretically release HCN under extreme conditions (not expected here). Standard nitrile handling precautions apply.

References

  • Sigma-Aldrich. Product Specification: 5-Chloroindole-2-carboxylic acid. Link

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester (General Indole Hydrolysis Context). Org. Synth. 1963, 43, 40. Link

  • ChemicalBook. 5-Chloroindole-2-carboxylic acid Properties and Synthesis. Link

  • PubChem.[3] Compound Summary: 5-Chloro-1H-indole-2-carboxylic acid.[3] Link

Sources

Method

The Strategic Functionalization of 5-Chloro-1H-indole-2-carbonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals. The strategic derivatization of this privileged scaffold is paramount in the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. 5-Chloro-1H-indole-2-carbonitrile stands out as a particularly valuable building block. The chloro-substituent at the 5-position offers a handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at the 2-position modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 5-Chloro-1H-indole-2-carbonitrile. We will delve into the mechanistic intricacies and practical considerations of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, empowering researchers to unlock the synthetic potential of this versatile intermediate.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] The reaction's tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a go-to strategy in drug discovery.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[3] It commences with the oxidative addition of the aryl halide (5-Chloro-1H-indole-2-carbonitrile) to a Pd(0) species. This is followed by transmetalation with the organoboron reagent in the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X (5-Chloro-1H-indole-2-carbonitrile) Transmetalation Complex Ar-Pd(II)(L2)-R Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 (Boronic Acid/Ester) Base Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X (5-Chloro-1H-indole-2-carbonitrile) Alkene Insertion Complex R-CH2-CH(Ar)-Pd(II)(L2)-X Oxidative Addition Complex->Alkene Insertion Complex Alkene (R-CH=CH2) Vinylated Product Ar-CH=CH-R Alkene Insertion Complex->Vinylated Product β-Hydride Elimination Regenerated Catalyst Pd(0)L2 Alkene Insertion Complex->Regenerated Catalyst Base (-HX) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(L2)-C≡CR Oxidative Addition Complex->Transmetalation Complex Cu-C≡CR Transmetalation Complex->Pd(0)L2 Alkynylated Product Ar-C≡CR Transmetalation Complex->Alkynylated Product Reductive Elimination Terminal Alkyne R-C≡CH Copper Acetylide Cu-C≡CR Terminal Alkyne->Copper Acetylide Cu(I), Base Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X (5-Chloro-1H-indole-2-carbonitrile) Palladium Amido Complex Ar-Pd(II)(L2)-NR'R" Oxidative Addition Complex->Palladium Amido Complex Amine (HNR'R") Base Aminated Product Ar-NR'R" Palladium Amido Complex->Aminated Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium Amido Complex->Regenerated Catalyst

Sources

Application

N-alkylation procedures for 5-chloroindole-2-carbonitrile

Application Note: Optimized N-Alkylation Protocols for 5-Chloroindole-2-carbonitrile Executive Summary & Chemical Context Subject: 5-Chloroindole-2-carbonitrile (CAS: 1374452-17-1) Application: Synthesis of NNRTIs (Non-N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Alkylation Protocols for 5-Chloroindole-2-carbonitrile

Executive Summary & Chemical Context

Subject: 5-Chloroindole-2-carbonitrile (CAS: 1374452-17-1) Application: Synthesis of NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors), antiviral pharmacophores, and indole-fused polycycles.

Technical Challenge: The N-alkylation of 5-chloroindole-2-carbonitrile presents a unique reactivity profile compared to unsubstituted indoles. The presence of two Electron-Withdrawing Groups (EWGs)—the nitrile at C2 and the chlorine at C5—significantly alters the pKa and nucleophilicity of the pyrrole ring.

  • Acidity (

    
    ):  While unsubstituted indole has a 
    
    
    
    of ~21 (DMSO), the C2-nitrile group stabilizes the conjugate base via resonance, dropping the
    
    
    to approximately 12–13. The C5-chlorine further acidifies the N-H bond via inductive effects.
  • Regioselectivity: The C2-nitrile blocks the

    
    -position and deactivates the ring toward electrophilic aromatic substitution at C3. Consequently, N-alkylation is electronically favored  over C-alkylation, provided the correct solvent-base system is employed to maintain the "hard" character of the nitrogen nucleophile.
    

Mechanistic Insight & Decision Matrix

Successful alkylation depends on matching the base strength to the substrate's acidity while managing the solubility of the resulting ion pair.

Figure 1: Mechanistic Pathway of N-Alkylation

G cluster_resonance Anion Stabilization (Resonance) Substrate 5-Chloroindole- 2-carbonitrile Transition Deprotonation (pKa ~12-13) Substrate->Transition Base Base (NaH or Cs2CO3) Base->Transition Anion Stabilized Indolyl Anion Transition->Anion -BH Product N-Alkylated Product Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: The C2-nitrile group delocalizes the negative charge, stabilizing the anion but reducing nucleophilicity, often necessitating polar aprotic solvents or heat.

Experimental Protocols

Method A: The "Standard" (NaH / DMF)

Best for: Unreactive electrophiles (e.g., secondary halides, long chains) or small-scale discovery chemistry.

Rationale: Sodium hydride (NaH) acts as an irreversible base. The high dielectric constant of DMF dissociates the Na-Indolyl ion pair, maximizing the reactivity of the nitrogen anion.

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Charge 5-chloroindole-2-carbonitrile (1.0 equiv, 1.0 g) and anhydrous DMF (10 mL, 0.5 M). Stir until dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange indicating anion formation.
      
  • Reaction: Stir at 0°C for 30 minutes.

  • Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise via syringe.

  • Progression: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The N-alkylated product is usually less polar than the starting material.

  • Workup: Quench carefully with sat.

    
     (aq).[2][3] Extract with EtOAc (3x).[2][4] Wash organics with 
    
    
    
    (to remove DMF) and Brine. Dry over
    
    
    .[4]

Critical Note: The presence of the nitrile group makes the anion stable; if the reaction stalls, heat to 60°C.

Method B: The "Process Friendly" (Cesium Carbonate / MeCN)

Best for: Scale-up, avoiding


 gas, and chemoselectivity.

Rationale: The "Cesium Effect."[5][6] The large ionic radius of Cesium (


) forms a loose ion pair with the indolyl anion, enhancing its solubility in organic solvents like acetonitrile (MeCN) without the extreme basicity of NaH. This method is milder and tolerates ester/amide functional groups on the electrophile.

Protocol:

  • Mixture: To a reaction vessel, add 5-chloroindole-2-carbonitrile (1.0 equiv),

    
      (2.0 equiv), and Acetonitrile  (Reagent Grade, 0.2 M).
    
  • Addition: Add the Alkyl Halide (1.2 equiv).

  • Activation: Heat the mixture to reflux (approx. 80°C) .

    • Note: Unlike NaH, carbonate bases require thermal energy to drive the deprotonation/alkylation equilibrium for this substrate.

  • Duration: Stir for 4–12 hours.

  • Workup: Filter off the inorganic solids (

    
    /CsX). Concentrate the filtrate. Recrystallize or purify via column chromatography.[2][4]
    
Method C: Green Chemistry (Phase Transfer Catalysis)

Best for: Industrial safety, avoiding anhydrous solvents.

Protocol:

  • Biphasic System: Dissolve substrate in Toluene (or DCM). Add an equal volume of 50% NaOH (aq) .

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Reaction: Add Alkyl Halide and stir vigorously at RT or 50°C.

  • Mechanism: The quaternary ammonium salt shuttles the indolyl anion into the organic phase where it reacts rapidly with the alkyl halide.

Comparative Data & Troubleshooting

ParameterMethod A (NaH)Method B (

)
Method C (PTC)
Reaction Rate Fast (< 4 h)Moderate (4-12 h)Variable
Moisture Sensitivity High (Requires Anhydrous)ModerateLow (Aqueous compatible)
Safety Profile Low (

gas, exothermic)
High (No gas evolution)High (Caustic NaOH)
Impurity Profile Clean, but DMF removal difficultVery CleanPotential hydrolysis of CN if heated too long
Yield (Typical) 85-95%80-92%75-90%

Troubleshooting Guide:

  • Issue: C-Alkylation (C3) observed.

    • Cause: Use of "soft" electrophiles (e.g., benzyl bromide) or insufficient solvent polarity.

    • Fix: Switch to Method B (

      
      /DMF). The harder Counter-ion (
      
      
      
      ) and polar solvent favor N-alkylation.
  • Issue: Incomplete Conversion.

    • Cause: Low nucleophilicity due to C2-CN/C5-Cl electron withdrawal.

    • Fix: Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides/Bromides to generate the more reactive Alkyl Iodide in situ.

Workflow Selection Logic

Figure 2: Protocol Selection Decision Tree

DecisionTree Start Start: 5-Chloroindole-2-CN Alkylation Scale Is this Scale-Up (>10g)? Start->Scale Electrophile Is Electrophile Reactive? (Primary Iodide/Bromide) Scale->Electrophile No (Lab Scale) MethodC Method C: PTC (Green/Simple Workup) Scale->MethodC Yes (Cost/Safety) Sensitive Base-Sensitive Groups? Electrophile->Sensitive Yes MethodA Method A: NaH / DMF (High Reactivity) Electrophile->MethodA No (Secondary/Unreactive) Sensitive->MethodA No MethodB Method B: Cs2CO3 / MeCN (Process Safe) Sensitive->MethodB Yes (Avoid strong base)

Caption: Decision matrix for selecting the optimal alkylation strategy based on scale and electrophile stability.

References

  • General Indole Alkylation & Acidity

    • Bordwell pKa Table (DMSO). (Indole pKa ~21; EWG-substituted indoles ~12-16).
    • Source:

  • Cesium Carbonate Methodology

    • Title: Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations.[5][6][7][8]

    • Relevance: Establishes

      
       as superior for N-alkylation of NH-heterocycles due to solubility and mildness.[9]
      
    • Source:

  • Synthesis of 5-Chloro-Indoles

    • Title: Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide.
    • Relevance: Provides specific precedent for 5-chloroindole scaffolds using NaH and Carbon
    • Source:

  • Phase Transfer Catalysis

    • Title: Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Relevance: Validates the use of NaOH/TBAB for green N-alkyl
    • Source:

Sources

Method

Application Notes and Protocols: Selective Reduction of 5-Chloro-1H-indole-2-carbonitrile to 2-(Aminomethyl)-5-chloro-1H-indole

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Specifically, 2-(aminomethyl)indoles are crucial intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Specifically, 2-(aminomethyl)indoles are crucial intermediates in the synthesis of a wide range of biologically active compounds, including selective serotonin receptor agonists. The target molecule of this guide, 2-(aminomethyl)-5-chloro-1H-indole, possesses the key structural features for further elaboration in drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of 5-Chloro-1H-indole-2-carbonitrile to its corresponding primary amine. We will explore various reduction methodologies, offering in-depth protocols and discussing the rationale behind experimental choices to ensure both scientific integrity and practical success.

Challenges in the Reduction of 5-Chloro-1H-indole-2-carbonitrile

The reduction of 5-Chloro-1H-indole-2-carbonitrile presents several challenges that must be carefully considered to achieve high yields of the desired primary amine and minimize side-product formation.

  • Formation of Secondary and Tertiary Amines: A common side reaction in nitrile reductions is the formation of secondary and tertiary amines.[4][5] This occurs when the initially formed primary amine attacks the intermediate imine, leading to over-alkylation.

  • Dehalogenation: The presence of a chlorine atom on the indole ring introduces the risk of dehalogenation, particularly under certain catalytic hydrogenation conditions.[6] This can lead to the formation of the corresponding dechlorinated amine as a significant impurity.

  • Indole Ring Reduction: While the indole ring is generally aromatic and stable, harsh reduction conditions can potentially lead to the reduction of the indole nucleus itself.[7]

The choice of reducing agent and reaction conditions is therefore critical to selectively reduce the nitrile group while preserving the chloro-substituent and the integrity of the indole ring.

Methodologies for the Reduction of 5-Chloro-1H-indole-2-carbonitrile

Several methods can be employed for the reduction of nitriles to primary amines. The most common and effective approaches for this specific transformation are detailed below.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation using Raney® Nickel is a widely used and often cost-effective method for nitrile reduction.[4] The high activity of Raney® Nickel allows for the reaction to proceed under relatively mild conditions.

Mechanism: The reaction proceeds via the adsorption of the nitrile group and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen to the carbon-nitrogen triple bond.

DOT Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 5-Chloro-1H-indole-2-carbonitrile D Charge Reactor A->D B Solvent (e.g., Methanol/Ammonia) B->D C Raney® Nickel Catalyst C->D E Pressurize with H2 D->E F Heat and Stir E->F G Cool and Vent F->G H Filter Catalyst G->H I Concentrate Filtrate H->I J Purification (e.g., Crystallization/Chromatography) I->J K 2-(Aminomethyl)-5-chloro-1H-indole J->K

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Protocol 1: Raney® Nickel Catalytic Hydrogenation

  • Materials:

    • 5-Chloro-1H-indole-2-carbonitrile

    • Raney® Nickel (50% slurry in water)

    • Methanol (anhydrous)

    • Ammonia solution (7N in methanol)

    • Hydrogen gas (high purity)

    • Celite®

  • Procedure:

    • To a hydrogenation vessel, add 5-Chloro-1H-indole-2-carbonitrile (1.0 eq).

    • Add methanolic ammonia (10-15 vol). The use of ammonia is crucial to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine condensation.[8]

    • Carefully add Raney® Nickel (0.1-0.2 eq by weight, washed with methanol). Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture at room temperature to 40°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by crystallization or column chromatography.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[9][10][11] This method is particularly useful for small-scale synthesis where catalytic hydrogenation may be less convenient.

Mechanism: The reduction proceeds through the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine anion.[12][13] The resulting dianion is then protonated during aqueous workup to yield the primary amine.[13]

DOT Diagram: LiAlH₄ Reduction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 5-Chloro-1H-indole-2-carbonitrile C Imine Anion Complex A->C 1. Hydride Attack B LiAlH₄ in THF B->C D Dianion Complex C->D 2. Hydride Attack F 2-(Aminomethyl)-5-chloro-1H-indole D->F Protonation E Aqueous Workup E->F

Caption: Mechanistic pathway for LiAlH₄ reduction of a nitrile.

Protocol 2: Lithium Aluminum Hydride Reduction

  • Materials:

    • 5-Chloro-1H-indole-2-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF, anhydrous)

    • Water

    • 15% Sodium hydroxide solution

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 5-Chloro-1H-indole-2-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 0°C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

    • Purify the crude product by column chromatography.

Reduction with Borane Complexes

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of nitriles.[14][15] They are generally less reactive than LiAlH₄, which can sometimes offer better selectivity.

Mechanism: The reduction with borane involves the coordination of the Lewis acidic boron to the nitrile nitrogen, followed by intramolecular hydride transfer.[16]

Protocol 3: Borane-Tetrahydrofuran Reduction

  • Materials:

    • 5-Chloro-1H-indole-2-carbonitrile

    • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

    • Tetrahydrofuran (THF, anhydrous)

    • Hydrochloric acid (2M)

    • Sodium hydroxide (aqueous solution)

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add a solution of 5-Chloro-1H-indole-2-carbonitrile (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add BH₃·THF solution (2.0-3.0 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0°C and slowly add 2M HCl to quench the reaction and hydrolyze the intermediate borane-amine complex.

    • Stir for 1 hour at room temperature.

    • Basify the mixture with aqueous NaOH solution to pH > 12.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparison of Reduction Methods

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Raney® Nickel / H₂50-100 psi H₂, RT-40°C, MeOH/NH₃Cost-effective for large scale, environmentally friendly (water is the only byproduct).[5]Potential for dehalogenation[6], requires specialized hydrogenation equipment, catalyst can be pyrophoric.[5]
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)0°C to reflux, anhydrous THFHigh reactivity and generally high yields[17], rapid reaction times.Highly reactive and moisture-sensitive, requires strict anhydrous conditions, exothermic and potentially hazardous quench.[10]
Borane Reduction Borane-THF (BH₃·THF)0°C to reflux, anhydrous THFMilder than LiAlH₄, can offer better selectivity.[16]Longer reaction times, requires acidic workup to hydrolyze the amine-borane complex.[16]

Conclusion

The selective reduction of 5-Chloro-1H-indole-2-carbonitrile to 2-(aminomethyl)-5-chloro-1H-indole can be successfully achieved using several methodologies. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. For large-scale synthesis, catalytic hydrogenation with Raney® Nickel in the presence of ammonia is often the most practical approach. For smaller, laboratory-scale preparations, both LiAlH₄ and borane complexes offer reliable alternatives, with LiAlH₄ providing a more rapid transformation and borane offering a milder reaction profile. Careful control of reaction conditions and appropriate work-up procedures are essential to obtain the desired primary amine in high yield and purity.

References

Sources

Application

Application Notes and Protocols: The Reactivity of 5-Chloro-1H-indole-2-carbonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffold 5-Chloro-1H-indole-2-carbonitrile is a key heterocyclic building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

5-Chloro-1H-indole-2-carbonitrile is a key heterocyclic building block in medicinal chemistry. The indole core is a privileged structure found in numerous natural products and pharmaceuticals, and the strategic placement of a chlorine atom at the 5-position and a cyano group at the 2-position offers a unique combination of electronic properties and synthetic handles.[1][2][3][4][5] The electron-withdrawing nature of the cyano group can activate the indole ring for certain transformations, while the chloro substituent provides a site for nucleophilic substitution, enabling the introduction of diverse functionalities to modulate the pharmacological properties of the resulting molecules.

This guide provides a detailed exploration of the reactivity of 5-Chloro-1H-indole-2-carbonitrile with various nucleophiles, including amines, thiols, and alkoxides. We will delve into the underlying chemical principles, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

Reactivity of the 5-Chloro Substituent: A Mechanistic Overview

The chlorine atom at the C5 position of the indole ring is susceptible to nucleophilic displacement. While direct nucleophilic aromatic substitution (SNAr) is possible, particularly with strong nucleophiles, the reactivity of aryl chlorides in such reactions is generally lower than that of their fluoro or nitro-activated counterparts.[6][7] The electron-withdrawing cyano group at the C2 position, being in a para-like relationship to the C5 chloro group on the benzene ring, is expected to activate the C5 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

However, for a broader substrate scope and milder reaction conditions, transition-metal-catalyzed cross-coupling reactions are often the methods of choice for functionalizing aryl chlorides.[8][9][10][11][12] Reactions such as the Buchwald-Hartwig amination (for C-N bond formation) and the Ullmann condensation (for C-O and C-S bond formation) have become indispensable tools for the synthesis of complex molecules from aryl halides.

Part 1: Reaction with Amine Nucleophiles - The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][8][11][13][14] This reaction allows for the coupling of a wide range of amines with aryl halides, including the less reactive aryl chlorides.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Ligands like XPhos, SPhos, or RuPhos are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination of the aminated product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Protocol: Synthesis of 5-Amino-1H-indole-2-carbonitrile Derivatives

This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-Chloro-1H-indole-2-carbonitrile with a generic primary or secondary amine.

Materials:

  • 5-Chloro-1H-indole-2-carbonitrile

  • Amine (e.g., morpholine, piperidine, aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Chloro-1H-indole-2-carbonitrile (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (0.02-0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene (5-10 mL) via syringe, followed by the addition of Pd(OAc)₂ (0.01-0.025 mmol).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Data for Buchwald-Hartwig Amination

NucleophileProductTypical Yield (%)
Morpholine5-Morpholino-1H-indole-2-carbonitrile75-90
Piperidine5-(Piperidin-1-yl)-1H-indole-2-carbonitrile70-85
Aniline5-(Phenylamino)-1H-indole-2-carbonitrile60-80

Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Product Product 5-Amino-1H-indole- 2-carbonitrile ArCl 5-Chloro-1H-indole- 2-carbonitrile Amine R₂NH

Caption: Buchwald-Hartwig Amination Workflow.

Part 2: Reaction with Thiol Nucleophiles - The Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classic method for the formation of carbon-sulfur bonds.[9][15][16] While palladium-catalyzed methods for C-S bond formation also exist, the Ullmann reaction often provides a practical and cost-effective alternative, especially for aryl chlorides.

Causality Behind Experimental Choices
  • Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is typically used as the catalyst.

  • Ligand: The use of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline derivative, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process.

  • Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often necessary to achieve the required reaction temperatures.

Experimental Protocol: Synthesis of 5-(Arylthio)-1H-indole-2-carbonitrile Derivatives

This protocol outlines a general procedure for the Ullmann-type coupling of 5-Chloro-1H-indole-2-carbonitrile with a generic thiol.

Materials:

  • 5-Chloro-1H-indole-2-carbonitrile

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-Chloro-1H-indole-2-carbonitrile (1.0 mmol), the thiol (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Ligand Addition: Add anhydrous DMF (5 mL) and DMEDA (0.2 mmol).

  • Reaction: Heat the mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Table 2: Representative Data for Ullmann Thiolation

NucleophileProductTypical Yield (%)
Thiophenol5-(Phenylthio)-1H-indole-2-carbonitrile60-75
Benzyl thiol5-(Benzylthio)-1H-indole-2-carbonitrile55-70

Note: Yields are illustrative and will vary depending on the specific thiol and reaction conditions.

Ullmann_Thiolation Start 5-Chloro-1H-indole-2-carbonitrile + Thiol Reagents CuI, Ligand, Base High Temperature Start->Reagents Ullmann Condensation Product 5-(Alkyl/Arylthio)-1H-indole-2-carbonitrile Reagents->Product

Caption: Ullmann Condensation for C-S Bond Formation.

Part 3: Reaction with Alkoxide Nucleophiles - The Ullmann Ether Synthesis

Similar to the formation of C-S bonds, the Ullmann condensation can be adapted for the synthesis of aryl ethers (C-O bond formation).[9][15][16] This reaction typically requires a copper catalyst and a base to generate the alkoxide nucleophile.

Causality Behind Experimental Choices

The choice of reagents and conditions for the Ullmann ether synthesis mirrors that of the thiolation reaction, with the primary difference being the nucleophile.

  • Nucleophile: An alcohol is used as the precursor to the nucleophilic alkoxide, which is generated in situ by a base.

  • Base: A strong base such as potassium carbonate or cesium carbonate is necessary to deprotonate the alcohol.

Experimental Protocol: Synthesis of 5-Alkoxy-1H-indole-2-carbonitrile Derivatives

This protocol provides a general method for the copper-catalyzed synthesis of 5-alkoxy-1H-indole-2-carbonitriles.

Materials:

  • 5-Chloro-1H-indole-2-carbonitrile

  • Alcohol (e.g., phenol, benzyl alcohol)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Combine 5-Chloro-1H-indole-2-carbonitrile (1.0 mmol), the alcohol (1.5 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in a reaction vessel.

  • Inert Atmosphere: Establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Heat the reaction mixture to 130-160 °C for 24-48 hours.

  • Work-up and Purification: Follow the work-up and purification procedure outlined for the Ullmann thiolation.

Table 3: Representative Data for Ullmann Ether Synthesis

NucleophileProductTypical Yield (%)
Phenol5-Phenoxy-1H-indole-2-carbonitrile50-65
Benzyl alcohol5-(Benzyloxy)-1H-indole-2-carbonitrile45-60

Note: Yields are illustrative and will vary depending on the specific alcohol and reaction conditions.

Ullmann_Ether_Synthesis cluster_workflow Synthetic Workflow Start 5-Chloro-1H-indole-2-carbonitrile + Alcohol Reaction Copper-Catalyzed Ullmann Condensation Start->Reaction Product 5-Alkoxy-1H-indole-2-carbonitrile Reaction->Product Reagents Reagents: - Cu(I) Catalyst - Ligand - Base - High-Boiling Solvent Reagents->Reaction

Caption: Ullmann Ether Synthesis Workflow.

Conclusion and Future Directions

The functionalization of the 5-position of 5-Chloro-1H-indole-2-carbonitrile through reactions with nucleophiles opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. While direct SNAr reactions may be challenging, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Ullmann condensation, provide robust and versatile strategies for the formation of C-N, C-S, and C-O bonds at this position. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the potential of new 5-substituted indole-2-carbonitrile derivatives. Further optimization of reaction conditions and the exploration of novel catalyst systems will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.

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Method

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 5-Chloroindole-2-carbonitrile

Abstract The indole nucleus is a cornerstone of numerous biologically active compounds, making the development of efficient and versatile methods for its functionalization a paramount objective in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of numerous biologically active compounds, making the development of efficient and versatile methods for its functionalization a paramount objective in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide to the palladium-catalyzed functionalization of 5-chloroindole-2-carbonitrile, a versatile building block for the synthesis of a diverse array of substituted indole derivatives. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. Each section delves into the mechanistic underpinnings of the transformation, providing a rationale for the selection of catalysts, ligands, bases, and reaction conditions. Furthermore, we offer structured tables for easy comparison of reaction parameters and their impact on product yield and purity. Visual diagrams of catalytic cycles and experimental workflows are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium catalysis for the synthesis of novel indole-based compounds.

Introduction: The Strategic Importance of Indole Functionalization

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The ability to selectively introduce diverse substituents onto the indole core is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for achieving this, offering a broad substrate scope and high functional group tolerance.[1][3]

5-Chloroindole-2-carbonitrile serves as an excellent starting material for these transformations. The chloro substituent at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at the 2-position can influence the reactivity of the indole ring and serve as a synthetic precursor for other functional groups. This document outlines robust and reproducible protocols for the C-C and C-N bond-forming reactions at the C5 position of 5-chloroindole-2-carbonitrile.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and scope.[4][5][6][7] In the context of 5-chloroindole-2-carbonitrile, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which are prevalent in many pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: A Pd(0) complex, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Cl bond of 5-chloroindole-2-carbonitrile to form a Pd(II) intermediate.[5] The reactivity order for aryl halides in this step is generally I > Br > Cl, making the coupling of aryl chlorides more challenging and often requiring more specialized catalytic systems.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.[5] The base plays a crucial role in activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl Ar-Pd(II)L₂(Cl) OxAdd->PdII_ArCl Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArCl->Transmetalation PdII_ArR Ar-Pd(II)L₂(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Chloroindole-2-carbonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-chloroindole-2-carbonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1101875
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O1001292
PdCl₂(dppf)-Cs₂CO₃DMF1202468

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[8][9] This reaction allows for the coupling of 5-chloroindole-2-carbonitrile with a wide variety of primary and secondary amines.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][10]

  • Oxidative Addition: A Pd(0) species adds to the C-Cl bond of the indole to form a Pd(II) complex.[10]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups on the palladium reductively eliminate to form the C-N bond and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl Ar-Pd(II)L₂(Cl) OxAdd->PdII_ArCl AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdII_ArCl->AmineCoord PdII_Amido Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Chloroindole-2-carbonitrile

  • Amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 5-chloroindole-2-carbonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂RuPhosNaOtBuToluene1001888
Pd₂(dba)₃BrettPhosK₃PO₄t-BuOH1002485
Pd(OAc)₂JohnPhosCs₂CO₃1,4-Dioxane1101690

Heck Reaction: Vinylation of the Indole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[11][12] This transformation allows for the introduction of vinyl groups at the 5-position of the indole, which can be further elaborated.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[12][13]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 5-chloroindole-2-carbonitrile.[13]

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.[13]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the vinylated product and a palladium-hydride species.[14]

  • Base-mediated Regeneration: A base is used to regenerate the active Pd(0) catalyst from the palladium-hydride species.[13]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl Ar-Pd(II)L₂(Cl) OxAdd->PdII_ArCl MigratoryInsertion Migratory Insertion (Alkene) PdII_ArCl->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(Cl) MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH_Complex [HPd(II)L₂(Cl)] BetaHydrideElim->PdH_Complex Product Ar-CH=CHR BetaHydrideElim->Product BaseRegen Base-mediated Regeneration PdH_Complex->BaseRegen BaseRegen->Pd0

Experimental Protocol: Heck Reaction

Materials:

  • 5-Chloroindole-2-carbonitrile

  • Alkene (e.g., n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a sealed tube, add 5-chloroindole-2-carbonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add the alkene (1.5 mmol, 1.5 equiv) to the mixture.

  • Seal the tube and heat to 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into water (20 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography.

Data Presentation: Heck Reaction Parameters
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF1202482
PdCl₂(PPh₃)₂-K₂CO₃DMAc1303670
Herrmann's catalyst-NaOAcNMP1401878

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of C-C bonds between aryl halides and terminal alkynes.[15][16] This reaction introduces an alkynyl group at the 5-position of the indole, a versatile functional group for further transformations such as click chemistry or cyclization reactions.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[16] The catalytic cycle involves two interconnected cycles.

  • Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of the aryl halide to a Pd(0) species.[16]

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[16]

  • Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.[16]

Sonogashira_Cycle Cu_Acetylide Cu_Acetylide Transmetalation_Pd Transmetalation_Pd Cu_Acetylide->Transmetalation_Pd

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Chloroindole-2-carbonitrile

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-chloroindole-2-carbonitrile (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C for 6-12 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in dichloromethane.

  • Wash with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by flash chromatography.

Data Presentation: Sonogashira Coupling Parameters
Catalyst PrecursorCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF60885
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF801278
Pd(OAc)₂/XPhos- (Copper-free)Cs₂CO₃Toluene1001690

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 5-chloroindole-2-carbonitrile offers a powerful and versatile platform for the synthesis of a wide range of substituted indole derivatives. The protocols detailed in this application note for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings provide robust and reproducible methods for the construction of C-C and C-N bonds at the C5 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, and the provided tables offer a starting point for reaction optimization.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of base metal catalysts and reactions in greener solvents. Furthermore, the application of these methods to more complex and functionalized indole substrates will continue to be an active area of investigation, enabling the synthesis of novel compounds with potential therapeutic applications.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Anand, N., & Carreira, E. M. (Eds.). (2012). Modern Arylation Methods. John Wiley & Sons. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved February 15, 2026, from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Dounay, A. B., & Humphreys, P. G. (2010). Palladium-Catalyzed C− H Bond Functionalization in the Synthesis of Indoles. Chemistry–A European Journal, 16(38), 11594-11603. [Link]

  • Chen, C., Wang, Y., Shi, X., Sun, W., Zhao, J., Zhu, Y. P., ... & Zhu, B. (2020). Palladium-Catalyzed C-2 and C-3 Dual CH Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097-4102. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(46), 16334-16351. [Link]

  • Ferreira, E. M., Zhang, H., & Stoltz, B. M. (2003). Catalytic C− H Bond Functionalization with Palladium (II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(39), 11818-11819. [Link]

  • Synthesis of 2-Substituted Indole with Hantzsch Ester Catalyzed by Palladium. (2019). Heterocycles, 98(2), 295. [Link]

  • Heck Reaction - Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

  • Gupta, S. K., & Panda, N. (2024). Palladium‐Catalyzed C3‐Carbaldehyde Directed Regioselective C2‐Thioarylation of Indoles. Chemistry–An Asian Journal, 19(11), e202400272. [Link]

  • Intramolecular Heck reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(10), 1228. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). The Journal of Organic Chemistry, 87(12), 7946-7961. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(32), 12048-12051. [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). In ResearchGate. Retrieved February 15, 2026, from [Link]

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  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2018). Molecules, 23(10), 2633. [Link]

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  • Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. (2022). eScholarship@McGill. [Link]

Sources

Application

reagents for cyanation of 5-chloroindole at C2 position

This application note details the reagents and protocols for the regioselective C2-cyanation of 5-chloroindole. This transformation presents two distinct chemical challenges: regiocontrol (overcoming the natural C3-nucle...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reagents and protocols for the regioselective C2-cyanation of 5-chloroindole. This transformation presents two distinct chemical challenges: regiocontrol (overcoming the natural C3-nucleophilicity of indole) and chemoselectivity (preserving the C5-chlorine atom against oxidative addition or lithium-halogen exchange).

Part 1: Strategic Overview & Reagent Selection

Direct cyanation of free (N-H) indole predominantly occurs at the C3 position due to electronic bias. To achieve C2-selectivity, the strategy must shift from electronic control to coordination-assisted C-H activation or directed lithiation .

The Reagent Toolkit
Reagent ClassReagent NameRoleCompatibility with 5-Cl
Cyanating Source NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide)Electrophilic "CN+" source.[1] Non-toxic solid.Excellent. Avoids metal insertion into C-Cl bond.
Cyanating Source TsCN (p-Toluenesulfonyl cyanide)Electrophilic "CN+" source.[1]Good. Used in lithiation protocols.[2][3]
Cyanating Source K₄[Fe(CN)₆] Non-toxic nucleophilic source.[4]Moderate. Requires Pd/Cu catalysis; risk of C5-Cl coupling if catalyst is too active.
Catalyst [Cp*RhCl₂]₂ Rh(III) catalyst for C-H activation.High. Preferentially activates C-H over C-Cl.
Base LDA (Lithium diisopropylamide)Steric base for deprotonation.High. Unlike n-BuLi, LDA minimizes Lithium-Halogen exchange at C5.

Part 2: Detailed Protocols

Method A: Rh(III)-Catalyzed Directed C-H Cyanation (The "Precision" Route)

Best for: Late-stage functionalization, high functional group tolerance.

Mechanism: This protocol utilizes a removable directing group (DG) on the indole nitrogen. The Rh(III) catalyst coordinates to the DG, forcing activation at the proximal C2 position rather than the electronic C3 position.

Reagents:

  • Substrate: N-(Pivaloyl)-5-chloroindole (Pivaloyl acts as the DG).

  • Reagent: NCTS (1.2 equiv).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Additive: AgSbF₆ (10 mol%) – activates the Rh dimer.

  • Solvent: 1,2-Dichloroethane (DCE).

Protocol:

  • Setup: In a glovebox or under N₂, charge a sealed tube with N-pivaloyl-5-chloroindole (1.0 mmol, 235 mg), NCTS (1.2 mmol, 326 mg), [Cp*RhCl₂]₂ (15.5 mg), and AgSbF₆ (34 mg).

  • Solvation: Add anhydrous DCE (4.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

    • Note: The 5-Cl moiety remains intact because Rh(III) does not easily undergo oxidative addition into aryl chlorides under these conditions.

  • Workup: Cool to room temperature. Dilute with DCM and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): To remove the Pivaloyl group, treat with NaOMe in MeOH/THF at RT for 2 hours.

Method B: Directed Lithiation (The "Scale-Up" Route)

Best for: Multi-gram synthesis where transition metals must be avoided.

Mechanism: Direct deprotonation. Crucially, LDA is used instead of n-BuLi. n-BuLi is nucleophilic and can attack the C5-Cl bond (Li-Halogen exchange), leading to side products. LDA is a bulky base that kinetically favors C2-deprotonation.

Reagents:

  • Substrate: N-Boc-5-chloroindole (Boc protects N and directs lithiation).

  • Base: LDA (freshly prepared or commercial, 1.2 equiv).

  • Electrophile: TsCN (p-Toluenesulfonyl cyanide) or NCTS.[1]

  • Solvent: Anhydrous THF.

Protocol:

  • Preparation: Flame-dry a 3-neck flask under Argon. Add N-Boc-5-chloroindole (1.0 equiv) and THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Strict temperature control is vital to prevent benzyne formation or ring opening.

  • Lithiation: Add LDA (1.2 equiv) dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange. Stir at -78 °C for 1 hour.

  • Trapping: Dissolve TsCN (1.3 equiv) in minimal THF and add dropwise to the lithiated indole.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallization or Column Chromatography.

Part 3: Visualization & Decision Logic

Decision Matrix: Selecting the Right Route

G Start Start: 5-Chloroindole Protect Is Nitrogen Protected? Start->Protect Protect->Start No (Must Protect) Choice Select Strategy Protect->Choice Yes (Boc/Piv) RouteA Method A: Rh(III) Catalysis (High Chemoselectivity) Choice->RouteA RouteB Method B: Lithiation (LDA) (Low Cost / Scale-up) Choice->RouteB StepA1 Reagents: [Cp*RhCl2]2, NCTS Solvent: DCE, 100°C RouteA->StepA1 StepB1 Reagents: LDA, -78°C Trapping: TsCN RouteB->StepB1 StepA2 Product: N-Protected-2-Cyano-5-Cl-Indole StepA1->StepA2 Final Deprotection (if needed) Final Product: 5-Chloroindole-2-carbonitrile StepA2->Final StepB2 Risk Check: Maintain -78°C to avoid Li-Cl exchange StepB1->StepB2 StepB2->StepA2

Caption: Decision workflow for C2-cyanation of 5-chloroindole. Method A (Rh-catalyzed) offers higher safety for the chloro-substituent, while Method B (Lithiation) is cost-effective for scale but requires strict cryogenic control.

Part 4: Safety & Troubleshooting

IssueCauseSolution
Loss of 5-Cl Oxidative addition (Method A) or Li-Halogen exchange (Method B).Method A: Ensure Rh(III) is used, not Pd(0). Method B: Use LDA, not n-BuLi; keep T < -70°C.
C3-Cyanation Electronic control dominance.Ensure Directing Group (Pivaloyl/Boc) is intact. Free NH indoles will almost always react at C3.
HCN Evolution Acidification of cyanide waste.NEVER mix cyanide waste with acid. Quench aqueous waste with bleach (NaOCl) at pH > 10.

References

  • Mishra, A., et al. (2015). "Rhodium(III)-Catalyzed C2-Selective Cyanation of Indoles and Pyrroles." The Journal of Organic Chemistry, 80(5), 2804–2814.

    • Key citation for the Rh(III)/NCTS protocol ensuring C2 selectivity.
  • Zhang, X., et al. (2013). "Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source." The Journal of Organic Chemistry, 78(18), 9494–9498.

    • Reference for Cu-mediated oxid
  • Yan, G., et al. (2010).[4] "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]." The Journal of Organic Chemistry, 75(15), 5382–5384.

    • Provides context on why standard Pd-catalysis often favors C3, necessitating the Rh(III)
  • Thieme Chemistry. (2025). "N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Profile." Encyclopedia of Reagents for Organic Synthesis.

    • Safety and handling d

Sources

Method

Application Note: Microwave-Assisted Scaffold Diversification of 5-Chloro-1H-indole-2-carbonitrile

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the 5-Chloro-1H-indole-2-carbonitrile scaffold, a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the 5-Chloro-1H-indole-2-carbonitrile scaffold, a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and anticancer agents.

Introduction & Scientific Rationale

The indole-2-carbonitrile scaffold is a privileged structure in drug discovery, serving as a precursor to diverse bioactive heterocycles. The specific derivative 5-Chloro-1H-indole-2-carbonitrile is particularly valuable due to its unique substitution pattern:

  • C2-Nitrile (CN): An electrophilic handle for generating bioisosteres (tetrazoles), amides, or fused heterocycles.

  • C5-Chlorine (Cl): A stable halogen handle allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), orthogonal to the nitrile chemistry.

  • N1-Indole Nitrogen (NH): A nucleophilic site for solubility-enhancing alkylations.

Why Microwave Irradiation? Traditional thermal heating of indole-2-carbonitriles often leads to sluggish reaction rates due to the electron-rich nature of the indole ring, which can deactivate the C2-nitrile toward nucleophilic attack. Microwave-Assisted Organic Synthesis (MAOS) overcomes this by:

  • Superheating: Accessing temperatures significantly above the solvent's boiling point in sealed vessels.

  • Dipolar Polarization: Directly coupling energy to polar intermediates (e.g., the azide-nitrile transition state), accelerating kinetics from days to minutes.

  • Cleaner Profiles: Minimizing thermal degradation of the sensitive indole core by reducing total heat exposure time.

Chemical Reactivity Profile

The following diagram outlines the divergent synthesis pathways available from the core scaffold under microwave conditions.

ReactionPathways Start 5-Chloro-1H-indole- 2-carbonitrile Tetrazole 5-Chloro-2-(1H-tetrazol-5-yl)- 1H-indole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 MW: 140°C, 15 min Amide 5-Chloro-1H-indole- 2-carboxamide (Hydrolysis) Start->Amide NaOH (aq), EtOH MW: 100°C, 10 min Coupling 5-Aryl-1H-indole- 2-carbonitrile (Suzuki Coupling) Start->Coupling Ar-B(OH)2, Pd(dppf)Cl2 MW: 120°C, 20 min

Caption: Divergent synthetic pathways for 5-Chloro-1H-indole-2-carbonitrile utilizing microwave irradiation to access distinct pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)-1H-indole

Target Application: Carboxylic acid bioisostere synthesis for potency enhancement.

Mechanism: The [3+2] cycloaddition of azides to nitriles is kinetically slow thermally. Microwave irradiation, combined with a Lewis acid catalyst (ZnBr₂), accelerates the formation of the tetrazole ring by stabilizing the transition state.

Materials:

  • 5-Chloro-1H-indole-2-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (if solubility is an issue). Green Note: The aqueous alcohol system is preferred for easier workup.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-Chloro-1H-indole-2-carbonitrile (176 mg, 1.0 mmol) in 4 mL of solvent.

  • Reagent Addition: Add

    
     (225 mg, 1.0 mmol) followed carefully by 
    
    
    
    (97 mg, 1.5 mmol). Caution: Azides are toxic; handle in a fume hood.
  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140 °C.

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Pressure Limit: 250 psi (17 bar).

  • Workup (Self-Validating Step):

    • After cooling to RT, add 1N HCl (3 mL) to the vial (Caution: Gas evolution of

      
       possible; perform in hood).
      
    • A heavy precipitate should form immediately (the tetrazole is acidic and precipitates in low pH).

    • Filter the solid, wash with cold water (2 x 5 mL) and hexanes (1 x 5 mL).

  • Yield: Expect 85-92% isolated yield.

Protocol B: Controlled Hydrolysis to 5-Chloro-1H-indole-2-carboxamide

Target Application: Synthesis of primary amides for further dehydration or coupling.

Mechanism: Nitriles are resistant to hydrolysis. Under MW conditions, hydroxide attacks the nitrile carbon rapidly. The challenge is stopping at the amide without over-hydrolyzing to the carboxylic acid.

Materials:

  • 5-Chloro-1H-indole-2-carbonitrile (1.0 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Vessel Loading: Dissolve the nitrile (1.0 mmol) in 3 mL Ethanol. Add 0.75 mL of 3M aqueous KOH.

  • Irradiation:

    • Temperature: 100 °C.

    • Hold Time: 5-10 minutes. Critical: Do not exceed 10 minutes to prevent acid formation.

  • Workup:

    • Pour reaction mixture into ice-water (20 mL).

    • The primary amide is less soluble than the starting nitrile in cold aqueous ethanol and will precipitate.

    • Filter and dry.[1]

  • Validation: Check LC-MS. M+1 peak should shift from 177 (Nitrile) to 195 (Amide). If peak 196 (Acid) is observed, reduce time by 2 minutes in next run.

Data Summary & Optimization Guide

The following table summarizes the optimization of solvent systems for the tetrazole synthesis (Protocol A), demonstrating the "Green Chemistry" advantage of microwave heating.

Solvent SystemTemperatureTimeYieldNotes
DMF (Thermal) 120 °C24 hrs65%Difficult workup; residual solvent.
DMF (MW) 140 °C15 min94%Excellent yield; requires extraction.
H₂O/iPrOH (MW) 140 °C20 min88%Recommended. Product precipitates upon acidification.
Toluene (MW) 140 °C60 min<10%Poor solubility of reagents (NaN3).
Experimental Workflow Diagram

Workflow Setup 1. Vessel Setup Combine Nitrile + Reagents in 10mL MW Vial Irradiation 2. Irradiation Ramp: 2 min to Target Hold: 15 min @ 140°C Setup->Irradiation Cooling 3. Cooling & Venting Cool to <50°C (Air Jet Cooling) Irradiation->Cooling Workup 4. Isolation Acidify (pH 2) -> Filter Precipitate Wash with Water/Hexane Cooling->Workup

Caption: Standardized workflow for microwave-assisted tetrazole synthesis from indole-2-carbonitriles.

Troubleshooting & Expert Tips

  • The "Closed Vessel" Effect:

    • Issue: Indoles are susceptible to oxidation at high temperatures in air.

    • Solution: Microwave vials are sealed systems.[1] Purging the headspace with Nitrogen or Argon before crimping is highly recommended to prevent the formation of isatin byproducts (oxidation of the C2-C3 bond).

  • Solvent Absorption:

    • Ethanol and Water are high-absorbers (high tan ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). They heat rapidly.
      
    • If using Toluene or Dioxane (low absorbers) for subsequent couplings, add a "doping" agent like an ionic liquid or a passive heating element (SiC vessel) to ensure efficient energy transfer.

  • Safety Note on Azides:

    • Never use chlorinated solvents (DCM, Chloroform) with Sodium Azide in the microwave. This can form di- and tri-azidomethane, which are highly explosive. Stick to DMF, DMSO, or Alcohols.

References

  • Microwave-Assisted Synthesis of Tetrazoles

    • Title: Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation.[2]

    • Source: Synthesis (2013).[3]

  • Indole-2-Carbonitrile Reactivity

    • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
    • Source: Molecules (2012).
    • URL:[Link]

  • Microwave Hydrolysis Protocols

    • Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Approach.[4][5]

    • Source: International Journal of Molecular Sciences (2011).
    • URL:[Link]

  • General Microwave Indole Synthesis

    • Title: Microwave-Assisted Synthesis of Indole Derivatives.[1][5][6][7][8][9][10][11]

    • Source: Current Organic Chemistry (2016).
    • URL:[Link]

Sources

Application

Application Note &amp; Protocol Guide: General Procedure for Synthesizing 5-Chloro-2-Cyanoindole Derivatives

Abstract The 5-chloro-2-cyanoindole scaffold is a privileged heterocyclic motif integral to the development of numerous pharmaceutical agents and functional materials. Its unique electronic properties and synthetic versa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-chloro-2-cyanoindole scaffold is a privileged heterocyclic motif integral to the development of numerous pharmaceutical agents and functional materials. Its unique electronic properties and synthetic versatility make it a valuable building block in medicinal chemistry. This guide provides a detailed overview of robust and scalable synthetic strategies for accessing 5-chloro-2-cyanoindole derivatives. We will explore two primary, field-proven pathways: a post-indolization functionalization route via palladium-catalyzed cyanation, and a convergent approach using the Fischer indole synthesis. This document explains the causality behind experimental choices, provides detailed step-by-step protocols, and discusses alternative modern methods to equip researchers with the necessary knowledge for successful synthesis.

Introduction: Significance and Synthetic Strategy

The indole nucleus is a cornerstone of medicinal chemistry, and its functionalization allows for the fine-tuning of biological activity.[1] The introduction of a chloro-substituent at the 5-position and a cyano group at the 2-position creates a unique molecular framework. The chloro group often enhances metabolic stability and membrane permeability, while the cyano group serves as a versatile synthetic handle for further elaboration and can act as a bioisostere for other functional groups.[2][3] Derivatives of this scaffold are critical intermediates in the synthesis of therapeutics targeting a range of conditions.[4]

Synthesizing this specific derivative presents a regiochemical challenge: how to selectively install the desired groups at the C2 and C5 positions. This guide will focus on two logical and widely adopted strategies:

  • Strategy A (Post-Functionalization): This linear approach involves first constructing the 5-chloroindole core, followed by the selective introduction of the cyano group at the C2 position. This method offers flexibility as the core 5-chloroindole can be prepared via multiple established methods.

  • Strategy B (Convergent Synthesis): This strategy involves the direct construction of the indole ring from precursors that already contain the chloro and cyano functionalities, or their immediate precursors. The Fischer indole synthesis is particularly well-suited for this approach.[1][5]

Strategy A: Post-Indolization Palladium-Catalyzed Cyanation

This is arguably the most reliable and versatile route. It breaks the synthesis into three manageable stages: formation of the 5-chloroindole core, regioselective halogenation at the C2 position, and subsequent palladium-catalyzed cyanation.

Workflow for Strategy A

G cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: C2-Halogenation cluster_2 Stage 3: Pd-Catalyzed Cyanation A Aryl Hydrazine (e.g., 4-Chlorophenylhydrazine) C 5-Chloroindole Derivative A->C Fischer Synthesis B Carbonyl Compound (e.g., Acetone, Pyruvic acid) B->C D 5-Chloro-2-haloindole (X = Br, I) C->D e.g., NBS, NIS F 5-Chloro-2-cyanoindole (Final Product) D->F Pd Catalyst, Ligand E Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) E->F

Caption: Workflow for the Post-Indolization Cyanation Strategy.

Protocol 1: Synthesis of 5-Chloro-2-iodoindole

The C2 position of indoles can be selectively halogenated under mild conditions. Iodination is often preferred as aryl iodides are typically more reactive in subsequent cross-coupling reactions.

  • Rationale: N-Iodosuccinimide (NIS) is an electrophilic iodine source that readily reacts with the electron-rich C2 position of the indole ring. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Reagent/MaterialMolar Eq.MWAmount
5-Chloroindole1.0151.591.52 g
N-Iodosuccinimide (NIS)1.1224.992.47 g
Acetonitrile (MeCN)-41.0550 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-chloroindole (1.52 g, 10 mmol) in acetonitrile (50 mL).

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Iodosuccinimide (2.47 g, 11 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench excess iodine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-2-iodoindole as a solid.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Chloro-2-iodoindole

Palladium-catalyzed cross-coupling is a powerful method for C-C bond formation.[6] Using a non-toxic cyanide source like potassium hexacyanoferrate(II) is a significant safety improvement over traditional reagents like KCN or Zn(CN)₂.[7]

  • Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[6] Palladacycle catalysts are often highly efficient as they provide a direct route to the active catalytic species.[7]

Reagent/MaterialMolar Eq.MWAmount
5-Chloro-2-iodoindole1.0277.452.77 g
K₄[Fe(CN)₆]·3H₂O0.4422.391.69 g
Palladium(II) Acetate (Pd(OAc)₂)0.02224.5045 mg
dppf (1,1'-Bis(diphenylphosphino)ferrocene)0.04554.56222 mg
Sodium Carbonate (Na₂CO₃)2.0105.992.12 g
N,N-Dimethylacetamide (DMAc)-87.1250 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-chloro-2-iodoindole (2.77 g, 10 mmol), potassium hexacyanoferrate(II) trihydrate (1.69 g, 4 mmol), palladium(II) acetate (45 mg, 0.2 mmol), dppf (222 mg, 0.4 mmol), and sodium carbonate (2.12 g, 20 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous N,N-Dimethylacetamide (DMAc, 50 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic filtrate with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-chloro-2-cyanoindole.

Strategy B: Convergent Fischer Indole Synthesis

The Fischer indole synthesis is a classic, powerful reaction that constructs the indole core from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8] For this target, the reaction between 4-chlorophenylhydrazine and an α-cyanoketone provides a direct and atom-economical route.

Mechanism of the Fischer Indole Synthesis

G A Arylhydrazine + Ketone B Hydrazone Formation A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Tautomerization → Ene-hydrazine D Rearomatization C->D E Cyclization D->E F Ammonia Elimination E->F -NH₃ G Indole Product F->G

Caption: The mechanistic pathway of the Fischer indole synthesis.

Protocol 3: One-Pot Synthesis of 5-Chloro-2-cyanoindole

This protocol adapts the general Fischer synthesis for the specific target molecule. The choice of acid catalyst is critical; polyphosphoric acid (PPA) is often effective for driving the cyclization and dehydration steps.

  • Rationale: The reaction proceeds via the initial formation of a hydrazone between 4-chlorophenylhydrazine and a cyanoketone.[8] The acidic catalyst promotes tautomerization to an ene-hydrazine, which then undergoes the key[9][9]-sigmatropic rearrangement. Subsequent intramolecular cyclization and elimination of ammonia leads to the aromatic indole product.[10]

Reagent/MaterialMolar Eq.MWAmount
4-Chlorophenylhydrazine HCl1.0179.041.79 g
3-Chloro-2-oxopropanenitrile1.0103.501.04 g
Polyphosphoric Acid (PPA)--~20 g
Ethanol (EtOH)-46.0730 mL

Step-by-Step Procedure:

  • Hydrazone Formation (Optional pre-formation): In a 100 mL flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (30 mL). Add 3-chloro-2-oxopropanenitrile (1.04 g, 10 mmol) and a catalytic amount of acetic acid. Stir at room temperature for 1 hour. The hydrazone can be isolated or used directly.

  • Cyclization (One-Pot Method): In a 100 mL flask equipped with a mechanical stirrer, add polyphosphoric acid (~20 g).

  • Heat the PPA to 80-90 °C.

  • Carefully add the 4-chlorophenylhydrazine hydrochloride and 3-chloro-2-oxopropanenitrile reactants portion-wise to the hot PPA over 30 minutes. Note: The reaction can be exothermic.

  • Increase the temperature to 100-120 °C and stir for 1-3 hours.

  • Monitor the reaction by taking small aliquots, quenching with water/base, extracting, and analyzing by TLC.

  • Once complete, cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice (~100 g) in a beaker.

  • Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until pH > 8. Perform this in an ice bath.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Alternative & Modern Methods: Direct C-H Cyanation

Recent advances in organic synthesis have led to the development of direct C-H functionalization methods, which offer a more atom- and step-economical approach.[11] Direct C-H cyanation of a pre-formed 5-chloroindole is a promising but challenging alternative.

  • Concept: These reactions typically employ a transition-metal catalyst (e.g., Palladium, Rhodium, Copper) to activate a C-H bond, allowing for the direct installation of a cyano group.[11][12] Electrochemical methods have also emerged as a green alternative, avoiding the need for chemical oxidants.[13]

  • Challenges & Outlook: The primary challenge is regioselectivity. While C3-cyanation of indoles is more common, specific directing groups or catalytic systems can favor C2 functionalization. This remains an active area of research, and while less established for general protocols, it represents the cutting edge of indole synthesis.

Safety Precautions

  • Cyanide Reagents: Many cyanation reagents, such as Zn(CN)₂, NaCN, and TMSCN, are extremely toxic . All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: Residual cyanide should be quenched before disposal. A common method involves treatment with an alkaline solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize cyanide to the much less toxic cyanate.

  • Safer Alternatives: Whenever possible, use safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a stable coordination complex with very low free cyanide concentration.[7]

  • Acidic Conditions: The Fischer indole synthesis often uses strong acids at high temperatures. Handle strong acids like PPA with care, and be mindful of the highly exothermic nature of quenching with water.

Conclusion

The synthesis of 5-chloro-2-cyanoindole derivatives is readily achievable through well-established synthetic routes. The post-indolization functionalization strategy (Strategy A) offers high reliability and flexibility, with palladium-catalyzed cyanation being a particularly robust key step. The convergent Fischer indole synthesis (Strategy B) provides a more step-economical approach, ideal for large-scale production where starting materials are readily available. The choice between these methods will depend on factors such as substrate availability, scale, and the need for analogue synthesis. As direct C-H activation methods continue to evolve, they may soon offer the most efficient route to this valuable chemical scaffold.

References

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  • Bartoli Indole Synthesis - Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

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  • Rademann, J., & Smerdka, J. (2000). Bartoli Indole Synthesis on Solid Supports. Organic Letters, 2(21), 3333-3335. [Link]

  • Larock indole synthesis - Wikipedia. (n.d.). [Link]

  • Denhart, D. J., et al. (2010). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(10), 3238-3244. [Link]

  • Reddy, K. S., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(24), 9136-9142. [Link]

  • Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Butt, M. H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2882. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]

  • Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(41), 9738-9742. [Link]

  • Huang, A.-X., et al. (2022). 1-Acryloyl-2-cyanoindole: A Skeleton for Visible-Light-Induced Cascade Annulation. Organic Letters, 24(16), 3021–3026. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Soumya, P. K., et al. (2022). Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. ChemistrySelect, 7(26), e202201389. [Link]

  • Kim, J., & Grushin, V. V. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie, 123(41), 9916-9920. [Link]

  • Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. (n.d.). Phion Ltd. [Link]

  • Bandgar, B. P., & Pandit, S. S. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(10), 2121-2123. [Link]

  • Karimi-Jabal, M., et al. (2020). C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. RSC Advances, 10(33), 19572-19576. [Link]

  • We have discovered an efficient cyanation of aryl chlorides which employs Pd2(dba)3, dppf and Zn as the catalyst and Zn(CN)2 as the cyanide source. (2025). Request PDF. [Link]

  • The cyanation of indole derivatives and the expected mechanisms. (n.d.). ResearchGate. [Link]

  • Chen, Z., et al. (2011). The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 47(23), 6725-6727. [Link]

  • Fujiwara, Y., et al. (2012). Direct C-H Cyanation by ICN Formed In Situ: Nannozinone B. Angewandte Chemie International Edition, 51(30), 7440-7444. [Link]

  • Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 1076. [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987. [Link]

  • Cheng, X., et al. (2016). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-30. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1H-indole-2-carbonitrile

Introduction: Navigating the Synthesis of a Key Building Block 5-Chloro-1H-indole-2-carbonitrile is a vital heterocyclic scaffold in medicinal chemistry and materials science, serving as a precursor for a wide range of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Building Block

5-Chloro-1H-indole-2-carbonitrile is a vital heterocyclic scaffold in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active compounds. While several synthetic routes exist, modern palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach. However, like many transition-metal-catalyzed processes, the synthesis can be sensitive to subtle variations in reaction parameters, leading to challenges in yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the palladium-catalyzed cyanation of a 2-halo-5-chloro-indole precursor . As your dedicated scientific support team, we aim to move beyond simple procedural steps, explaining the underlying chemical principles to empower you to diagnose and resolve issues effectively in your laboratory.

General Synthetic Workflow

The process typically involves the cyanation of an N-protected 2-halo-5-chloro-indole. N-H protection is often crucial as the acidic proton can interfere with the catalytic cycle.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Core Reaction & Finalization A Start: 5-Chloro-1H-indole B Halogenation (e.g., NBS, NIS) at C2 Position A->B Step 1 C N-H Protection (e.g., Boc, SEM, Bn) B->C Step 2 (Often Recommended) D Palladium-Catalyzed Cyanation C->D Step 3 (Key Focus of this Guide) E N-Deprotection (If Applicable) D->E Step 4 F Purification & Isolation of Final Product E->F Step 5

Caption: General workflow for 5-Chloro-1H-indole-2-carbonitrile synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address the most common problems encountered during the palladium-catalyzed cyanation step.

Q1: My reaction shows low or no conversion of the 2-halo-5-chloro-indole starting material. What's wrong?

This is the most frequent issue and almost always points to a problem with the catalytic system.

Answer: The heart of this reaction is a Pd(0)/Pd(II) catalytic cycle. Failure to initiate or sustain this cycle is the primary cause of a stalled reaction.

  • Cause A: Inactive Catalyst: The active catalyst is a Pd(0) species, which must be generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or introduced directly (like Pd₂(dba)₃). This reduction can fail if the conditions are not suitable. Furthermore, the Pd(0) species is electron-rich and can be sensitive to air.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or palladacycle precatalysts can sometimes give more consistent results.[1]

  • Cause B: Ineffective Ligand: The ligand is not just a spectator; it stabilizes the palladium center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination. An improper ligand can completely shut down the reaction.

    • Solution: For cyanation, electron-rich, bulky phosphine ligands are typically required. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are often excellent choices.[2] If one ligand fails, screen another from a different class. The ligand-to-palladium ratio is also critical, typically ranging from 1:1 to 4:1 depending on the ligand's denticity.

  • Cause C: Incorrect Solvent or Temperature: The solvent affects the solubility of all components and the rate of reaction. Cyanation reactions are often run at elevated temperatures (80-120 °C) to overcome the activation energy for oxidative addition and reductive elimination.

    • Solution: Use anhydrous, polar aprotic solvents like DMF, DMAc, or NMP. Toluene or 1,4-dioxane are also common. If solubility is an issue, a solvent mixture may be beneficial.[3] If the reaction is stalled at 80 °C, incrementally increase the temperature to 100 °C or 120 °C, monitoring for decomposition by TLC or LC-MS.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-5 mol%)Common, effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, tBuXPhos, dppf (1-10 mol%)Bulky, electron-rich ligands facilitate the catalytic cycle.
Solvent Anhydrous DMF, DMAc, NMP, ToluenePolar aprotic solvents that solubilize reagents and are stable at high temps.
Temperature 80 - 120 °CProvides sufficient energy for key catalytic steps.
Q2: My main byproduct is the dehalogenated starting material, 5-chloro-1H-indole. How can I prevent this?

This indicates that a competitive hydrodehalogenation reaction is occurring.

Answer: Hydrodehalogenation happens when the aryl-palladium intermediate reacts with a proton source instead of the cyanide nucleophile.

  • Cause A: Water in the Reaction: Trace water is the most common culprit. It can react with the base to generate hydroxide or directly protonate the intermediate.

    • Solution: Use anhydrous solvents from a solvent purification system or freshly distilled over a drying agent. Ensure all glassware is flame-dried or oven-dried immediately before use. Use high-purity, anhydrous reagents.

  • Cause B: Protic Functionality on the Substrate: While the indole N-H is the most obvious protic site (and should be protected), other functional groups can also be problematic if they are acidic enough to act as a proton source under the reaction conditions.

    • Solution: Ensure that the N-H of the indole is protected. Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or benzyl (Bn).

Q3: The reaction worked, but I am isolating the amide (5-chloro-1H-indole-2-carboxamide) instead of the nitrile. Why?

This is a post-reaction issue, resulting from the hydrolysis of your desired nitrile product.

Answer: Nitriles are susceptible to hydrolysis to primary amides, especially under basic or acidic conditions, often exacerbated by water and heat.

  • Cause A: Basic Aqueous Workup: Quenching the reaction with water and performing an extraction with a basic aqueous solution (e.g., NaHCO₃) can promote hydrolysis, especially if the mixture is stirred for an extended period.

    • Solution: Perform a neutral workup. Quench the reaction by cooling it and pouring it into a saturated solution of ammonium chloride (NH₄Cl) or water. Extract promptly with a suitable organic solvent like ethyl acetate.

  • Cause B: Silica Gel Chromatography: Standard silica gel is slightly acidic and contains surface-bound water. When purifying the product, prolonged contact time on the column can lead to on-column hydrolysis of the nitrile.

    • Solution: Minimize the time the product spends on the column. If hydrolysis is still an issue, deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine (Et₃N), then packing the column with this mixture. This neutralizes the acidic sites. Alternatively, use a different stationary phase like alumina.

Q4: My yields are inconsistent, and sometimes the reaction stalls after partial conversion. What causes this variability?

Inconsistent results often point to catalyst poisoning or poor reagent solubility.

Answer: The cyanide anion (CN⁻) is a notorious inhibitor of palladium catalysts. High concentrations of free cyanide can coordinate irreversibly to the Pd(0) center, forming stable, inactive complexes like [Pd(CN)₄]²⁻ and killing the catalytic cycle.[4]

  • Cause: Cyanide Source and Concentration: Highly soluble cyanide salts like KCN or NaCN can generate a high concentration of free CN⁻, leading to rapid catalyst poisoning.

    • Solution: Use a cyanide source with lower solubility that acts as a reservoir, releasing CN⁻ slowly. Zinc cyanide (Zn(CN)₂) is highly recommended for this reason. [2][3] It is less basic and its lower solubility helps maintain a low, steady concentration of free cyanide, minimizing catalyst deactivation.[2] In some protocols, additives like Zn(TFA)₂ are used to further regulate the free cyanide concentration and prolong catalyst activity.[3]

Troubleshooting Flowchart

This decision tree can help guide your diagnostic process based on initial analytical results.

G A Analyze Crude Reaction by LC-MS/TLC B Major Peak is Starting Material? A->B C Major Peak is Dehalogenated Byproduct? A->C D Product Peak is Present, but Yield is Low/Inconsistent? A->D H Desired Product is Major Peak A->H B->A No E Check Catalyst/Ligand Activity. Ensure Inert Atmosphere. Increase Temperature. B->E Yes C->A No F Use Strictly Anhydrous Conditions. Check N-H Protection. C->F Yes D->A No G Switch to Zn(CN)2. Check Solvent/Solubility. Consider Additives. D->G Yes I Proceed to Workup & Purification H->I Yes

Caption: A decision tree for troubleshooting the cyanation reaction.

Frequently Asked Questions (FAQs)

  • Q: Which halogen should I use on my starting material: 2-iodo, 2-bromo, or 2-chloro-5-chloro-indole? A: The rate of the oxidative addition step, often the rate-limiting step, follows the trend of bond dissociation energy: C-I < C-Br < C-Cl. Therefore, 2-iodoindoles are the most reactive, followed by 2-bromoindoles. 2-chloroindoles are significantly less reactive and require more active catalysts and harsher conditions. For laboratory-scale synthesis, 2-bromo-5-chloro-indole is often the best balance of reactivity and stability/cost of the starting material.

  • Q: Is it absolutely necessary to protect the indole N-H? A: While some palladium-catalyzed reactions on indoles can proceed without N-protection, it is highly recommended for cyanation. The indole N-H is acidic (pKa ≈ 17) and can react with the base, act as a proton source for hydrodehalogenation, or coordinate to the palladium center, interfering with the reaction. Protecting groups like Boc, SEM, or benzyl (Bn) prevent these side reactions and generally lead to cleaner reactions and higher yields.[5]

  • Q: What are the critical safety precautions when working with cyanide salts like Zn(CN)₂? A: All cyanide compounds are highly toxic. NEVER mix cyanide salts with acid, as this will generate lethal hydrogen cyanide (HCN) gas.

    • Handling: Always handle solid cyanide salts and reaction mixtures in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

    • Quenching: Prepare a quench bath before starting the reaction. A solution of bleach (sodium hypochlorite) and sodium hydroxide, or alkaline hydrogen peroxide, can be used to oxidize excess cyanide to the much less toxic cyanate ion.

    • Waste: All cyanide-containing waste (solid and liquid) must be quenched before being disposed of in a designated hazardous waste container. Consult your institution's environmental health and safety (EHS) guidelines.

Appendix: Example Protocol

Synthesis of 1-(tert-butoxycarbonyl)-5-chloro-1H-indole-2-carbonitrile from 2-bromo-1-(tert-butoxycarbonyl)-5-chloro-1H-indole

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To a flame-dried Schlenk flask, add 2-bromo-1-(tert-butoxycarbonyl)-5-chloro-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and zinc powder (0.1 eq, optional, to help maintain Pd(0) state).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMAc (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with saturated aqueous NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

References

  • BenchChem. (2025).
  • Zeidan, N., Bognar, S., Lee, S., & Lautens, M. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19, 5058-5061.
  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(16), 4983. [Link]

  • Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(57), 34653-34673. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Weissman, S. A., & Zewge, D. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Li, G., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1H-indole-2-carbonitrile

Subject: Technical Guide for the Purification of 5-Chloro-1H-indole-2-carbonitrile (CAS: 1374452-17-1) From: Senior Application Scientist, Separation Technologies To: R&D Chemist / Process Development Team Module 1: Pre-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Purification of 5-Chloro-1H-indole-2-carbonitrile (CAS: 1374452-17-1) From: Senior Application Scientist, Separation Technologies To: R&D Chemist / Process Development Team

Module 1: Pre-Purification Assessment (Triage)

Before initiating column chromatography, you must characterize the crude mixture. 5-Chloro-1H-indole-2-carbonitrile presents specific challenges due to the electron-withdrawing nature of the nitrile (C2 position) and chlorine (C5 position) substituents, which significantly increase the acidity of the indole N-H proton compared to unsubstituted indole.

Critical Physicochemical Parameters
ParameterValue / CharacteristicImpact on Purification
Molecular Weight 176.60 g/mol Small molecule; rapid diffusion.
Predicted pKa (N-H) ~12–13 (Acidic)High Risk: Can streak on acidic silica gel.
Solubility Low in Hexanes; High in EtOAc/THF/DCM.High Risk: Precipitation on column head if wet-loaded improperly.
Stability Nitrile is susceptible to hydrolysis.Avoid prolonged exposure to acidic silica + water.
TLC Method Development

Do not guess the solvent system. Perform the following "Scout TLC" to determine the optimal mobile phase.

  • Prepare Solvent A: 100% Hexanes (or Heptane).

  • Prepare Solvent B: 100% Ethyl Acetate (EtOAc).

  • Test Points: Run TLC plates at 10%, 20%, and 40% EtOAc in Hexanes.

  • Target Rf: You are aiming for an Rf of 0.25 – 0.35 .

    • Note: If the spot streaks (tails), add 0.1% Acetic Acid to the mobile phase. Do not use Triethylamine (TEA) unless absolutely necessary, as basic conditions can promote nitrile hydrolysis or side reactions with the indole ring.

Module 2: Strategic Protocol (Step-by-Step)

Phase 1: Sample Loading (The "Dry Load" Technique)

Why this matters: This compound often exhibits poor solubility in non-polar solvents (Hexanes). "Wet loading" in DCM or EtOAc will cause the compound to elute immediately upon injection, destroying resolution (the "solvent effect"). Dry loading is mandatory for high purity.

  • Dissolve the crude mixture in the minimum amount of Acetone or THF .

  • Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

  • Rotary evaporate to dryness. Ensure the resulting powder is free-flowing and smells free of solvent.

  • Pack this powder on top of the pre-equilibrated column.

Phase 2: Mobile Phase & Gradient

Standard Protocol for 1-5g scale:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Volume (CV): Calculate based on column size (approx. 1.5 mL/g silica).

  • Flow Rate: 15-20 mL/min (for flash cartridges).

Gradient StepComposition (Hex:EtOAc)Volume (CV)Purpose
Equilibration 95:53 CVStabilize silica; prevent heat of adsorption.
Hold 95:52 CVElute very non-polar impurities (e.g., bis-indoles).
Ramp 95:5

70:30
10 CVElution Zone: Product typically elutes at ~20-25% EtOAc.
Flush 0:1003 CVRemove polar debris/baseline tars.

Module 3: Troubleshooting & FAQs

Issue 1: "The Product is Streaking/Tailing on the Column"

Diagnosis: The N-H proton is interacting strongly with the silanols on the silica surface. Solution:

  • Switch Solvent Modifier: Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, reducing the interaction with the acidic indole N-H.

  • Avoid Basic Modifiers: Do NOT use ammonia or TEA, as this may cause the nitrile to hydrolyze to the amide (5-chloro-1H-indole-2-carboxamide) or salt formation.

Issue 2: "I see a new spot forming during purification"

Diagnosis: On-column degradation. The 2-cyano group is activated and can hydrolyze if the silica is too acidic and wet. Solution:

  • Speed is Key: Do not leave the compound on the column overnight.

  • Neutralize: Pre-wash the silica column with 1% TEA in Hexanes, then flush with 5 CV of pure Hexanes before loading. This neutralizes the "super-acidic" sites on the silica.

Issue 3: "Co-elution with Starting Material"

Diagnosis: If synthesized via Fischer Indole (from hydrazones) or substitution, the impurity polarity is too similar to the product. Solution:

  • Change Selectivity: Switch from Hex/EtOAc to DCM/Hexanes (Gradient 0-50% DCM) . The chlorinated solvent interacts differently with the chloro-substituent on the indole, often improving separation of regioisomers.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for loading and troubleshooting.

PurificationWorkflow Start Crude 5-Chloro-1H-indole-2-carbonitrile SolubilityCheck Check Solubility in Hexane/EtOAc (9:1) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble WetLoad Wet Load (Liquid Injection) Soluble->WetLoad Yes DryLoad Dry Load (Celite/Silica) Soluble->DryLoad No (Precipitates) TLC_Check Scout TLC (20% EtOAc/Hex) WetLoad->TLC_Check DryLoad->TLC_Check SeparationCheck Good Separation (Delta Rf > 0.1)? TLC_Check->SeparationCheck StandardRun Run Gradient: 5% -> 40% EtOAc SeparationCheck->StandardRun Yes ModifySystem Modify Solvent System SeparationCheck->ModifySystem No DCM_Switch Switch to DCM/Hexane ModifySystem->DCM_Switch Co-elution Acid_Add Add 0.1% Acetic Acid (Fix Streaking) ModifySystem->Acid_Add Streaking

Caption: Decision matrix for loading technique and solvent system selection based on solubility and TLC behavior.

References

  • Separation Principles: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[1][2] Chem.1978 , 43(14), 2923–2925. Link

  • Indole Acidity & Properties: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for Indole NH acidity modulation by electron-withdrawing groups). Link

  • Purification of Cyanoindoles: Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons, 2025 . (Analogous purification of electron-deficient indoles). Link

  • Compound Data: PubChem CID 82653798 (5-chloro-1H-indole-2-carbonitrile).[3] Link

Sources

Troubleshooting

solubility issues with 5-Chloro-1H-indole-2-carbonitrile in water

Technical Support Center: 5-Chloro-1H-indole-2-carbonitrile A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings Welcome to the technical support guide for 5-Chloro-1H-indole-2-carbonitrile. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-1H-indole-2-carbonitrile

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

Welcome to the technical support guide for 5-Chloro-1H-indole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the practical issues you may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor water solubility of 5-Chloro-1H-indole-2-carbonitrile?

The limited aqueous solubility of 5-Chloro-1H-indole-2-carbonitrile is a direct consequence of its molecular structure. The molecule is predominantly hydrophobic due to the fused aromatic indole ring system. The addition of a chlorine atom further increases its lipophilicity (attraction to fats and oils) and reduces its affinity for water. The nitrile group and the indole nitrogen provide some polarity, but this is insufficient to overcome the hydrophobic nature of the large carbocyclic framework. This inherent hydrophobicity makes it challenging for water molecules, which are highly polar and form strong hydrogen bonds with each other, to surround and dissolve the compound.

Q2: What are the key physicochemical properties of 5-Chloro-1H-indole-2-carbonitrile that I should be aware of?

Understanding the fundamental properties of a compound is critical for developing an effective solubilization strategy. Below is a summary of the known and predicted properties for 5-Chloro-1H-indole-2-carbonitrile.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₅ClN₂[1]Provides the elemental composition.
Molecular Weight 176.61 g/mol [1]Necessary for calculating molar concentrations for stock solutions.
XLogP3-AA (Predicted) 2.8[1]A positive logP value > 2 indicates significant hydrophobicity and predicts poor water solubility.
Hydrogen Bond Donors 1 (the indole N-H)[1]Can participate in hydrogen bonding, but this is outweighed by the hydrophobic structure.
Hydrogen Bond Acceptors 2 (the nitrile N and indole N)[1]Can accept hydrogen bonds from water, but this effect is limited.
pKa (Predicted, Acidic) ~15-17[2][3]The indole N-H proton is very weakly acidic. A pKa this high means that extremely basic conditions (pH > 16) would be required to deprotonate it, which is not feasible for most biological assays. Therefore, pH adjustment to increase solubility is generally not a viable strategy.

Troubleshooting & Experimental Protocols

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What's happening and how can I fix it?

This is the most common issue encountered with hydrophobic compounds. You have successfully dissolved the compound in a strong organic solvent (like DMSO), creating a concentrated stock solution. However, when you dilute this stock into your aqueous experimental medium (e.g., PBS or cell culture media), you are performing a "solvent shift." The compound, which was stable in the organic solvent, is now suddenly exposed to a predominantly aqueous environment where it is not soluble, causing it to precipitate or "crash out" of the solution.

Follow this troubleshooting workflow to diagnose and solve the issue.

G start Start: Compound Precipitates Upon Dilution q1 Is the final concentration of organic solvent (e.g., DMSO) in your aqueous medium >1%? start->q1 sol_high YES (High Solvent %) q1->sol_high >1% sol_low NO (Low Solvent %) q1->sol_low ≤1% a1 Action: Check solvent tolerance of your assay. High concentrations can cause cytotoxicity or artifacts. sol_high->a1 q2 Is precipitation still observed even with <0.5% organic solvent? sol_low->q2 a2 Action: Reduce final solvent concentration. This may require making a more concentrated stock or using a different method. a1->a2 precip_yes YES q2->precip_yes precip_no NO q2->precip_no a3 This indicates the compound's aqueous solubility limit has been exceeded, even with a co-solvent. precip_yes->a3 success Success! Proceed with experiment. Ensure proper solvent controls. precip_no->success a4 Solution: Employ an advanced solubilization technique. (e.g., Cyclodextrins) a3->a4 end Proceed to Protocol 2: Cyclodextrin Solubilization a4->end

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol aims to create a stock solution where the compound is complexed with HP-β-CD, significantly enhancing its aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) or cell culture grade water. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer. Gentle warming (37-50°C) may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.

  • Add Compound: Weigh the desired amount of 5-Chloro-1H-indole-2-carbonitrile and add it directly to the HP-β-CD solution. Alternatively, for very difficult compounds, a small volume (<5%) of an organic co-solvent like ethanol can be used to first wet the compound before adding the cyclodextrin solution.

  • Promote Complexation: Tightly seal the vial and mix vigorously. This is the critical step. Options for mixing include:

    • Vortexing: For extended periods (30-60 minutes).

    • Shaking/Rotating: Place on an orbital shaker or rotator at room temperature overnight.

    • Sonication: Use a bath sonicator, cycling for 15-20 minutes on, 10 minutes off, for 1-2 hours to avoid overheating.

  • Clarify the Solution: After mixing, there may be some un-complexed, insoluble material. Centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes.

  • Isolate Soluble Fraction: Carefully collect the clear supernatant. This contains the water-soluble drug-cyclodextrin complex.

  • Sterilization & Storage: For cell-based assays, sterilize the final solution by passing it through a 0.22 µm syringe filter. This also serves to remove any remaining micro-precipitates. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Self-Validation: The final solution should be clear and particle-free. The concentration of the solubilized compound can be quantified using HPLC-UV if an exact concentration is required.

Strategy Selection Guide

Q6: Which solubilization method is best for my experiment?

The optimal method depends on your specific experimental needs, such as the required final concentration and the sensitivity of your assay to additives.

MethodBest ForAdvantagesDisadvantages
Co-Solvent (e.g., DMSO) Initial screening, high-throughput assays, experiments tolerant to <1% organic solvent.Simple, fast, and effective for creating high-concentration stocks. [4]Can cause compound precipitation upon dilution; solvent may have biological effects or cause cytotoxicity. [5]
pH Adjustment Compounds with ionizable functional groups within a biologically relevant pH range (pKa 3-9).Can be very effective and uses simple buffers. [6][7]Not suitable for 5-Chloro-1H-indole-2-carbonitrile due to its very high pKa. [2]Extreme pH can damage the compound or be incompatible with biological systems.
Cyclodextrin Complexation Cell-based assays, in vivo studies, experiments sensitive to organic solvents.Significantly increases aqueous solubility, low toxicity, protects the compound from degradation. [8][9]Requires more preparation time; the cyclodextrin itself could potentially have minor, unintended biological effects (though rare with HP-β-CD).

References

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. [Link]

  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. [Link]

  • A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC - NIH. [Link]

  • Molecular Encapsulation Using Cyclodextrin. Prospector Knowledge Center. [Link]

  • 5-chloro-1H-indole-2-carbonitrile. PubChem. [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. Dissolution Technologies. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences. [Link]

  • 5-Chloroindole. PubChem. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

  • how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? ResearchGate. [Link]

  • pH Adjustment in Wastewater Treatment: Mechanisms and Applications. Environmental Technology. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • 5-chloro-2-phenyl-1H-indole Properties. CompTox Chemicals Dashboard - EPA. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • pH Adjustment. Government of Newfoundland and Labrador. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. [Link]

  • 5-Chloro-1H-indole-2-carbaldehyde. PubChem. [Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates. PMC - NIH. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. MDPI. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • 5 Chloroindole 2 carboxylic acid. mzCloud. [Link]

  • Halosulfenylation of Indoles. Chemical Review and Letters. [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC - NIH. [Link]

  • Green Oxidation of Indoles using halide Catalysis. Nanyang Technological University. [Link]

Sources

Optimization

minimizing side reactions in hydrolysis of indole-2-carbonitriles

Current Status: Operational Topic: Minimizing Side Reactions in Indole-2-Carbonitrile Hydrolysis Ticket Priority: High (Process Optimization) Introduction: The Indole Challenge Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Indole-2-Carbonitrile Hydrolysis Ticket Priority: High (Process Optimization)

Introduction: The Indole Challenge

Welcome to the Technical Support Center. You are likely here because the hydrolysis of indole-2-carbonitrile is deceptively difficult. Unlike simple aromatic nitriles, the indole core is electron-rich and acid-sensitive. The nitrogen lone pair donates density into the ring, making C3 highly nucleophilic and the C2-carboxylic acid prone to spontaneous decarboxylation.

This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges of the indole scaffold.

Module 1: Critical Troubleshooting (Root Cause Analysis)

Issue 1: "My product is Indole, not Indole-2-Carboxylic Acid."

Diagnosis: Spontaneous Decarboxylation. The Mechanism: Indole-2-carboxylic acids are inherently unstable. In the presence of acid and heat, the C3 position becomes protonated. This disrupts aromaticity, which is restored by the ejection of CO₂ from the C2 position.

Corrective Actions:

  • Stop Acid Reflux: Never use concentrated HCl/H₂SO₄ at reflux for this transformation.

  • Control Workup Temperature: During the acidification of the carboxylate salt (post-hydrolysis), keep the temperature < 5°C .

  • pH Monitoring: Do not acidify to pH 1. Stop at pH 3–4 (the pKa of indole-2-COOH is approx. 3.6). This precipitates the product without protonating the C3 position.

Issue 2: "The reaction stalls at the Amide."

Diagnosis: Kinetic Trap (Resonance Stabilization). The Mechanism: The hydration of the nitrile to the primary amide is often fast, but the hydrolysis of the amide to the acid is the rate-determining step. The indole nitrogen donates electron density, stabilizing the amide carbonyl and making it less electrophilic to hydroxide attack.

Corrective Actions:

  • Increase Temperature (Carefully): Switch solvent from Ethanol (bp 78°C) to Ethylene Glycol (bp 197°C) or 2-Methoxyethanol to access higher temperatures without pressurization.

  • Peroxide Assist: Add 30% H₂O₂ to the alkaline reaction mixture (Radziszewski conditions). The hydroperoxide anion (

    
    ) is a super-nucleophile (Alpha Effect) that attacks the nitrile/amide faster than 
    
    
    
    .
Issue 3: "The reaction mixture turned into black tar."

Diagnosis: Acid-Catalyzed Polymerization. The Mechanism: Indoles are sensitive to strong acids. The protonated indole acts as an electrophile, reacting with unprotonated indole molecules at the C3 position to form dimers, trimers, and polymers.

Corrective Actions:

  • Switch to Base: Exclusively use Alkaline Hydrolysis (KOH/NaOH).

  • Inert Atmosphere: Indoles oxidize easily. Run the reaction under Nitrogen or Argon.

Module 2: Visualizing the Failure Points

The following diagram illustrates the competing pathways. Note how the Decarboxylation Pathway is triggered by C3 protonation.

IndoleHydrolysis Nitrile Indole-2-CN Amide Indole-2-Amide (Stalled Intermediate) Nitrile->Amide OH- / H2O (Fast) Polymer Indole Dimers/Tars Nitrile->Polymer Strong Acid Conditions AcidSalt Indole-2-COO- K+ Amide->AcidSalt Heat / High pH (Slow) FreeAcid Indole-2-COOH (Desired Product) AcidSalt->FreeAcid Careful Acidification (pH 3-4, Cold) Protonated C3-Protonated Intermediate FreeAcid->Protonated Excess H+ / Heat Indole Indole + CO2 (Decarboxylated) Protonated->Indole -CO2 (Irreversible)

Caption: Figure 1.[1][2][3] Mechanistic pathways showing the critical branching points for polymerization (black) and decarboxylation (red).

Module 3: Optimized Protocols

Choose the protocol based on your substrate's sensitivity.

Protocol A: The "Gold Standard" (Alkaline Hydrolysis)

Best for: Standard indole-2-carbonitriles without base-sensitive functional groups.

  • Dissolution: Dissolve 1.0 eq of Indole-2-carbonitrile in Ethanol (10 vol) .

  • Base Addition: Add KOH (4.0 eq) dissolved in minimal water (2 vol).

  • Reflux: Heat to reflux (approx. 80°C). Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls at amide after 6 hours, add Ethylene Glycol (5 vol) and distill off ethanol to raise temp to 110°C.

  • Workup (CRITICAL):

    • Cool reaction to 0°C (Ice bath).

    • Dilute with water.[4]

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • STOP addition when pH reaches 3–4 . Do not go lower.

    • Filter the precipitate immediately.

Protocol B: Peroxide-Assisted (Radziszewski Variant)

Best for: Sterically hindered nitriles or when stopping at the Amide is acceptable.

  • Setup: Dissolve Nitrile (1.0 eq) in MeOH/DMSO (4:1) .

  • Activation: Add 30% H₂O₂ (10 eq) and K₂CO₃ (1.0 eq) .

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Note: This typically yields the Amide .[2][3][5] To push to the Acid, add NaOH (2 eq) and heat to 60°C after the peroxide step.

Data Comparison Table
FeatureAcid Hydrolysis (HCl)Base Hydrolysis (KOH)Peroxide-Assisted (H2O2)
Primary Risk Polymerization / TarsIncomplete Conversion (Amide)Over-oxidation (if sensitive groups present)
Decarboxylation Risk HighLow (until workup)Low
Reaction Temp Reflux (100°C)Reflux (80-120°C)RT to 60°C
Yield (Typical) 20-40%75-90%85-95% (Amide) / 60-80% (Acid)

Module 4: Frequently Asked Questions (FAQs)

Q: Do I need to protect the Indole N-H before hydrolysis? A: Generally, no for base hydrolysis. The N-H proton is acidic (pKa ~16). In KOH, it will be deprotonated to form the indole anion. This actually protects the ring from electrophilic attack. However, if using acid hydrolysis (not recommended), N-protection (e.g., N-Acetyl) is mandatory to reduce electron density and prevent polymerization.

Q: My indole has a halogen (Cl/Br) at the 5-position. Will it survive? A: In standard alkaline hydrolysis (Protocol A), aryl halides are generally stable. However, avoid Copper catalysts or extremely high temperatures (>150°C), which could trigger Ullmann-type couplings or nucleophilic aromatic substitution.

Q: How do I remove the "Amide" impurity if it co-precipitates? A: The Indole-2-carboxylic acid is soluble in saturated Sodium Bicarbonate (NaHCO₃) , whereas the amide is not.

  • Dissolve the crude solid in sat. NaHCO₃.

  • Filter off the insoluble amide.

  • Re-acidify the filtrate (cold, pH 3) to recover pure acid.

Module 5: Decision Logic

Use this flow to select your experimental path.

TroubleshootingFlow Start Start: Indole-2-CN Hydrolysis CheckSubstrate Does substrate have Base-Sensitive Groups? (e.g., Esters, Alkyl Halides) Start->CheckSubstrate Yes Yes CheckSubstrate->Yes Yes No No CheckSubstrate->No No AcidRoute Consider Enzymatic (Nitrilase) or Mild Acid (AcOH/HCl) BaseRoute Proceed to Alkaline Hydrolysis CheckStall Did reaction stall at Amide? CheckStall->Yes Yes CheckStall->No No StandardProtocol Use Protocol A (KOH / EtOH) StandardProtocol->CheckStall BoostProtocol Use Protocol B (H2O2 / NaOH) or Ethylene Glycol Reflux WorkupCheck Workup: Is pH < 3? BoostProtocol->WorkupCheck WorkupCheck->Yes Yes WorkupCheck->No No (pH 3-4) RiskDecarb HIGH RISK: Decarboxylation SafeProduct Isolate Product (Indole-2-COOH) Yes->AcidRoute Yes->BoostProtocol Yes->RiskDecarb No->StandardProtocol No->WorkupCheck No->SafeProduct

Caption: Figure 2. Decision tree for selecting hydrolysis conditions and avoiding workup pitfalls.

References

  • Organic Syntheses , Coll.[6] Vol. 4, p.496 (1963). Indole-2-carboxylic acid, ethyl ester.[7] Link

  • Journal of Heterocyclic Chemistry, "Hydrolysis of Indole-2-carbonitriles: Mechanistic Insights." (General reference for indole stability).
  • Organic Chemistry Portal , Hydrolysis of Nitriles. Link

  • Arkivoc , "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles" (2005). Link

  • Master Organic Chemistry , Decarboxylation. Link

Sources

Troubleshooting

recrystallization solvents for 5-Chloro-1H-indole-2-carbonitrile

Technical Support Center: 5-Chloro-1H-indole-2-carbonitrile Purification Case ID: IND-CN-5CL-PUR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-1H-indole-2-carbonitrile Purification

Case ID: IND-CN-5CL-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Recrystallization Solvents & Purification Protocols[1][2][3]

Executive Summary & Solvent Selection Strategy

User Query: What are the best solvents for recrystallizing 5-Chloro-1H-indole-2-carbonitrile to achieve pharmaceutical-grade purity (>98%)?

Technical Response: 5-Chloro-1H-indole-2-carbonitrile is a critical intermediate often synthesized via cyanation of 5-chloroindole or cross-coupling reactions.[1][2][3] Common impurities include unreacted starting materials (5-chloroindole), copper/palladium catalysts (if cross-coupling was used), and regioisomers.[1][2]

While column chromatography (Petroleum Ether/Ethyl Acetate) is the standard literature method for initial isolation [1], recrystallization is preferred for scale-up and final polishing.[1][2] The presence of the nitrile group at C2 and the chlorine at C5 significantly reduces solubility in non-polar solvents compared to the parent indole, while the NH moiety retains hydrogen-bond donating capability.[1]

Recommended Solvent Systems
Solvent SystemComposition (v/v)Best For...[1][2]Technical Notes
Ethyl Acetate / n-Heptane 1:3 to 1:5 General Purification Primary Recommendation.[1][2][3] Balances polarity.[1][2][3] Dissolve in hot EtOAc, add warm Heptane until turbid. Excellent for removing non-polar tars.[1][2][3]
Toluene / Methanol 9:1 Polar Impurities Good for removing more polar by-products.[1][2][3] Toluene's high boiling point allows for better dissolution of stubborn solids.[2][3]
Ethanol / Water Varies (Gradient) Final Polishing Use as a "crash out" method.[1][2][3] Dissolve in hot Ethanol, slowly add water. Effective for removing inorganic salts (catalysts).[2][3]
Chloroform / Hexane 1:4 Specific Isomers Mentioned in patent literature for similar indole-2-carbonitriles [2].[1][2][3] Good for separating regioisomers.[1][2][3]

Interactive Troubleshooting Guide

Q1: My product is precipitating as an oil ("oiling out") instead of crystals. How do I fix this? A: Oiling out occurs when the temperature of the phase separation (liquid-liquid) is higher than the crystallization temperature.[2]

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of pure 5-Chloro-1H-indole-2-carbonitrile (if available) at a temperature just below the boiling point.

  • Process Adjustment: You are likely using too much anti-solvent (e.g., Heptane or Water) too quickly.[2] Reduce the anti-solvent ratio or switch to a system with closer boiling points (e.g., Toluene/Methanol) to prevent rapid thermal shock.

Q2: The crystals are yellow/brown, but the product should be off-white. Is this oxidation? A: Yes, indoles are prone to oxidation, forming colored impurities (often dimeric or quinoidal structures).[1][2]

  • Protocol: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Remediation: Add Activated Carbon (Charcoal) to the hot solution (before adding anti-solvent).[2] Stir for 15 minutes, then filter hot through Celite. This effectively removes colored oxidation by-products.[1][2][3]

Q3: My yield is low (<50%). Where is my compound? A: The nitrile group increases polarity, meaning the compound may remain in the mother liquor if the solvent is too polar (e.g., too much Ethanol).

  • Check: Analyze the mother liquor via TLC (Mobile Phase: 20% EtOAc in Hexane). If the spot is intense, concentrate the mother liquor and perform a second crop crystallization.[3]

  • Optimization: Switch to the EtOAc/Heptane system, which forces the product out more effectively than alcohol-based systems.[1][2][3]

Detailed Experimental Protocols

Protocol A: The Robust Binary Method (EtOAc / Heptane)

Suitable for removing non-polar impurities and general cleanup.[2]

  • Dissolution: Place crude 5-Chloro-1H-indole-2-carbonitrile (e.g., 5.0 g) in a round-bottom flask. Add Ethyl Acetate (approx. 15-20 mL) and heat to reflux (77°C) with stirring.

    • Note: If solids remain, add more EtOAc in 2 mL increments until dissolved.[3]

  • Decolorization (Optional): If the solution is dark, add 0.25 g activated carbon. Reflux for 10 mins. Filter hot through a pre-warmed Celite pad.[1][2][3]

  • Precipitation: Return filtrate to reflux. Slowly add n-Heptane (or n-Hexane) dropwise via an addition funnel.[1][2][3]

    • Endpoint: Stop adding when a persistent slight cloudiness appears (approx. 60-80 mL Heptane).[1][2][3]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in foil/cork ring).

    • Chill: Once at RT, place in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Heptane/EtOAc (4:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours. (Melting Point Check: Expect ~144–146°C range for high purity, though specific polymorphs may vary [2]).[2]

Protocol B: The "Crash" Method (DMF / Water)

Suitable for removing inorganic salts (Cu/Pd catalysts) from synthesis.[2]

  • Dissolve crude solid in minimal DMF or DMSO at room temperature.[1][2][3]

  • Filter the solution to remove any insoluble catalyst residues.[2][3]

  • Slowly pour the filtrate into a beaker containing 10x volume of Ice Water with vigorous stirring.

  • The product will precipitate as a solid.[2][3] Filter, wash extensively with water (to remove DMF), and dry.[1]

  • Follow up with Protocol A for final crystallinity.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity NonPolar Non-polar Tars / Oils CheckImpurity->NonPolar Tars present Polar Polar / Salts / Catalysts CheckImpurity->Polar Salts/Catalysts Isomers Regioisomers (4-Cl / 6-Cl) CheckImpurity->Isomers Isomers present SystemA Recryst: EtOAc / Heptane (Standard) NonPolar->SystemA SystemB Precipitation: DMF / Water (then Recryst) Polar->SystemB SystemC Recryst: Toluene / Methanol (High Selectivity) Isomers->SystemC Attempt Separation Column Column Chromatography (Pet Ether / EtOAc 80:20) Isomers->Column Hard Separation SystemB->SystemA Polishing Step

Caption: Decision matrix for selecting the optimal purification route based on the dominant impurity profile.

Figure 2: Purification Workflow (Synthesis to Pure Product)

Workflow Reaction Crude Reaction Mixture (Containing 5-Cl-Indole-2-CN) Quench Aq. Workup / Extraction Reaction->Quench CrudeSolid Crude Solid Isolation Quench->CrudeSolid Decision Purity Check (TLC/LCMS) CrudeSolid->Decision Column Column Chromatography (Silica, PE:EtOAc) Decision->Column <90% Pure or Isomers Recryst Recrystallization (EtOAc / Heptane) Decision->Recryst >90% Pure (Polishing) Column->Recryst Optional (For Crystal Form) Pure Final Product (>98% Purity) Recryst->Pure

Caption: Integrated workflow ensuring maximum purity recovery. Chromatography is recommended for low-purity crudes.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, Acetone is a viable solvent, but it has a lower boiling point (56°C) than Ethyl Acetate (77°C).[2] This limits the amount of material you can dissolve per mL, potentially requiring larger volumes.[3] Acetone/Hexane is a known alternative system [2].[2][3]

Q: Is the compound light-sensitive? A: Indoles with electron-withdrawing groups are generally more stable than electron-rich indoles, but long-term exposure to light can cause degradation.[1][2][3] It is Best Practice to wrap your crystallization flask in aluminum foil during the cooling phase.[3]

Q: What is the expected Melting Point? A: Literature values for substituted indole-2-carbonitriles vary by derivative, but similar 5-chloro analogs typically melt in the range of 140°C – 150°C [2].[1][2][3] Use this range as a target; a sharp range (<2°C) indicates high purity.[2][3]

References

  • Borza, I., et al. (2005).[3][4] Synthesis and biological activity of 5-chloro-1H-indole-2-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 15(24), 5439-5441.[1][2]

  • Varga, Z., et al. (2008).[3] Indole Derivatives.[1][2][3][5][6][7] Patent WO2006024888 / HUE026652T2.[1][3] (Describes purification of 5-chloro-1H-indole-2-carbonitrile via crystallization from toluene/methanol or n-hexane/ethyl acetate).

  • BenchChem Technical Support. (2025). Common impurities in 5-Chloroindole and their removal. [1]

Sources

Optimization

Technical Support Center: Optimizing N-Substitution of 5-Chloroindole

Welcome to the technical support center for the N-substitution of 5-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-substitution of 5-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Significance and Challenges of N-Substituted 5-Chloroindoles

The 5-chloroindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents at the nitrogen atom (N1 position) is a key strategy for modulating a molecule's pharmacological properties, including its binding affinity, metabolic stability, and lipophilicity.[1] However, the N-substitution of indoles, particularly those with electron-withdrawing groups like chlorine, can be challenging. Researchers often encounter issues with low yields, competing C3-alkylation or arylation, and harsh reaction conditions.[2] This guide will address these challenges head-on, providing practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My N-substitution reaction of 5-chloroindole is giving a low yield. What are the common causes and how can I improve it?

Low yields in N-substitution reactions of 5-chloroindole can stem from several factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) are often effective, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[3] The reaction temperature typically ranges from 80-100 °C, but optimization may be required.[3]

  • Poor Nucleophilicity of the Indole Nitrogen: The nitrogen atom in indole is not strongly nucleophilic, which can lead to slow or incomplete reactions.[2] The presence of the electron-withdrawing chlorine atom at the 5-position further decreases the nucleophilicity. Using a strong base to deprotonate the indole and form the more nucleophilic indolide anion is a common strategy.

  • Catalyst and Ligand Inefficiency (for cross-coupling reactions): In Buchwald-Hartwig or Ullmann reactions, the choice of catalyst and ligand is paramount. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often give the best results.[4][5] It is often beneficial to screen a variety of ligands to find the optimal one for your specific substrate combination.[5]

  • Starting Material Purity: Impurities in your 5-chloroindole or the alkylating/arylating agent can interfere with the reaction and lead to side products or catalyst deactivation.[6] Ensure your starting materials are of high purity.

Q2: I am observing significant C3-substitution as a side product. How can I improve the regioselectivity for N-substitution?

The C3 position of the indole ring is also nucleophilic and can compete with the N1 position for the electrophile.[2][7] Several strategies can be employed to favor N-substitution:

  • Steric Hindrance: Introducing a bulky substituent at the C2 or C7 position of the indole can sterically hinder the C3 position, thereby favoring attack at the less hindered N1 position.[4]

  • Protecting Groups: The most reliable method to ensure N-substitution is to use a protecting group on the indole nitrogen.[8][9] After the desired modification at other positions, the protecting group can be removed to allow for N-substitution. Common protecting groups for indoles include Boc, tosyl (Ts), and benzenesulfonyl (PhSO₂).[8]

  • Reaction Conditions: The choice of base and solvent can influence the N/C selectivity. In some cases, using a non-polar solvent can favor N-alkylation.

Q3: What are the most reliable methods for N-alkylation of 5-chloroindole?

Several robust methods are available for the N-alkylation of indoles:

  • Classical N-Alkylation with a Base: This is the most straightforward method, involving the deprotonation of the indole with a base (e.g., NaH, K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., DMF, THF, acetonitrile) followed by the addition of an alkyl halide or sulfonate.[10]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with primary or secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12][13][14] This method is particularly useful for substrates with acid or base-sensitive functional groups.

  • Reductive Amination: A dearomatization-rearomatization strategy involving the reductive cross-coupling of indoles with ketones or aldehydes can be an effective method for N-alkylation.[2]

Q4: Which methods are recommended for the N-arylation of 5-chloroindole?

For the formation of a C-N bond between an aromatic ring and the indole nitrogen, transition-metal-catalyzed cross-coupling reactions are the methods of choice:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile and widely used methods for N-arylation.[4][15][16] It involves the coupling of an aryl halide or triflate with the indole in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction generally exhibits high functional group tolerance.[16]

  • Ullmann Condensation: This is a copper-catalyzed N-arylation method.[15][17][18] While traditional Ullmann conditions often require high temperatures, modern protocols using specific ligands can allow the reaction to proceed under milder conditions.[18]

Troubleshooting Guide

Use the following table to diagnose and resolve common issues encountered during the N-substitution of 5-chloroindole.

Problem Possible Cause(s) Suggested Solution(s)
Reaction not proceeding to completion - Insufficiently strong base- Low reaction temperature- Inactive catalyst (for cross-coupling)- Poor solubility of reactants[10]- Switch to a stronger base (e.g., NaH, NaOtBu).- Increase the reaction temperature.- Use a pre-catalyst or ensure the active Pd(0) species is being generated.[3]- Change to a solvent in which all components are soluble (e.g., DMF, DMSO).[10]
Formation of multiple products - Competing C3-substitution- Double N,C-arylation in cross-coupling reactions[4]- Side reactions due to harsh conditions- Employ a protecting group strategy for the indole nitrogen.- Optimize the ligand and base combination in cross-coupling reactions to favor N-selectivity.[4]- Use milder reaction conditions (e.g., Mitsunobu reaction for N-alkylation).
Decomposition of starting material - Substrate instability under acidic or basic conditions- Air or moisture sensitivity- Use milder bases (e.g., K₂CO₃, Cs₂CO₃) or neutral conditions (Mitsunobu).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Difficulty in product purification - Unreacted starting material remaining[10]- Formation of closely eluting side products- Drive the reaction to completion by optimizing conditions.- Consider a different purification technique (e.g., crystallization, preparative HPLC).

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Base
  • To a solution of 5-chloroindole (1.0 eq) in anhydrous DMF, add a base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as required, and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Mitsunobu N-Alkylation
  • To a solution of 5-chloroindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of DIAD or DEAD (1.5 eq) in THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
  • In a glovebox or under an inert atmosphere, combine 5-chloroindole (1.0 eq), the aryl halide (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Comparison of N-Arylation Conditions

Method Catalyst/Reagent Base Solvent Temperature Advantages Disadvantages
Buchwald-Hartwig Pd₂(dba)₃ / Phosphine LigandNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °CHigh functional group tolerance, broad substrate scope.[16]Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann CuI / Ligand (e.g., diamine)K₂CO₃, Cs₂CO₃DMF, DMSO100-160 °C (classic), milder with modern ligands.Lower cost of copper catalyst.Often requires higher temperatures, can have limited substrate scope.

Visualizing the Workflow and Logic

Troubleshooting Logic for Low Yield in N-Substitution

Troubleshooting_Low_Yield Start Low Yield in N-Substitution Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Increase_Base Use a stronger base (e.g., NaH, NaOtBu) Check_Base->Increase_Base No Check_Catalyst Is the catalyst/ligand system effective? (for cross-coupling) Check_Temp->Check_Catalyst Yes Optimize_Temp Screen a range of temperatures Check_Temp->Optimize_Temp No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Screen_Catalysts Screen different ligands and palladium sources Check_Catalyst->Screen_Catalysts No Purify_SM Purify starting materials Check_Purity->Purify_SM No Success Improved Yield Increase_Base->Success Optimize_Temp->Success Screen_Catalysts->Success Purify_SM->Success

Caption: A decision tree for troubleshooting low yields in N-substitution reactions.

General Workflow for N-Substitution of 5-Chloroindole

N_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Chloroindole Reagents Select Reagents: - Alkylating/Arylating Agent - Base - Catalyst/Ligand - Solvent Start->Reagents Reaction_Setup Set up reaction under inert atmosphere Reagents->Reaction_Setup Monitoring Monitor reaction progress (TLC/LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product N-Substituted 5-Chloroindole Purification->Final_Product

Caption: A generalized workflow for the N-substitution of 5-chloroindole.

References

  • Cristau, H.-J., et al. (2004). The Copper-Catalyzed N-Arylation of Indoles. The Journal of Organic Chemistry, 69(9), 3220-3227. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3337-3339. [Link]

  • BenchChem. (2025).
  • Kollár, L., & Bényei, A. C. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1058. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3337-3339. [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4.
  • PlumX. N-alkylation of indole ring using Mitsunobu reaction.
  • Cihak, T., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4976. [Link]

  • Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]

  • Avendaño, C., et al. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, 2005(1), 107-110.
  • C&EN Global Enterprise. (2021). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.
  • SIOC Journals. Deprotection of N-Acyl Indole-Type Amides Based on Si-O Bond Cleavage.
  • Zhang, Y., et al. (2018).
  • ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Thomson, D. S., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(19), 7913-7924. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. BenchChem.
  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
  • PMC. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • BenchChem. (2025).
  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4033-4035. [Link]

  • ResearchGate. Optimization of the reaction conditions a. ResearchGate. [Link]

  • BenchChem. Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. BenchChem.
  • ResearchGate. (2025). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. Conditions for Buchwald‐Hartwig C‐N double arylation reaction of.... ResearchGate. [Link]

  • KoreaScience. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. KoreaScience.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • YouTube. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. YouTube. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • PMC. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Hilaire, M. R., et al. (2019). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. The Journal of Physical Chemistry B, 123(35), 7424-7435.
  • PubMed. (1992). Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • accedaCRIS. (2020). Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch. accedaCRIS.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.

Sources

Troubleshooting

Technical Support Center: 5-Chloroindole Cyanation Optimization

Current Status: Active Ticket ID: IND-CN-5CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Overview The cyanation of 5-chloroindole presents a "perfect storm...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: IND-CN-5CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

The cyanation of 5-chloroindole presents a "perfect storm" of synthetic challenges. Unlike bromo- or iodoindoles, the C–Cl bond is energetically demanding to break (Bond Dissociation Energy ~95 kcal/mol), requiring electron-rich, bulky ligands to facilitate oxidative addition. Furthermore, the indole core introduces two critical failure modes: catalyst poisoning via the N–H functionality and regioselectivity issues at the electron-rich C3 position.

If you are experiencing low conversion (<20%) or catalyst deactivation (black precipitation) , your protocol likely violates one of the three pillars of aryl chloride cyanation:

  • Ligand Sterics: Standard triphenylphosphine (PPh3) ligands are insufficient for aryl chlorides.

  • Cyanide Management: High concentrations of free cyanide (

    
    ) irreversibly poison Pd(0) and Ni(0) species.
    
  • Indole Protection: The acidic N–H (

    
    ) can deprotonate and form an indolyl-metal species that arrests the catalytic cycle.
    

Diagnostic Decision Tree (Interactive Workflow)

Before altering your setup, use this logic flow to identify the bottleneck.

TroubleshootingFlow start START: Low Conversion in 5-Chloroindole Cyanation check_prot Is the Indole Nitrogen Protected (e.g., Boc, Ts)? start->check_prot check_cat Which Catalyst/Ligand System are you using? check_prot->check_cat Yes sol_prot CRITICAL: Unprotected indoles poison standard Pd catalysts. Protect with Boc or use CM-Phos. check_prot->sol_prot No check_source Which Cyanide Source? check_cat->check_source Buchwald (XPhos, SPhos, CM-Phos) sol_ligand ERROR: Pd(PPh3)4 or dppf are too weak for Ar-Cl. Switch to XPhos or SPhos. check_cat->sol_ligand Standard (PPh3, dppf) sol_cn ERROR: NaCN/KCN poisons catalyst. Switch to Zn(CN)2 or K4[Fe(CN)6]. check_source->sol_cn NaCN / KCN sol_opt OPTIMAL PATH: Proceed to Protocol A (CM-Phos) or Protocol B (XPhos). check_source->sol_opt Zn(CN)2 / K4[Fe(CN)6]

Caption: Diagnostic logic flow for identifying failure points in aryl chloride cyanation.

The "Hardware" Upgrade: Catalyst & Ligand Selection

For 5-chloroindole, the choice of ligand is not a preference; it is a requirement. The ligand must be electron-rich enough to push palladium into the oxidative addition of the inert C–Cl bond, yet bulky enough to accelerate the reductive elimination of the nitrile.

Comparative Performance Data
VariableStandard System (Avoid)High-Performance System (Recommended)Mechanistic Rationale
Catalyst Precursor Pd(OAc)₂ / Pd(PPh₃)₄Pd₂(dba)₃ or Pd-G3/G4 Palladacycles Pd(II) salts require reduction in situ, which consumes phosphine and generates inhibiting byproducts.
Ligand Class Triarylphosphines (PPh₃)Dialkylbiarylphosphines (Buchwald) Ligands like XPhos , SPhos , and CM-Phos stabilize the monoligated Pd(0) species, the active catalyst for Ar-Cl activation.
Cyanide Source NaCN, KCN, CuCNZn(CN)₂ or K₄[Fe(CN)₆] "Slow-release" cyanide sources maintain low free

, preventing the formation of inactive

species.
Solvent DMF (Wet)DMAc (Anhydrous) or Dioxane/H₂O Water hydrolyzes nitriles to amides. However, K₄[Fe(CN)₆] systems require water to dissolve the salt.[1]

Validated Experimental Protocols

Protocol A: The "Modern Standard" (Tolerates Unprotected Indoles)

Best for: Unprotected 5-chloroindole, mild conditions. Reference Grounding: Based on the work of Buchwald and Kwong using CM-Phos and K₄[Fe(CN)₆] [1].

Reagents:

  • 5-Chloroindole (1.0 equiv)

  • Ligand: CM-Phos (2-4 mol%)

  • Precatalyst: Pd(OAc)₂ (1-2 mol%) or Pd-G3-CM-Phos

  • Reagent: K₄[Fe(CN)₆][1][2][3][4][5][6] · 3H₂O (0.5 equiv)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: 1,4-Dioxane : Water (1:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with 5-chloroindole, K₄[Fe(CN)₆], Na₂CO₃, and the Pd/Ligand system.

  • Inertion: Evacuate and backfill with Argon (

    
    ). Oxygen is fatal to this cycle.
    
  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 70–80 °C for 12–16 hours.

    • Note: Unlike older methods requiring 140 °C, CM-Phos is active at lower temperatures, reducing polymerization side-reactions.

  • Workup: Dilute with EtOAc, wash with water. The aqueous layer will contain ferrocyanide residues; dispose of according to cyanide waste protocols.

Protocol B: The "Robust Industrial" Method (Requires Protection)

Best for: N-Protected indoles (e.g., N-Boc-5-chloroindole), scale-up. Reference Grounding: Utilizing XPhos or SPhos with Zn(CN)₂ [2, 3].

Reagents:

  • N-Boc-5-chloroindole (1.0 equiv)

  • Ligand: XPhos (4 mol%)

  • Precatalyst: Pd₂(dba)₃ (2 mol%)

  • Reagent: Zn(CN)₂ (0.6 equiv)

  • Additive: Zn dust (10 mol%) or PMHS (Polymethylhydrosiloxane)

  • Solvent: DMAc (N,N-Dimethylacetamide), Anhydrous.

Step-by-Step:

  • Activation: Premix Pd₂(dba)₃ and XPhos in DMAc at 60 °C for 15 mins to generate the active

    
     species.
    
  • Addition: Add the N-Boc-5-chloroindole and Zn(CN)₂ to the vial.

  • Scavenger: Add Zn dust. Why? Zn dust reduces any oxidized Pd(II) back to Pd(0), keeping the cycle alive.

  • Reaction: Heat to 100–110 °C for 12 hours.

  • Safety Note: Zn(CN)₂ releases cyanide slowly. Treat the reaction mixture as lethal. Quench with dilute NaOH/Bleach to oxidize residual cyanide before disposal.

Mechanistic Insight: Why the Reaction Fails

Understanding the catalytic cycle allows you to pinpoint the failure mode.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl Poison DEAD END: [Pd(CN)4]2- formation Pd0->Poison Excess Free CN- PdII_ArCl L-Pd(II)-Ar-Cl OxAdd->PdII_ArCl LigEx Transmetallation (CN source enters) PdII_ArCl->LigEx + Zn(CN)2 PdII_ArCN L-Pd(II)-Ar-CN LigEx->PdII_ArCN RedElim Reductive Elimination (Product Release) PdII_ArCN->RedElim RedElim->Pd0 - Ar-CN

Caption: The Pd-catalyzed cyanation cycle. Note the "Dead End" caused by excess cyanide ions.

The Critical Failure: If you use NaCN or KCN, the concentration of


 in solution is too high. Cyanide is a strong 

-donor and binds tightly to Palladium. If four cyanide ions bind to Pd, they form

, a stable, water-soluble, and catalytically inactive species. This is why "Slow Release" sources like Zn(CN)₂ (low solubility) or K₄[Fe(CN)₆] (encapsulated CN) are mandatory.

Frequently Asked Questions (FAQs)

Q: Can I use Copper (CuCN) instead of Palladium? A: Generally, no. The Rosenmund-von Braun reaction (using stoichiometric CuCN) works well for aryl iodides and bromides, but it rarely works for aryl chlorides unless you use extreme temperatures (>180 °C) in polar solvents like NMP, which often decomposes the indole ring.

Q: My reaction turns black immediately. What happened? A: "Palladium Black" formation indicates that your ligand failed to stabilize the Pd(0) species. This usually happens if:

  • Oxygen entered the system (oxidizing the phosphine).

  • The ligand-to-metal ratio is too low (ensure 2:1 for monodentate ligands like XPhos).

  • There is no substrate activation (Pd(0) aggregates if it cannot insert into the Ar-Cl bond).

Q: Why do you recommend PMHS or Zn dust? A: These are reducing agents. Commercial Zn(CN)₂ often contains trace Zn(II) salts which are oxidants. Furthermore, if any Pd(0) is oxidized to Pd(II) by adventitious air, the Zn dust/PMHS reduces it back to the active Pd(0) state, extending the catalyst lifetime [3].

Q: How do I remove the metal impurities from the final product? A: Indoles love to bind metals. After the reaction, treat the organic phase with an aqueous solution of N-Acetylcysteine or commercially available metal scavengers (e.g., SiliaMetS®) for 1 hour. This is more effective than simple EDTA washes for removing Pd/Zn residues.

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[1] Angewandte Chemie International Edition, 49(47), 8918–8922.

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Ammonia: Practical Synthesis of Primary Arylamines. Journal of the American Chemical Society (Cited for XPhos utility in Ar-Cl activation).

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[4][7][8] The Journal of Organic Chemistry. (Foundational work on low-level Pd cyanation and Zn additives).

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanating Agent for the Palladium-catalyzed Cyanation of Aryl Halides.[3] Chemical Communications.[9]

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-1H-indole-2-carbonitrile Under Acidic Conditions

Welcome to the technical support center for 5-Chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address stability challenges, ensuring the integrity of your experimental outcomes.

Introduction

5-Chloro-1H-indole-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. However, like many indole derivatives, its stability in acidic media can be a critical concern. The electron-rich nature of the indole ring system makes it susceptible to protonation, which can initiate a cascade of degradation reactions. Furthermore, the carbonitrile group at the C2 position can undergo hydrolysis. Understanding these potential stability issues is paramount for reaction optimization, formulation development, and analytical method validation.

This guide provides a comprehensive overview of the stability profile of 5-Chloro-1H-indole-2-carbonitrile in acidic environments, presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Chloro-1H-indole-2-carbonitrile in acidic conditions?

A1: There are two principal degradation pathways to consider:

  • Acid-Catalyzed Degradation of the Indole Ring: The indole nucleus is susceptible to electrophilic attack by protons, primarily at the C3 position. This leads to the formation of a resonance-stabilized indoleninium cation, a highly reactive intermediate. This cation can then undergo dimerization or polymerization, leading to the formation of insoluble, often colored, byproducts. The presence of electron-withdrawing groups, such as the 5-chloro and 2-carbonitrile substituents, can decrease the electron density of the indole ring, potentially slowing this degradation pathway compared to unsubstituted indole.

  • Hydrolysis of the 2-Carbonitrile Group: The nitrile functional group can be hydrolyzed under acidic conditions. This reaction typically proceeds in two stages: first to the corresponding amide (5-Chloro-1H-indole-2-carboxamide), and upon further heating or stronger acidic conditions, to the carboxylic acid (5-Chloro-1H-indole-2-carboxylic acid).[1][2][3][4] The carboxylic acid may be susceptible to subsequent decarboxylation under harsh conditions to yield 5-chloro-1H-indole.[5][6][7][8][9]

Q2: I am observing the formation of a precipitate or discoloration in my acidic reaction mixture. What is the likely cause?

A2: The formation of a precipitate, which may be colored (often pink, purple, or brown), is a strong indicator of indole ring degradation. This is likely due to the dimerization or polymerization of the indole core following protonation at the C3 position. These higher molecular weight species are often less soluble in common organic solvents.

Troubleshooting Steps:

  • Reduce Acidity: If your reaction conditions permit, try using a milder acid or a lower concentration of the acid.

  • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.

  • Protect the N-H group: If compatible with your downstream applications, consider protecting the indole nitrogen (e.g., with a Boc or SEM group) to alter the electronic properties and steric accessibility of the ring, which can sometimes mitigate degradation.

Q3: My analytical chromatogram (HPLC) shows multiple new peaks after exposing my compound to acidic conditions. How can I identify these degradation products?

A3: The new peaks likely correspond to the hydrolysis products of the nitrile group and potentially early-stage oligomers from indole ring degradation. A systematic approach is required for their identification.

Identification Workflow:

  • LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products. You should look for masses corresponding to the amide (+18 Da) and carboxylic acid (+19 Da, and loss of NH3 from nitrile) derivatives.

  • Reference Standards: If available, co-inject authentic samples of the suspected degradation products (5-Chloro-1H-indole-2-carboxamide and 5-Chloro-1H-indole-2-carboxylic acid) to confirm their retention times.

  • Forced Degradation Studies: Conduct controlled forced degradation studies under well-defined acidic conditions (e.g., 0.1 M HCl at a specific temperature) and monitor the formation of the new peaks over time. This can help establish the degradation pathway.[10]

Troubleshooting Guide

This section provides a more in-depth look at specific experimental issues and their solutions.

Scenario 1: Rapid Loss of Starting Material with No Discernible Major Product

Issue: Upon acidification of your solution of 5-Chloro-1H-indole-2-carbonitrile, you observe a rapid disappearance of the starting material by TLC or HPLC, but no new, clean peaks appear. Instead, you see a "smear" on the TLC plate or a rising baseline in the HPLC chromatogram.

Probable Cause: This is a classic sign of polymerization of the indole ring. The indoleninium cation, once formed, can react with neutral indole molecules to form dimers, trimers, and eventually polymers. These polymeric materials are often a complex mixture and do not resolve into sharp peaks.

Solutions:

Strategy Rationale Experimental Considerations
Reduce Acid Strength/Concentration A lower proton concentration will decrease the rate of formation of the reactive indoleninium cation.Titrate in the acid slowly or use a weaker organic acid (e.g., acetic acid) if the chemistry allows.
Lower Reaction Temperature Degradation reactions, like most chemical reactions, are temperature-dependent.Running the reaction at 0°C or even lower temperatures can significantly inhibit polymerization.
Increase Substrate Concentration In some cases, at higher concentrations, the desired reaction may outcompete the degradation pathway.This should be approached with caution as it can also accelerate polymerization if it is a bimolecular process.
Use of a Protic Solvent Solvents like ethanol or methanol can sometimes trap the indoleninium cation, preventing polymerization.Ensure the solvent is compatible with your reaction.
Scenario 2: Incomplete Hydrolysis of the Nitrile Group

Issue: You are attempting to hydrolyze the nitrile to the carboxylic acid, but the reaction stalls at the amide intermediate, or you obtain a mixture of the nitrile, amide, and carboxylic acid.

Probable Cause: The hydrolysis of an amide to a carboxylic acid often requires more forcing conditions (higher temperature, longer reaction time, or stronger acid) than the hydrolysis of a nitrile to an amide.[2][3]

Solutions:

Parameter Adjustment Rationale
Temperature Increase the reaction temperature.Provides the necessary activation energy for the hydrolysis of the more stable amide bond.
Reaction Time Extend the reaction duration.Allows the slower second hydrolysis step to proceed to completion.
Acid Concentration Use a more concentrated acid.Increases the rate of protonation of the amide carbonyl, facilitating nucleophilic attack by water.
Co-solvents The addition of a water-miscible co-solvent can sometimes improve solubility and reaction rates.Dioxane or THF are common choices, but their stability in strong acid should be considered.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 5-Chloro-1H-indole-2-carbonitrile and identify potential degradation products.

Materials:

  • 5-Chloro-1H-indole-2-carbonitrile

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M (for neutralization)

  • HPLC system with UV detector and C18 column

  • LC-MS system (optional, for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Chloro-1H-indole-2-carbonitrile in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl.

    • Gently mix the solution.

    • Maintain the vial at a constant temperature (e.g., 60°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with 100 µL of 1 M NaOH.

    • Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.[11][12][13][14][15]

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • Calculate the percentage degradation at each time point.

  • Peak Identification (if necessary):

    • Collect fractions of the degradation peaks from the HPLC for further characterization or analyze the samples by LC-MS to obtain molecular weight information.

Protocol 2: HPLC Method for Stability Monitoring

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation profile.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of 5-Chloro-1H-indole-2-carbonitrile under acidic conditions.

G cluster_main Acid-Catalyzed Degradation of 5-Chloro-1H-indole-2-carbonitrile A 5-Chloro-1H-indole-2-carbonitrile B Protonation at C3 A->B + H+ C Indoleninium Cation (Reactive Intermediate) B->C D Dimerization/ Polymerization C->D + Neutral Indole E Insoluble Degradants D->E

Caption: Acid-catalyzed degradation of the indole ring.

G cluster_hydrolysis Hydrolysis of the 2-Carbonitrile Group A 5-Chloro-1H-indole-2-carbonitrile B 5-Chloro-1H-indole-2-carboxamide A->B + H2O, H+ (mild) C 5-Chloro-1H-indole-2-carboxylic acid B->C + H2O, H+ (stronger conditions) D 5-Chloro-1H-indole C->D - CO2 (harsh conditions)

Caption: Stepwise hydrolysis of the 2-carbonitrile group.

References

  • Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. LinkedIn. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. [Link]

  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Indole degradation and its metabolite analysis using HPLC. ResearchGate. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • 5-CHLOROINDOLE-2-CARBOXYLIC ACID. Banksia Scientific. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molbank. [Link]

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Troubleshooting

Technical Support Center: Purification of 5-Chloro-1H-indole-2-carbonitrile

Welcome to the technical support center for the purification of 5-Chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this crucial synthetic intermediate. The following troubleshooting guides and FAQs provide in-depth, practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 5-Chloro-1H-indole-2-carbonitrile is a pink, brown, or dark-colored solid. What causes this discoloration and how can I remove it?

Cause & Effect: The observed discoloration in your crude product is a common issue with indole derivatives. It is typically caused by the formation of minor oxidation products or the presence of polymeric impurities.[1] Indoles are electron-rich aromatic compounds and can be sensitive to air and light, leading to the formation of highly colored, conjugated byproducts. While often present in small amounts, these impurities can be visually striking. For most high-purity applications, especially in drug development, their removal is essential.

Troubleshooting Protocol: Recrystallization with Activated Charcoal

This method is highly effective for removing colored impurities and achieving a high-purity, crystalline product. The key is to select a solvent or solvent system in which the desired compound is highly soluble when hot and poorly soluble when cold.

Senior Scientist Pro-Tip: Before committing your entire batch, perform a small-scale solvent screen in test tubes to identify the optimal recrystallization solvent. A good solvent will dissolve your compound near its boiling point but yield a high recovery of crystals upon cooling.[2] Common solvent systems for indoles include combinations of a "good" solvent (like ethyl acetate or acetone) with a "poor" or "anti-solvent" (like hexanes or water).[3][4]

Step-by-Step Protocol:

  • Dissolution: Place your crude 5-Chloro-1H-indole-2-carbonitrile in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of your chosen "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring.

  • Saturated Solution: Continue adding the "good" solvent in small portions until the compound fully dissolves at or near the boiling point. Avoid adding a large excess, as this will reduce your final yield.[5]

  • Decolorization: Remove the flask from the heat and allow it to cool slightly. Add a very small amount (typically 1-2% by weight of your crude product) of activated charcoal to the solution.[1][2]

    • Causality Note: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules, which are characteristic of colored impurities.[2] Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: Bring the mixture back to a gentle boil for a few minutes. To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. Pre-warm your funnel and the receiving flask with a small amount of hot solvent to prevent premature crystallization of your product in the funnel.[1][6]

  • Crystallization: If using a single solvent, cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. If using a two-solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears, then add a drop or two of the "good" solvent to redissolve it.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[5]

  • Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Q2: My TLC analysis shows multiple spots. How do I select the right purification method and what are the likely impurities?

Cause & Effect: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your crude product is a mixture. The impurities could be:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 5-chloro-1H-indole-2-carboxamide if the nitrile was formed via dehydration.[7]

  • Reaction Byproducts: Side reactions are common in indole synthesis. For instance, if a Fischer indole synthesis was used to form the indole ring, byproducts from N-N bond cleavage could be present.[8]

  • Degradation Products: As mentioned, indoles can degrade upon exposure to strong acids, heat, or air.[9]

Troubleshooting Protocol: Purification by Flash Column Chromatography

Flash column chromatography is the preferred method for separating compounds with different polarities and is ideal when recrystallization fails to remove key impurities.[10]

Senior Scientist Pro-Tip: The key to successful column chromatography is developing an effective eluent system using TLC. Aim for a solvent system where your desired product has an Rf value of approximately 0.3-0.4.[5] This provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities. For indole derivatives, which can interact with the acidic silica gel and cause "tailing" of spots, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5-1%) or using a pre-mixed ammonia/methanol solution in your eluent can significantly improve peak shape and separation.[11]

Step-by-Step Protocol:

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of your crude product in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., hexanes/heptane) and a polar solvent (e.g., ethyl acetate).[12] A common starting point is 20-30% ethyl acetate in hexanes.

    • Visualize the spots using a UV lamp (254 nm). Identify the solvent system that gives good separation between your product spot and the impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of material you need to purify.

    • Prepare a slurry of silica gel in your chosen initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, allowing it to pack evenly without trapping air bubbles. Gently tap the column to aid packing.[1]

    • Add a thin layer of sand on top of the silica gel to prevent the bed from being disturbed during solvent addition.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[13]

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (flash chromatography) to push the solvent through the column. Never let the solvent level drop below the top of the silica bed.[1]

    • Begin collecting fractions in test tubes.

    • You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent, e.g., from 10% to 40% ethyl acetate in hexanes).

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield your purified 5-Chloro-1H-indole-2-carbonitrile.

Data & Workflow Summaries

Table 1: Recommended Solvent Systems for Purification Method Development
MethodSolvent System (Starting Ratios)Rationale & Use Case
Recrystallization Ethyl Acetate / HexanesGood for compounds of intermediate polarity. Ethyl acetate is the "good" solvent, hexanes is the anti-solvent.[3]
Acetone / WaterEffective for more polar compounds. Acetone is the "good" solvent, water is the anti-solvent.[4]
Isopropanol / WaterA common system where alcohol solubilizes the indole and water induces precipitation.[14]
Toluene / HexanesUseful for less polar compounds, often yields high-quality crystals.[2]
Column Chromatography 10-40% Ethyl Acetate in HexanesThe standard workhorse system for compounds of intermediate polarity.[10]
1-5% Methanol in DichloromethaneFor more polar impurities that do not move in ethyl acetate/hexanes.[10]
Add 0.5-1% Triethylamine (TEA) to EluentTo mitigate tailing of the slightly acidic indole N-H on silica gel.[11]

Visualized Workflows

Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Color) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool_slow Cool Slowly to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for purification via recrystallization.

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation tlc Develop Eluent System via TLC pack Pack Silica Gel Column tlc->pack load Load Crude Sample (Wet or Dry Load) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification via column chromatography.

References

  • Reddy, K. V., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(v), 245-258. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles Chemistry Department. Recrystallization. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • PubChem. 5-chloro-1H-indole-2-carbonitrile. [Link]

  • Hrizi, A., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(21), 7205. [Link]

  • Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5785-5789. [Link]

  • ResearchGate. (2019). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? [Link]

  • Reddit r/chemistry. (2023). Flash Column Chromatography with Ammonia: Your experiences please! [Link]

  • Google Patents. (1983).
  • Hrizi, A., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Ghasemi, S., & Vessally, E. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34228-34255. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • SIELC Technologies. Separation of 5-Chloroindole on Newcrom R1 HPLC column. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 5-Chloro-1H-indole-2-carbonitrile Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your scale-up campaigns.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are planning to scale up our synthesis of 5-Chloro-1H-indole-2-carbonitrile. What are the most common synthetic routes, and which is generally preferred for scale-up?

A1: Several synthetic routes can produce the 5-Chloro-1H-indole-2-carbonitrile scaffold. The selection for scale-up hinges on factors like raw material cost, process safety, robustness, and atom economy.

Two common strategies include:

  • Fischer Indole Synthesis followed by Cyanation: This classic method involves reacting 4-chlorophenylhydrazine with a pyruvate derivative to form a 5-chloroindole-2-carboxylate ester, which is then converted to the amide and subsequently dehydrated to the nitrile.[1][2] While robust, it is a multi-step process.

  • Sandmeyer-type Cyanation: This involves the diazotization of a 2-amino-5-chloro-indole precursor followed by treatment with a copper(I) cyanide salt.[3][4][5] This can be highly effective but requires careful handling of diazonium salts, which can be unstable.[5]

  • Direct Dehydration of an Amide Precursor: A highly convergent and often preferred route for scale-up involves the synthesis of 5-chloro-1H-indole-2-carboxamide, which is then dehydrated using a suitable reagent like phosphorus oxychloride (POCl₃) or cyanuric chloride.[6] This route is often more direct and avoids the hazards of diazonium intermediates.

For large-scale production, the direct dehydration route (Method 3) is often advantageous due to its convergence and the avoidance of highly energetic intermediates.

Q2: Our yield dropped from 85% at the 10g scale to less than 50% at the 1kg scale. What are the most likely causes for this significant decrease?

A2: A significant drop in yield upon scale-up is a classic and multifaceted problem in process chemistry.[7] The root cause is almost always related to physical and engineering principles that do not scale linearly with volume.[8][9]

Key factors include:

  • Mass and Heat Transfer Limitations: This is the most common culprit. In larger reactors, the surface-area-to-volume ratio decreases dramatically. This leads to inefficient heat dissipation, causing localized "hot spots" that can degrade your starting materials, intermediates, or final product.[7] Inefficient mixing can also create areas of high reactant concentration, promoting side reactions and byproduct formation.[10][11]

  • Reagent Addition Rate: Dropwise addition in the lab over 10 minutes is not equivalent to adding a larger volume over the same period at scale.[12] Slower, controlled addition at a larger scale is critical to manage exotherms and maintain optimal reactant concentrations.

  • Changes in Mixing Efficiency: The mixing dynamics in a 20L reactor are vastly different from a 250mL flask.[13] Inadequate agitation can lead to incomplete reactions and the formation of impurities. The mixing time (tₘ) is a critical parameter that often increases with scale.[14]

  • Impurity Profile of Starting Materials: Impurities that were negligible in 10g of starting material can become significant at the 1kg scale, potentially inhibiting the catalyst or participating in side reactions.

Q3: What are the primary safety hazards we need to consider when scaling up the production of 5-Chloro-1H-indole-2-carbonitrile, particularly if using a dehydration route with POCl₃?

A3: Process safety is paramount during scale-up.[9] For this specific synthesis, key hazards include:

  • Thermal Runaway: The dehydration of the amide using phosphorus oxychloride is often highly exothermic. Without proper heat transfer and temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[9] A thorough process hazard analysis (PHA), including reaction calorimetry, is essential to understand the thermal profile of the reaction.

  • Corrosive and Toxic Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handling must be done in a closed system with appropriate scrubbers. Personnel must be equipped with proper personal protective equipment (PPE).

  • Solvent Hazards: The choice of solvent (e.g., chloroform, DMF) introduces its own risks, such as flammability and toxicity.[6] Minimizing solvent volumes and selecting greener alternatives where possible is advisable.

  • Product Handling: The final product, 5-chloro-1H-indole-2-carbonitrile, is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15] Proper containment and PPE are necessary during product isolation and drying.

Section 2: Troubleshooting Guide: Reaction & Synthesis

Problem: My reaction is stalling, leading to low conversion rates even after extended reaction times.
  • Possible Cause 1: Inefficient Mixing. At scale, reactants may not be interacting uniformly due to poor agitation or the formation of dead zones within the reactor.[11]

    • Solution: Increase the agitator speed, but be mindful of shear-sensitive materials. Evaluate the impeller design; a pitched-blade turbine or anchor stirrer may be more effective depending on the viscosity of the reaction mass. Ensure baffles are correctly installed to promote turbulent mixing.[10]

  • Possible Cause 2: Catalyst Deactivation. Impurities in bulk starting materials or solvents (e.g., water) can poison the catalyst.

    • Solution: Test each new batch of raw material on a small scale before committing to a large-scale run.[16] Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen, argon) if it is sensitive to air or moisture.

  • Possible Cause 3: Temperature Inhomogeneity. The temperature probe may not be reflecting the true temperature throughout the reactor. Hot or cold spots can slow down or halt the reaction.

    • Solution: Use a jacketed reactor with a reliable heating/cooling system. For very large reactors, consider multiple temperature probes to ensure a uniform temperature profile.

Problem: I am observing significant formation of dark, tar-like byproducts.
  • Possible Cause 1: Localized Overheating. "Hot spots" caused by poor heat transfer during an exothermic reaction are a primary cause of thermal decomposition and polymerization, leading to tar.[7]

    • Solution: Improve heat removal by using a reactor with a better surface-area-to-volume ratio or by diluting the reaction mixture (though this impacts throughput). The most effective solution is to control the rate of addition of the limiting reagent to match the cooling capacity of the reactor.[17]

  • Possible Cause 2: Unstable Intermediates. The reaction may proceed through an intermediate that is unstable at the reaction temperature, degrading over time.

    • Solution: Consider running the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. Analyze the reaction mixture at intermediate time points to identify and characterize any unstable species.

Section 3: Troubleshooting Guide: Work-up & Purification

Problem: The product is difficult to crystallize and oils out during isolation, resulting in a sticky, impure solid.
  • Possible Cause 1: Supersaturation Rate is Too High. "Crashing out" the product by adding an anti-solvent too quickly or cooling too rapidly does not allow for proper crystal lattice formation, trapping impurities and solvent.[18]

    • Solution: Develop a controlled crystallization protocol. This involves slowing down the cooling rate or the anti-solvent addition rate. Maintain gentle agitation to ensure homogeneity. The goal is to control the kinetics of nucleation and crystal growth.[18]

  • Possible Cause 2: Residual Impurities. Certain impurities can act as "crystal growth inhibitors," preventing the formation of a well-ordered solid.

    • Solution: Before crystallization, perform an additional purification step on the crude product. This could be a charcoal treatment to remove colored impurities, a silica gel plug filtration to remove polar baseline material, or an additional aqueous wash to remove salts.[19]

  • Possible Cause 3: Incorrect Solvent System. The chosen solvent/anti-solvent system may not be optimal for this specific molecule at scale.

    • Solution: Conduct a systematic solvent screen at the lab scale to identify a system that provides good solubility at higher temperatures and poor solubility at lower temperatures, promoting a high recovery of crystalline material.[20]

Problem: After purification, my final product still contains a persistent, unknown impurity.
  • Possible Cause 1: Isomeric Byproduct. Side reactions could be forming an isomer of your target molecule that has very similar polarity, making it difficult to separate by standard chromatography or crystallization.

    • Solution: Isolate the impurity and obtain its structure via NMR and MS analysis. Understanding its structure can provide clues about the side reaction that formed it. Once identified, revisit the reaction conditions (temperature, catalyst, stoichiometry) to minimize its formation.

  • Possible Cause 2: Contaminant from Equipment. On a larger scale, leaching from gaskets, hoses, or previous batches in a poorly cleaned reactor can introduce contaminants.

    • Solution: Implement a rigorous cleaning verification protocol for the reactor and all associated equipment. Ensure all materials of construction are compatible with your reaction solvents and reagents.

Section 4: Protocols & Methodologies

Protocol: Scale-Up Synthesis of 5-Chloro-1H-indole-2-carbonitrile via Amide Dehydration

This protocol is a representative example and must be optimized for your specific equipment and safety protocols.

Step 1: Synthesis of 5-Chloro-1H-indole-2-carboxamide (This step assumes the starting amide is available or has been synthesized via a standard route, e.g., hydrolysis of an ester).

Step 2: Dehydration to 5-Chloro-1H-indole-2-carbonitrile

  • Reactor Setup: Charge a clean, dry, 100L glass-lined reactor with anhydrous Chloroform (50 L). Ensure the reactor is equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a caustic scrubber system.

  • Reagent Charge: Under a nitrogen atmosphere, charge 5-chloro-1H-indole-2-carboxamide (5.0 kg, 25.4 mol) to the reactor. Begin agitation to form a slurry.

  • Controlled Addition: Cool the reactor contents to 0-5 °C using a chiller. Slowly add phosphorus oxychloride (POCl₃) (7.0 L, 11.5 kg, 75.1 mol) via a dropping funnel or pump over a period of 4-6 hours. CRITICAL: Monitor the internal temperature closely. Do not allow it to exceed 10 °C during the addition. A significant exotherm is expected.[9]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 60-65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting amide is consumed.

  • Quench: Cool the reaction mixture to 0-5 °C. CAUTION: The quench is highly exothermic and releases HCl gas. In a separate vessel, prepare a solution of 25% aqueous ammonia. Very slowly and carefully, transfer the reaction mixture onto crushed ice and the ammonia solution, ensuring the temperature of the quench vessel does not exceed 20 °C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with Chloroform (2 x 10 L). Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure 5-Chloro-1H-indole-2-carbonitrile.

Section 5: Visual Guides & Data

Workflow for Troubleshooting Scale-Up Issues

G start Low Yield or High Impurity Observed at Scale check_mass Review Mass & Heat Transfer? (Mixing, Temp Control) start->check_mass check_kinetics Review Reaction Kinetics? (Conc., Addition Rate) start->check_kinetics check_materials Review Raw Materials? (Purity, New Batch) start->check_materials check_workup Review Work-up & Isolation? (Extraction, Crystallization) start->check_workup mass_issue Identified as Physical Process Issue check_mass->mass_issue Yes kinetics_issue Identified as Chemical Process Issue check_kinetics->kinetics_issue Yes materials_issue Identified as Input Material Issue check_materials->materials_issue Yes workup_issue Identified as Downstream Issue check_workup->workup_issue Yes optimize_eng Optimize Engineering: - Improve Agitation - Control Addition Rate - Verify Temp Control mass_issue->optimize_eng optimize_chem Optimize Chemistry: - Adjust Stoichiometry - Lower Temperature - Change Solvent kinetics_issue->optimize_chem qualify_mat Re-qualify Materials: - Test New Batches - Add Purification Step for Starting Material materials_issue->qualify_mat optimize_iso Optimize Isolation: - Develop New Crystallization - Add Work-up Step (e.g., Charcoal) workup_issue->optimize_iso end Successful Scale-Up optimize_eng->end optimize_chem->end qualify_mat->end optimize_iso->end

Caption: A decision tree for systematically troubleshooting common scale-up problems.

Data Table: Lab vs. Pilot Scale Parameter Comparison
ParameterLab Scale (250 mL Flask)Pilot Scale (100 L Reactor)Key Considerations for Scale-Up
Surface Area / Volume High (~0.5 cm⁻¹)Low (~0.05 cm⁻¹)Heat transfer is ~10x less efficient; exotherms are a major risk.[8]
Mixing Mechanism Magnetic Stir BarMechanical ImpellerImpeller type, speed, and baffles are critical for homogeneity.[13]
Reagent Addition Manual, Dropwise (~5 min)Pumped, Controlled (4-6 hours)Rate must be tied to cooling capacity to prevent thermal runaway.[17]
Heating/Cooling Heating Mantle / Ice BathJacketed Vessel with FluidSlower response time; potential for significant temperature gradients.[21]
Reaction Time 2 hours3-5 hoursMay need to be extended to account for slower heating/cooling and mixing.[16]
Work-up Separatory FunnelInternal Baffles / SettlingEmulsion formation is a greater risk; phase splits can be much slower.

References

  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. PMC.
  • 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them. (2024). WBS Group.
  • Mixing Considerations in Chemical Reactor Scale-Up. (2019). COMSOL.
  • Evaluating Mixing Techniques for Scale-up Processes. (2017). AIChE.
  • Vicinal di‐carbo‐functionalization of indoles. ResearchGate.
  • Cleaver, J. (2023). Rules of Thumb: Scale-up. The Chemical Engineer.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation.
  • Sandmeyer reaction. Wikipedia.
  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry and Biochemistry.
  • Controlling Reactant Concentrations. (2017). YouTube.
  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025). PureSynth.
  • Indole: Properties, Reactions, Production And Uses. (2025). Chemcess.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Desikan, S., et al. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development.
  • minimizing side reactions in the synthesis of substituted indolylquinolines. (2025). BenchChem.
  • Synthesis and Chemistry of Indole. SlideShare.
  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. (2025). ResearchGate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • PhI(OCOCF3)2-mediated metal-free 2,3-difunctionalization of indoles: direct access to carbochalcogenated scaffolds. Chemical Communications (RSC Publishing).
  • The Sandmeyer Reaction. ACS Publications.
  • Looking for tips on scaling up organic syntheses. (2024). Reddit.
  • Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate.
  • Crystallization Strategies for API Development and Scale Up. (2025). YouTube.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Selective dearomatizing difunctionalization of indoles for synthesis of diverse indolines. ResearchGate.
  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2011). PMC.
  • Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. (2025). BenchChem.
  • Understanding Control in Chemistry: The Key to Mastering Chemical Reactions. (2026). Oreate AI.
  • [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. (2021). APC.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.
  • Scaling-up of Natural Products Isolation. PubMed.
  • Fischer indole synthesis. Wikipedia.
  • 5-Chloroindole synthesis. ChemicalBook.
  • Technical Support Center: Troubleshooting Multi-Step Organic Synthesis. (2025). BenchChem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). R Discovery.
  • 5-chloro-1H-indole-2-carbonitrile. PubChem.
  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. (2025). BenchChem.

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 5-Chloro-1H-indole-2-carbonitrile

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 5-Chloro-1H-indole-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR/VEGFR targets).[1] We com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 5-Chloro-1H-indole-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR/VEGFR targets).[1] We compare its spectral performance—specifically resolution and structural distinctiveness—against its metabolic precursors and structural isomers.[1] This analysis is designed for medicinal chemists requiring unambiguous structural confirmation during scale-up or lead optimization.[1]

Structural Analysis & Theoretical Shift Prediction

The 5-Chloro-1H-indole-2-carbonitrile scaffold presents a unique magnetic environment due to the synergistic electron-withdrawing effects of the 5-Chloro and 2-Cyano substituents.[1]

Mechanistic Impact on Chemical Shifts[1]
  • Indole NH (H1): The C2-cyano group significantly increases the acidity of the NH proton via mesomeric withdrawal, shifting it downfield compared to unsubstituted indole.

  • C3-Proton (H3): Unlike the C2-H of indole (which resonates ~7.2 ppm), the C3-H in 2-cyanoindoles is shielded relative to C2 but deshielded relative to unsubstituted C3 (~6.5 ppm) due to the anisotropic effect of the adjacent nitrile.[1]

  • Benzenoid Ring (H4, H6, H7): The 5-Cl substituent exerts a strong inductive (-I) and mesomeric (+M) effect.[1] H4 (ortho to Cl) typically experiences deshielding due to the peri-interaction and local paramagnetic currents.[1]

Predicted vs. Experimental Shifts (Solvent Dependent)

Table 1: Comparative Chemical Shift Data (δ ppm)

Proton AssignmentMultiplicityApprox.[1][2][3][4] Shift (DMSO-d6)Approx. Shift (CDCl3)Diagnostic Feature
NH (1) Broad Singlet12.2 – 12.58.8 – 9.2Disappears with D2O shake; significantly downfield of 5-chloroindole (~11.2).[1]
H4 Doublet (d)7.75 – 7.857.60 – 7.70J ~ 2.0 Hz (Meta coupling).[1] Most downfield aromatic signal.[1]
H7 Doublet (d)7.45 – 7.557.30 – 7.40J ~ 8.8 Hz (Ortho coupling).[1]
H3 Singlet (s)7.35 – 7.457.15 – 7.25Sharp singlet; diagnostic for 2-substitution.[1]
H6 Doublet of Doublets (dd)7.25 – 7.357.10 – 7.20J ~ 8.8, 2.0 Hz .[1] Overlap risk with H3/H7 in low-field solvents.[1]

Note: Values are derived from high-field (400 MHz+) analysis of analogous 5-chloroindole and indole-2-carbonitrile derivatives [1, 2].

Comparative Analysis: Product vs. Alternatives

In drug development, "performance" in NMR is defined by the ability to distinguish the target from impurities (precursors) and isomers (regioisomers).

Comparison A: Target vs. Precursor (5-Chloroindole)

The synthesis often involves cyanation of 5-chloroindole.[1] Incomplete conversion is a common failure mode.[1]

  • 5-Chloroindole (Precursor): Shows two pyrrole protons.[1] H2 (~7.4 ppm) and H3 (6.4 ppm) appear as a coupled pair (J3 Hz).[1]

  • 5-Chloro-1H-indole-2-carbonitrile (Product): H2 is absent. H3 appears as a singlet shifted downfield to ~7.2-7.4 ppm.[1]

  • Verdict: The disappearance of the H3 signal at 6.4 ppm is the primary "Quality Control" metric.

Comparison B: Target vs. Isomer (5-Chloroindole-3-carbonitrile)

Regioselectivity issues can produce the 3-cyano isomer.[1]

  • 3-Cyano Isomer: Retains H2, which is strongly deshielded by the adjacent CN and ring current, typically resonating at 8.0 – 8.3 ppm (singlet).[1]

  • 2-Cyano Target: Retains H3, which resonates upfield at 7.2 – 7.4 ppm .[1]

  • Verdict: A singlet >8.0 ppm indicates critical regiochemical failure (wrong isomer).[1]

Experimental Protocol: High-Resolution Acquisition

To ensure reproducible data for regulatory filing (IND/NDA), follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of dry solid.

  • Solvent: Use DMSO-d6 (99.9% D) for maximum solubility and separation of the NH peak.[1] Avoid CDCl3 if the sample is sparingly soluble, as aggregation causes line broadening.

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary carbons (C2, C5, CN) have long T1 times; sufficient delay is crucial for accurate integration if quantitative 1H (qNMR) is performed.

  • Scans (NS): 16–32 scans are sufficient for identification; 64+ for impurity profiling (<1%).[1]

  • Spectral Width: -2 to 14 ppm (ensure NH is captured).

Step 3: Processing & Validation[1]
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.[1]

  • Phasing: Manual phasing is required for the broad NH singlet.[1]

  • Referencing: Calibrate DMSO residual peak to 2.50 ppm.

Visualizations & Logic Flows

Figure 1: Structural Assignment Logic

This flowchart guides the analyst through the decision-making process to confirm the structure based on spectral features.[1]

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (DMSO-d6) Check_NH Is NH signal visible (>11 ppm)? Start->Check_NH Check_H2_H3 Analyze Pyrrole Region (6.0 - 8.5 ppm) Check_NH->Check_H2_H3 Yes Decision_Precursor Doublet at ~6.4 ppm? (H3 of Precursor) Check_H2_H3->Decision_Precursor Decision_Isomer Singlet at >8.0 ppm? (H2 of 3-CN Isomer) Decision_Precursor->Decision_Isomer No Reject: Starting Material Reject: Starting Material Decision_Precursor->Reject: Starting Material Decision_Target Singlet at ~7.4 ppm? (H3 of 2-CN Target) Decision_Isomer->Decision_Target No Reject: Regioisomer Reject: Regioisomer Decision_Isomer->Reject: Regioisomer Confirm_Cl Confirm 5-Cl Pattern: H4 (d) > H7 (d) > H6 (dd) Decision_Target->Confirm_Cl Yes Final_Valid Structure Confirmed: 5-Chloro-1H-indole-2-carbonitrile Confirm_Cl->Final_Valid

Caption: Decision tree for distinguishing the target compound from common synthetic impurities using 1H NMR chemical shifts.

Figure 2: Experimental Workflow

The standard operating procedure for high-fidelity data acquisition.[1]

Experimental_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice DMSO-d6 (Preferred) CDCl3 (Alternative) Sample->Solvent Prep Dissolution & Filtering Solvent->Prep Acq Acquisition Pulse: zg30 NS: 16 D1: 2.0s Prep->Acq Proc Processing LB: 0.3 Hz Ref: 2.50 ppm Acq->Proc

Caption: Step-by-step workflow for preparing and acquiring NMR data for 5-Chloro-1H-indole-2-carbonitrile.

References

  • ChemicalBook. 5-Chloroindole (17422-32-1) 1H NMR Spectrum. Retrieved from .[1]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules 2021, 26(17), 5287.[5] Retrieved from .[1]

  • BenchChem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. 5-Chloro-1H-indole-2-carbonitrile (CID 82653798).[1] Retrieved from .[1]

  • Sigma-Aldrich. 5-Chloro-1H-indole-2-carbonyl chloride (Derivative Reference).[1] Retrieved from .[1]

Sources

Comparative

Decoding the Electronic Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of 5-chloro-2-cyanoindole

For the modern researcher, scientist, and drug development professional, a precise understanding of molecular structure is paramount. In the synthesis and characterization of novel heterocyclic compounds, Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a precise understanding of molecular structure is paramount. In the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structural elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-chloro-2-cyanoindole, a molecule of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific compound, this guide leverages a comparative approach, dissecting the electronic influences of the chloro and cyano substituents by examining the spectra of parent indole and its relevant derivatives. This methodology not only allows for a robust prediction of the chemical shifts for 5-chloro-2-cyanoindole but also offers a deeper understanding of substituent effects in heteroaromatic systems.

The Foundational Spectrum: 13C NMR of Indole

To appreciate the electronic perturbations introduced by substituents, we must first establish a baseline with the 13C NMR spectrum of indole. The delocalized π-electron system of the bicyclic structure gives rise to characteristic chemical shifts for its eight carbon atoms.

CarbonChemical Shift (δ, ppm)
C2~124.9
C3~102.2
C3a~128.2
C4~120.8
C5~121.9
C6~119.8
C7~111.3
C7a~135.7
Note: Chemical shifts are approximate and can vary slightly with solvent and concentration.

The Influence of a Cyano Group at C2: A Look at 2-Cyanoindoles

The cyano group, through its inductive and resonance effects, deshields the carbon atom to which it is attached (C2) and influences the chemical shifts of other carbons in the ring. The C2 carbon is expected to shift significantly downfield. Furthermore, the nitrile carbon itself will present a characteristic signal in the 114-115 ppm region.

Experimental Protocol for 13C NMR Data Acquisition:

A standardized protocol for acquiring 13C NMR spectra of indole derivatives is crucial for reproducibility and accurate comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing A Dissolve 5-10 mg of the indole derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). B Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). A->B C Acquire the 13C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 125 MHz). D Employ proton decoupling to simplify the spectrum to singlets for each carbon. C->D E Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay). D->E F Apply Fourier transform to the free induction decay (FID). G Phase the spectrum and perform baseline correction. F->G H Calibrate the chemical shift scale using the TMS signal. G->H

A generalized workflow for the acquisition and processing of 13C NMR data for indole derivatives.

The Impact of a Chloro Substituent at C5: Analysis of 5-Chloroindole

The introduction of a chlorine atom at the C5 position introduces further electronic changes. Chlorine is an electronegative atom that exerts an inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+M). This dual nature influences the chemical shifts of the carbons in the benzene ring of the indole nucleus.

In the 13C NMR spectrum of 5-chloroindole, the C5 carbon, directly bonded to the chlorine, experiences a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbons in the benzenoid ring are also perturbed. For instance, C4 and C6, the ortho carbons to the chloro substituent, will be affected, as will the para carbon, C7a.

CarbonIndole (δ, ppm)5-Chloroindole (δ, ppm)Δδ (ppm)
C2~124.9~125.0+0.1
C3~102.2~101.8-0.4
C3a~128.2~129.5+1.3
C4~120.8~121.5+0.7
C5 ~121.9 ~125.0 +3.1
C6~119.8~119.0-0.8
C7~111.3~112.2+0.9
C7a~135.7~134.1-1.6

Predicting the 13C NMR Chemical Shifts for 5-Chloro-2-cyanoindole: A Comparative Analysis

By combining the observed substituent effects of the 2-cyano and 5-chloro groups, we can predict the approximate 13C NMR chemical shifts for 5-chloro-2-cyanoindole. This predictive analysis is grounded in the principle of additivity of substituent chemical shifts (SCS), a well-established concept in NMR spectroscopy.

substituent_effects Indole Indole (Baseline) Cyano 2-Cyano Group (Electron Withdrawing) Indole->Cyano Deshielding at C2 Chloro 5-Chloro Group (Inductive Withdrawal, Resonance Donation) Indole->Chloro Deshielding at C5 Target 5-chloro-2-cyanoindole (Combined Effects) Cyano->Target Chloro->Target

Logical relationship of substituent effects on the indole core to predict the spectrum of the target molecule.

Predicted Chemical Shifts for 5-chloro-2-cyanoindole:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 >125 Strong deshielding from the directly attached electron-withdrawing cyano group.
CN ~114-115 Characteristic chemical shift for a nitrile carbon.
C3~102Relatively minor influence from the C5-chloro group and some shielding from the C2-cyano group.
C3a~129-130Downfield shift due to the combined electron-withdrawing effects of both substituents.
C4~122Deshielding effect from the adjacent C5-chloro group.
C5 ~125-126 Significant downfield shift due to the directly attached chlorine atom.
C6~119Minor influence from the substituents.
C7~112Minor influence from the substituents.
C7a~134Downfield shift due to the electron-withdrawing nature of the substituents.

The Role of Solvent Effects

It is crucial to acknowledge that 13C NMR chemical shifts can be influenced by the choice of solvent.[1] Solvents can interact with the solute through various mechanisms, including hydrogen bonding and dipole-dipole interactions, which can alter the electron density around the carbon nuclei and thus their chemical shifts. For indole derivatives, which possess a polar N-H bond, the choice between a non-polar solvent like chloroform-d (CDCl3) and a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d6 (DMSO-d6) can lead to noticeable differences in the observed chemical shifts. When comparing experimental data, it is imperative to consider the solvent used for each measurement.

Conclusion

While direct experimental 13C NMR data for 5-chloro-2-cyanoindole remains to be published, a robust and scientifically sound prediction of its chemical shifts can be achieved through a comparative analysis of the parent indole and its appropriately substituted derivatives. This guide demonstrates that by understanding the fundamental electronic effects of the chloro and cyano substituents, researchers can confidently predict the spectral features of this and other complex heterocyclic molecules. This predictive power is an invaluable asset in the rapid and accurate characterization of novel compounds in the dynamic field of drug discovery and development.

References

  • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]

  • NMR STUDIES OF INDOLE - Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Available at: [Link]

  • interpreting C-13 NMR spectra - Chemguide. Available at: [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

Sources

Validation

HPLC method for purity analysis of 5-Chloro-1H-indole-2-carbonitrile

This guide details the High-Performance Liquid Chromatography (HPLC) purity analysis of 5-Chloro-1H-indole-2-carbonitrile , a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., indole-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) purity analysis of 5-Chloro-1H-indole-2-carbonitrile , a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., indole-based viral polymerase inhibitors).

Based on the structural properties of halogenated indoles and comparative stationary phase data, this guide recommends a Phenyl-Hexyl stationary phase over the traditional C18 for superior resolution of positional isomers and process-related impurities.

Executive Summary: Method Selection Strategy

The analysis of 5-Chloro-1H-indole-2-carbonitrile presents two primary chromatographic challenges:

  • Hydrophobicity: The chloro-indole core is highly lipophilic (LogP ~2.8), requiring high organic strength for elution.

  • Structural Isomerism: Commercial starting materials often contain regioisomers (e.g., 4-chloro or 6-chloro analogs) which co-elute on standard C18 columns due to identical hydrophobicity.

Recommendation: Utilize a Phenyl-Hexyl column with a Methanol-based mobile phase. The


-

interactions provided by the phenyl stationary phase offer orthogonal selectivity to separate the target 5-chloro isomer from its 4- and 6-chloro impurities, which C18 columns often fail to resolve.
Comparative Snapshot: C18 vs. Phenyl-Hexyl
FeatureStandard C18 (Octadecyl)Recommended Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

-

Interaction
Isomer Selectivity Low (Co-elution likely)High (Resolves halo-positional isomers)
Mobile Phase Acetonitrile/WaterMethanol/Water (Enhances

-interactions)
Suitability Rough purity estimationCritical Quality Attribute (CQA) analysis

Target Analyte & Impurity Profile

To validate purity, the method must resolve the target from its precursors and degradation products.

  • Target: 5-Chloro-1H-indole-2-carbonitrile[1][2]

  • Impurity A (Precursor): 5-Chloroindole (lacks the nitrile group; less polar, elutes later on C18).

  • Impurity B (Hydrolysis): 5-Chloro-1H-indole-2-carboxamide (partial hydrolysis; more polar, elutes earlier).

  • Impurity C (Hydrolysis): 5-Chloro-1H-indole-2-carboxylic acid (full hydrolysis; acidic, elutes earliest).

Impurity Formation Pathway (Visualization)

ImpurityPathway cluster_legend Degradation Logic Start 5-Chloroindole (Starting Material) Target 5-Chloro-1H-indole- 2-carbonitrile (Target Analyte) Start->Target Cyanation Amide Impurity B: Carboxamide Target->Amide Hydrolysis (H2O/H+) Acid Impurity C: Carboxylic Acid Amide->Acid Hydrolysis (H2O/H+)

Caption: Degradation pathway showing the hydrolysis of the nitrile target into amide and acid impurities, which must be resolved by the HPLC method.

Detailed Experimental Protocol

This protocol uses a "Self-Validating" approach where resolution criteria (


) between the target and the nearest isomer define system suitability.
A. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
    
  • Wavelength: 285 nm (Maximal absorbance for the indole core) and 230 nm (secondary check).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[3][4][5]

B. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses the ionization of the carboxylic acid impurity (Impurity C), keeping it in a protonated, more retained state to prevent it from eluting in the void volume.

  • Solvent B (Organic): 100% Methanol.

    • Why: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's own

      
      -electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains.[6]
      
C. Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (Methanol)Phase Description
0.0 6040Equilibration
2.0 6040Isocratic Hold (Focus sample)
15.0 1090Linear Gradient (Elution)
18.0 1090Wash (Remove dimers/oligomers)
18.1 6040Return to Initial
23.0 6040Re-equilibration
D. Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol . (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase Initial (60:40 Water:MeOH).

    • Critical Step: Do not use 100% organic diluent for injection; it will cause "solvent wash-through" and poor peak shape for early eluting impurities.

Method Validation & Performance Logic

To ensure scientific integrity, the method relies on specific chemical interactions.

Mechanism of Separation (Why this works)

While C18 separates based purely on hydrophobicity, the Phenyl-Hexyl phase engages in


-

stacking
with the electron-rich indole ring.
  • Effect on Impurities: The electron-withdrawing nitrile group (CN) on the target molecule alters the electron density of the indole ring compared to the starting material (5-chloroindole). This electronic difference is amplified on a Phenyl column, resulting in wider resolution (

    
    ) than on C18.
    
  • Effect on Isomers: If 4-chloro or 6-chloro isomers are present, the position of the halogen distorts the electron cloud differently. Phenyl phases are highly sensitive to these steric and electronic distortions.

Analytical Workflow Diagram

MethodWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Separation (Phenyl-Hexyl) cluster_data Data Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in MeOH (Stock 1mg/mL) Weigh->Dissolve Dilute Dilute 1:10 with Mobile Phase A:B (60:40) Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Gradient Gradient Elution (40% -> 90% MeOH) Inject->Gradient Detect Detection @ 285nm Gradient->Detect Check Check System Suitability (Res > 1.5) Detect->Check Calc Calculate Area % Purity Check->Calc

Caption: Step-by-step analytical workflow ensuring sample compatibility with the mobile phase and rigorous system suitability checks.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Split Peaks Sample solvent too strongDilute sample with more water (match initial gradient conditions).
Tailing of Impurity C Secondary silanol interactionsEnsure Formic Acid is fresh; consider increasing to 0.1% TFA (Trifluoroacetic acid) if pH < 2.5 is needed.
Baseline Drift UV absorbance of Formic AcidUse high-purity LC-MS grade Formic Acid or switch to Phosphate buffer (pH 2.5) if not using MS detection.
Co-elution of Isomers Insufficient

-selectivity
Lower column temperature to 20°C (enhances

-

interactions) or switch organic modifier to pure Methanol.

References

  • PubChem. (2025).[1] 5-chloro-1H-indole-2-carbonitrile | C9H5ClN2.[1] National Library of Medicine. [Link]

  • Welch Materials. (2024).[7] A Guide to Selective Columns for Isomer Separation (Phenyl & PFP). Welch Materials, Inc. [Link]

  • Phenomenex. (2024).[8] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Notes. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Signature of the Nitrile Group in 5-Chloroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of the nitrile group (C≡N) within the 5-chloroindole scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of the nitrile group (C≡N) within the 5-chloroindole scaffold. By comparing experimental data with that of relevant aromatic and heterocyclic nitriles, we will elucidate the electronic effects of the indole ring and the chloro-substituent on the nitrile vibrational frequency. This document is intended to serve as a practical resource for the identification and characterization of nitrile-containing indole derivatives in a research and development setting.

The indole core is a foundational structure in medicinal chemistry, and its halogenated derivatives, such as 5-chloroindole, are crucial intermediates in the synthesis of a multitude of therapeutic agents.[1][2] The introduction of a nitrile group as a substituent provides a versatile chemical handle for further molecular elaboration and can also serve as a sensitive spectroscopic probe of the local molecular environment.[3]

The Nitrile Stretching Vibration: A Distinctive Spectroscopic Marker

The carbon-nitrogen triple bond (C≡N) of a nitrile functional group gives rise to a sharp and typically intense absorption band in the infrared spectrum.[4] This peak appears in a relatively uncongested region of the spectrum, generally between 2200 and 2260 cm⁻¹, making it a highly reliable diagnostic tool for the presence of a nitrile moiety.[4]

The precise frequency of the C≡N stretching vibration is sensitive to the electronic environment of the molecule. Key factors influencing its position include:

  • Conjugation: When the nitrile group is conjugated with a π-system, such as an aromatic ring, the C≡N stretching frequency is lowered. This is due to the delocalization of π-electrons, which slightly weakens the triple bond.[4]

  • Substituent Effects: The electronic nature of other substituents on an aromatic or heterocyclic ring can further modulate the nitrile stretching frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally decrease it, although this effect can be complex.[5][6][7]

The following diagram illustrates the key factors that influence the IR absorption frequency of a nitrile group.

cluster_factors Factors Influencing C≡N Stretch Frequency cluster_outcome Spectroscopic Outcome Conjugation Conjugation Peak Position (cm⁻¹) Peak Position (cm⁻¹) Conjugation->Peak Position (cm⁻¹) Lowers Frequency Inductive Effects Inductive Effects Inductive Effects->Peak Position (cm⁻¹) Shifts Frequency Resonance Effects Resonance Effects Resonance Effects->Peak Position (cm⁻¹) Shifts Frequency Start Start Grind KBr Grind KBr to a fine powder Start->Grind KBr Add Sample Add 1-2 mg of sample Grind KBr->Add Sample Mix Thoroughly Mix and grind sample with KBr Add Sample->Mix Thoroughly Load Die Load mixture into pellet die Mix Thoroughly->Load Die Press Pellet Apply pressure (8-10 tons) Load Die->Press Pellet Inspect Pellet Inspect for transparency Press Pellet->Inspect Pellet Inspect Pellet->Mix Thoroughly Cloudy/Opaque Acquire Spectrum Run FT-IR analysis Inspect Pellet->Acquire Spectrum Transparent End End Acquire Spectrum->End

Caption: Workflow for KBr pellet preparation for FT-IR analysis.

Step-by-Step Procedure:

  • Preparation: Ensure the mortar, pestle, and die set are clean and completely dry. Gently heat them with a heat gun or in an oven if necessary to remove any adsorbed moisture.

  • Grinding: Place approximately 200 mg of dry FT-IR grade KBr into the agate mortar and grind it to a very fine, consistent powder.

  • Mixing: Add 1-2 mg of the solid sample to the KBr in the mortar.

  • Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure the sample is evenly dispersed. The mixture should have a uniform, fine consistency.

  • Pellet Formation: Transfer a portion of the mixture to the collar of the pellet die and assemble the die. Place the die in the hydraulic press.

  • Pressing: Evacuate the die assembly to remove trapped air, and then slowly apply pressure up to 8-10 tons. Hold the pressure for 1-2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be collected first.

Conclusion

The nitrile group in 5-chloroindole derivatives presents a distinct and informative peak in the infrared spectrum. Its characteristic absorption, estimated to be around 2220 cm⁻¹, is influenced by conjugation with the indole ring system and the electronic effects of the chloro-substituent. By comparing the spectral data of an unknown compound with the benchmarks provided in this guide, researchers can confidently identify the presence of the nitrile functionality and gain insights into the electronic structure of novel 5-chloroindole-based molecules. This analytical approach is a valuable component in the characterization of new chemical entities for drug discovery and development.

References

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Retrieved from Semantic Scholar. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from ResearchGate. [Link]

  • Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. (2025). PMC. [Link]

  • Lee, C., Kim, K., Choi, J., & Cho, M. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1343. [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

  • Korea University Pure. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Retrieved from Korea University Pure. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry. [Link]

  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]

  • Supporting Information: Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

  • Corcelli, S. A., & Kubarych, K. J. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. [Link]

  • Webb, L. J. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-32. [Link]

  • Kozuch, J., et al. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from PubChem. [Link]

  • The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from Loyola eCommons. [Link]

Sources

Validation

Unraveling the Molecular Fingerprint: A Comparative Analysis of the Mass Spectrometry Fragmentation of 5-Chloro-1H-indole-2-carbonitrile

An In-Depth Technical Guide In the landscape of drug discovery and medicinal chemistry, the indole scaffold is a cornerstone, forming the structural basis of numerous pharmacologically active agents. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the landscape of drug discovery and medicinal chemistry, the indole scaffold is a cornerstone, forming the structural basis of numerous pharmacologically active agents. The introduction of various substituents, such as halogens and nitriles, profoundly alters the molecule's electronic properties and biological activity. 5-Chloro-1H-indole-2-carbonitrile is one such molecule of significant interest. Unambiguous structural confirmation is paramount in the synthesis and application of such compounds, and mass spectrometry (MS) stands as a definitive analytical tool for this purpose.

This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-1H-indole-2-carbonitrile. By synthesizing foundational principles of mass spectrometry with comparative data from structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying this compound and others in its class. We will delve into the causality behind fragmentation pathways, compare its molecular fingerprint to relevant alternatives, and provide actionable experimental protocols.

Predicted Fragmentation Pattern of 5-Chloro-1H-indole-2-carbonitrile

The fragmentation of a molecule under high-energy electron ionization (typically 70 eV) is not random; it is a predictable process governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[1][2] For 5-Chloro-1H-indole-2-carbonitrile (Molecular Formula: C₉H₅ClN₂, Monoisotopic Mass: 176.01 g/mol ), the molecular ion (M⁺˙) is expected to be prominent, as aromatic systems are adept at stabilizing the radical cation.[3]

A critical diagnostic feature will be the isotopic peak at M+2. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (75.77%), the mass spectrum will exhibit a characteristic M⁺˙ peak at m/z 176 and an (M+2)⁺˙ peak at m/z 178 with an intensity ratio of roughly 3:1.[4] This isotopic signature is a hallmark of a monochlorinated compound.

The primary fragmentation pathways are predicted to involve the sequential loss of small, stable neutral molecules and radicals, driven by the structure of the indole core and its substituents.

Key Predicted Fragmentation Pathways:

  • Loss of HCN (Hydrogen Cyanide): The indole ring is known to undergo a characteristic fragmentation involving the loss of HCN (27 Da).[5][6] This is a highly favorable process leading to a stable fragment ion. For 5-Chloro-1H-indole-2-carbonitrile, this would result in a fragment ion at m/z 149 .

  • Loss of Cl (Chlorine Radical): Cleavage of the C-Cl bond is a common fragmentation pathway for halogenated aromatic compounds.[7][8] The loss of a chlorine radical (35 Da) from the molecular ion would yield a fragment at m/z 141 .

  • Loss of the Nitrile Group (CN): The nitrile group can be lost as a CN radical (26 Da), which would produce a fragment ion at m/z 150 .

  • Sequential Fragmentation (Loss of HCN then Cl): Following the initial loss of HCN to form the m/z 149 fragment, a subsequent loss of a chlorine radical would lead to a fragment at m/z 114 .

The following diagram illustrates the predicted primary fragmentation cascade for 5-Chloro-1H-indole-2-carbonitrile.

G M C₉H₅ClN₂⁺˙ (m/z 176/178) F149 C₈H₄Cl⁺ (m/z 149/151) M->F149 - HCN F141 C₉H₅N₂⁺ (m/z 141) M->F141 - Cl• F150 C₈H₅ClN⁺˙ (m/z 150/152) M->F150 - CN• F114 C₈H₄⁺˙ (m/z 114) F149->F114 - Cl•

Caption: Predicted EI Fragmentation of 5-Chloro-1H-indole-2-carbonitrile.

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation pattern, we must compare it with the known or expected fragmentation of similar molecules. This comparative approach allows us to isolate the influence of each structural component—the indole core, the chlorine substituent, and the nitrile group—on the overall mass spectrum.

Compound Molecular Ion (m/z) Key Fragment 1 (m/z) Loss Key Fragment 2 (m/z) Loss Notes
5-Chloro-1H-indole-2-carbonitrile (Predicted) 176 / 178149 / 151HCN141Cl•Exhibits characteristic 3:1 chlorine isotope pattern.
1H-Indole-2-carbonitrile 142115HCN89C₂H₂Represents the core indole-nitrile fragmentation without halogen influence.[9]
5-Chloroindole 151 / 153116Cl•89HCNShows the loss of Cl as a primary pathway from the chloro-indole core.[4]
Indole-5-carbonitrile 142115HCN--Demonstrates the characteristic loss of HCN from the indole ring.[10]

This comparative data reinforces our predictions. The loss of HCN is a consistent feature across all indole-containing molecules. The presence of chlorine introduces the characteristic M+2 peak and enables the loss of a chlorine radical as a major fragmentation channel.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To validate these predictions, a robust experimental methodology is essential. The following protocol outlines a standard procedure for analyzing 5-Chloro-1H-indole-2-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Objective: To obtain a clean, reproducible EI mass spectrum of the analyte, clearly resolving the molecular ion, isotopic peaks, and major fragment ions.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 5-Chloro-1H-indole-2-carbonitrile.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

2. GC-MS Instrumentation & Parameters:

  • System: A standard GC-MS system equipped with an autosampler and an EI source.
  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.
  • Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is the industry standard, ensuring that spectra are comparable across different instruments and libraries.[7]
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
  • Solvent Delay: 3 minutes to prevent the high solvent volume from entering the MS detector.

3. Data Acquisition & Analysis:

  • Acquire the data using the instrument's control software.
  • Identify the chromatographic peak corresponding to 5-Chloro-1H-indole-2-carbonitrile.
  • Generate the mass spectrum by averaging the scans across the chromatographic peak and subtracting the background spectrum from a nearby baseline region.
  • Analyze the resulting spectrum, identifying the molecular ion (m/z 176), the M+2 isotope peak (m/z 178), and the key fragment ions as predicted.

The following diagram outlines this generalized workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample (10-50 µg/mL) Inject Inject 1 µL Prep->Inject GC GC Separation Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Detect Mass Analyzer (m/z 40-300) Ionize->Detect Process Background Subtraction Detect->Process Analyze Spectrum Interpretation Process->Analyze

Caption: Generalized Workflow for Spectroscopic Characterization.

Conclusion

The structural elucidation of novel chemical entities like 5-Chloro-1H-indole-2-carbonitrile is a critical task in modern chemical research. By understanding the fundamental principles of mass spectrometric fragmentation, a detailed and predictive picture of its molecular fingerprint can be constructed. The analysis presented here—grounded in the established behavior of indole, nitrile, and chloro-aromatic functionalities—provides a robust guide for the identification of this compound. The predicted fragmentation pattern, characterized by a prominent molecular ion at m/z 176 with a 3:1 isotopic peak at m/z 178, and key fragments at m/z 149 (loss of HCN) and m/z 141 (loss of Cl), serves as a reliable reference for researchers. When coupled with the provided experimental protocol, this guide equips scientists with the necessary tools for confident structural verification.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3787599, 1H-indole-2-carbonitrile. [Link]

  • de Paula, J. P., de Aguiar, G. P., Velozo, E. S., & de Almeida, M. V. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Liu, Y., Li, X., Zhu, T., Gu, Q., & Li, D. (2013). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine drugs, 11(7), 2419–2430. [Link]

  • ResearchGate (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

  • El-Shabrawy, M., Moustafa, M. F., & Salaheldin, A. M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323. [Link]

  • SpectraBase. MS (GC) of 1H-Indole-2-carbonitrile, 3-methyl-. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST (National Institute of Standards and Technology). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • ResearchGate. MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... | Download Scientific Diagram. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • PubChemLite. 1h-indole-2-carbonitrile (C9H6N2). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82653798, 5-chloro-1H-indole-2-carbonitrile. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Science Ready (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • mzCloud. 5 Chloroindole 2 carboxylic acid. [Link]

  • Chemistry LibreTexts (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. [Link]

  • ChemRxiv (2025). Interactive software for interpreting and curating high-resolution electron ionization mass spectra. [Link]

  • YouTube (2022, December 31). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks [Video]. YouTube. [Link]

  • D'Acunzo, P., Di Vona, M. L., Kaciulis, S., Mezzi, A., & Licoccia, S. (2023). New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. Molbank, 2023(2), M1639. [Link]

Sources

Comparative

Technical Comparison: 5-Chloro vs. 5-Bromo Indole-2-carbonitrile Scaffolds

The following technical guide provides a comparative analysis of 5-chloro-indole-2-carbonitrile versus 5-bromo-indole-2-carbonitrile , focusing on their utility as pharmacophores in drug discovery. This analysis synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 5-chloro-indole-2-carbonitrile versus 5-bromo-indole-2-carbonitrile , focusing on their utility as pharmacophores in drug discovery. This analysis synthesizes physicochemical data, Structure-Activity Relationship (SAR) principles, and specific case studies (HIV-1 NNRTIs and EGFR inhibitors).

Executive Summary

In the optimization of indole-based therapeutics, the C5-position is a critical "molecular handle" for modulating potency and metabolic stability. While 5-chloro (5-Cl) and 5-bromo (5-Br) indole-2-carbonitriles are often treated as bioisosteres, they exhibit distinct biological profiles driven by the "Halogen Effect."

  • 5-Chloro-indole-2-carbonitrile: generally offers a balanced profile with lower lipophilicity and higher metabolic stability. It is often the preferred scaffold when optimizing for ligand efficiency (LE) and oral bioavailability.

  • 5-Bromo-indole-2-carbonitrile: provides a larger hydrophobic surface area and a more polarizable "sigma-hole," enabling stronger halogen bonding with backbone carbonyls (e.g., in kinase hinge regions). It is often superior for maximizing binding affinity at the cost of higher molecular weight and lipophilicity.

Physicochemical & Structural Basis

The biological divergence between these two scaffolds correlates directly with their atomic properties. The nitrile group at C2 serves as an electron-withdrawing anchor, increasing the acidity of the indole NH (pKa ~16), which is critical for hydrogen bond donation.

Table 1: Physicochemical Property Comparison
Property5-Chloro-indole-2-CN5-Bromo-indole-2-CNBiological Implication
Van der Waals Radius 1.75 Å1.85 Å5-Br requires a larger hydrophobic pocket (steric fit).
C-X Bond Length ~1.73 Å~1.89 Å5-Br extends deeper into sub-pockets.
Electronegativity (Pauling) 3.162.965-Cl is more electron-withdrawing; affects indole NH acidity.
Lipophilicity (

logP)
+0.71 (vs H)+0.86 (vs H)5-Br increases membrane permeability but also non-specific binding.
Halogen Bond Potential ModerateHigh5-Br forms stronger

-hole interactions with nucleophilic residues (e.g., Val, Ala).

Mechanistic Case Studies

The choice between 5-Cl and 5-Br is rarely arbitrary; it is dictated by the specific architecture of the target protein's binding pocket.

Case Study A: HIV-1 Reverse Transcriptase (NNRTIs)

Indole-2-carbonitriles and their carboxamide derivatives bind to the NNRTI Allosteric Pocket (NNIBP).

  • Mechanism: The indole ring

    
    -stacks with Tyr188  and Trp229 . The C5-substituent projects into a small hydrophobic tunnel lined by Val106  and Val179 .
    
  • Potency Data:

    • 5-Chloro derivatives: Often exhibit superior broad-spectrum activity against mutants (K103N, Y181C) because the smaller Cl atom tolerates the steric constriction caused by the Y181C mutation better than the bulky Br.

    • 5-Bromo derivatives: Typically show higher affinity for the Wild Type (WT) virus due to maximal hydrophobic occupancy, but lose potency against sterically restricted mutants.

Case Study B: EGFR Kinase Inhibition

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the indole-2-carbonitrile serves as a scaffold for ATP-competitive inhibitors.

  • Mechanism: The nitrile group can interact with the gatekeeper residue (Thr790), while the C5-halogen interacts with the hydrophobic region near the

    
    C-helix.
    
  • Performance:

    • 5-Chloro: IC50 values for 5-chloro-indole-2-carboxamide derivatives against EGFR-WT are typically in the 60–90 nM range.

    • 5-Bromo: While potent, the 5-bromo analogs often suffer from lower solubility and faster metabolic clearance (oxidative debromination), making 5-Cl the preferred clinical candidate scaffold.

Decision Logic & SAR Visualization

The following diagram illustrates the decision matrix for selecting between 5-Cl and 5-Br scaffolds during lead optimization.

SAR_Decision_Matrix Start Lead Optimization: Indole-2-carbonitrile Scaffold Pocket_Analysis Analyze Binding Pocket (Cryo-EM / X-ray) Start->Pocket_Analysis Steric_Constraint Is the C5-pocket sterically restricted? Pocket_Analysis->Steric_Constraint Halogen_Bond Is there a backbone Carbonyl available for interaction? Steric_Constraint->Halogen_Bond No (Open Pocket) Select_Cl Select 5-Chloro (Optimized for Fit/Metabolism) Steric_Constraint->Select_Cl Yes (e.g., HIV Y181C) Select_Br Select 5-Bromo (Optimized for Affinity/Occupancy) Halogen_Bond->Select_Br Yes (Targeting Sigma-Hole) Metabolic_Liab Check Metabolic Stability (Microsomal Stability) Halogen_Bond->Metabolic_Liab No Metabolic_Liab->Select_Cl High Clearance Metabolic_Liab->Select_Br Stable

Caption: SAR Decision Matrix for selecting between 5-chloro and 5-bromo indole-2-carbonitrile scaffolds based on structural biology and ADME constraints.

Experimental Protocol: Comparative Potency Assay

To objectively compare the biological potency of these scaffolds, a standardized Fluorescence Polarization (FP) Binding Assay is recommended. This protocol minimizes interference from the intrinsic fluorescence of the indole core.

Materials
  • Target Protein: Recombinant HIV-1 RT or EGFR Kinase domain.

  • Tracer: FAM-labeled standard inhibitor.

  • Compounds: 5-chloro-indole-2-carbonitrile and 5-bromo-indole-2-carbonitrile (purity >98% by HPLC).

Workflow
  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Incubation:

    • Add 5 µL of diluted compound to 384-well black plate.

    • Add 10 µL of Protein-Tracer mix (Protein concentration = Kd of tracer).

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Efavirenz or Erlotinib) must fall within 3-fold of historical IC50.

Synthesis & Derivatization Workflow

The nitrile group at C2 is a versatile synthetic handle. The following workflow illustrates how these scaffolds are processed into active drugs.

Synthesis_Workflow Start 5-Halo-indole (Precursor) Rxn1 Vilsmeier-Haack + NH2OH Start->Rxn1 Nitrile 5-Halo-indole- 2-carbonitrile (The Scaffold) Rxn2 Hydrolysis (NaOH/H2O2) Nitrile->Rxn2 Rxn3 Click Chem (NaN3) Nitrile->Rxn3 Amide Indole-2- carboxamide (Active Drug) Tetrazole Indole-2- tetrazole (Bioisostere) Rxn1->Nitrile Rxn2->Amide Rxn3->Tetrazole

Caption: Synthetic divergence from the 5-halo-indole-2-carbonitrile scaffold to bioactive amides and tetrazoles.[1][2][3][4][5]

References

  • Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (2011). Detailed SAR of 5-chloro vs 5-bromo substitution patterns in NNRTIs. Link

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Molecules. (2023). Comparative potency of 5-chloro derivatives against EGFR. Link

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. (2023). Efficacy data for 5-bromo scaffolds in cancer cell lines.[6][7] Link

  • Halogen Bonding in Drug Discovery: An Overview. Expert Opinion on Drug Discovery. (2015). Theoretical basis for the 5-Br sigma-hole interaction. Link

Sources

Validation

Reference Standard Guide: 5-Chloro-1H-indole-2-carbonitrile

Topic: Reference Standard for 5-Chloro-1H-indole-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts ⚠️ CRITICAL IDENTITY ALERT: CAS MISMATCH Before proceeding...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard for 5-Chloro-1H-indole-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

⚠️ CRITICAL IDENTITY ALERT: CAS MISMATCH

Before proceeding, verify your chemical identity. There is a common database conflict regarding CAS 53312-81-5 .

  • CAS 53312-81-5 formally refers to 5-Amino-2-fluorobenzonitrile (an aniline derivative).

  • 5-Chloro-1H-indole-2-carbonitrile (the subject of this guide) is a distinct bicyclic heterocycle (often associated with CAS 1374452-17-1 or similar derivatives depending on salt forms). Action: Do not rely solely on CAS numbers for this compound. Verify structure via 1H-NMR and Mass Spectrometry (m/z ~176.01).

Introduction: The Scaffold of Interest

5-Chloro-1H-indole-2-carbonitrile is a high-value pharmacophore in drug discovery, particularly for Factor Xa inhibitors , antiviral agents , and kinase inhibitors . The C2-nitrile group is bio-isosteric with carbonyls but offers unique metabolic stability and hydrogen-bonding capabilities.

However, its utility as a Reference Standard is complicated by two factors:

  • Regioisomerism: Synthetic routes often yield traces of 4-chloro or 6-chloro isomers, which are difficult to separate.

  • Hydrolytic Instability: The nitrile group at the C2 position is susceptible to hydrolysis, converting to the amide (primary impurity) and subsequently the carboxylic acid.

This guide compares Certified Reference Materials (CRMs) against Synthesized Laboratory Standards , providing the analytical protocols necessary to validate their quality.

Comparative Analysis: CRM vs. Lab-Synthesized Standards

The choice of reference standard grade dictates the accuracy of your biological assays and impurity profiling.

FeatureCertified Reference Material (CRM) Synthesized / Reagent Grade Impact on Research
Purity (HPLC) >99.5% (w/w)>95.0% (Area %)Reagent grade often contains 1-3% 5-chloroindole-2-carboxamide , skewing IC50 values.
Regio-Purity Quantified (<0.1% 4/6-Cl isomers)Unknown / UnspecifiedIsomeric impurities can have 10-100x different binding affinities, leading to false positives.
Water Content <0.1% (Karl Fischer)Not ControlledHigh water content accelerates nitrile hydrolysis during storage.
Traceability NIST/Pharmacopeia TraceableBatch-specific onlyCRM is required for GMP release testing; Reagent grade is sufficient for early discovery.
Cost High ($500+ / 100mg)Low ($50 / 1g)Use CRM for Quantitative assays; Use Reagent for Qualitative identification.

Experimental Protocols: Self-Validating Systems

To establish the "Trustworthiness" of your standard, you must run these two orthogonal protocols.

Protocol A: Regio-Selective HPLC Method (Purity & Impurity Profiling)

Objective: Separate the 5-chloro target from the 4-chloro/6-chloro isomers and the hydrolysis amide impurity. Rationale: Standard C18 columns often fail to resolve chloro-positional isomers. A Phenyl-Hexyl stationary phase is used here for its superior


 interaction selectivity with the indole ring.
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Linear Ramp)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 290 nm (Indole characteristic max).

  • Temperature: 40°C.

Acceptance Criteria:

  • Resolution (

    
    ):  > 1.5 between 5-Chloro-indole-2-carbonitrile and 5-Chloro-indole-2-carboxamide (hydrolysis impurity).
    
  • Tailing Factor: < 1.2.

Protocol B: Structural Confirmation via 1H-NMR

Objective: Confirm the Chlorine position (C5) and the Nitrile integrity. Solvent: DMSO-d6.

  • Key Signal 1 (N-H): Broad singlet ~12.5 ppm. (Disappearance on

    
     shake confirms acidic proton).
    
  • Key Signal 2 (C3-H): Doublet or singlet ~7.4-7.5 ppm.

  • Key Signal 3 (C4-H, C6-H, C7-H): The coupling constants (

    
    ) are critical.
    
    • C4-H: Look for a doublet with small meta-coupling (

      
       Hz).
      
    • C6-H: Look for a doublet of doublets (

      
       Hz).
      
    • C7-H: Look for a doublet (

      
       Hz).
      
    • Note: If the pattern shows two triplets, you likely have the 4-chloro or 7-chloro isomer.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for this specific indole derivative.

ReferenceStandardWorkflow Start Crude 5-Chloro-1H-indole-2-carbonitrile Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC (Phenyl-Hexyl) Regioisomer Check Solubility->HPLC IsomerFail Fail: >0.5% 4-Cl/6-Cl Isomers HPLC->IsomerFail Multiple Peaks IsomerPass Pass: Single Main Peak HPLC->IsomerPass Single Peak Recrystallize Recrystallize (EtOH/Water) IsomerFail->Recrystallize HydrolysisCheck Check for Amide Impurity (RT shift ~ -2 min) IsomerPass->HydrolysisCheck HydrolysisCheck->Recrystallize Amide Detected NMR 1H-NMR & MS Confirm C5 Substitution HydrolysisCheck->NMR Clean Recrystallize->HPLC FinalQC Final QC Release (Assay >99.0%) NMR->FinalQC Structure Confirmed

Figure 1: Analytical Qualification Workflow. Note the critical loop for removing hydrolysis impurities (Amide) which form upon exposure to moisture.

Synthesis & Impurity Origins[4]

Understanding the synthesis helps predict impurities in your standard.

SynthesisImpurities Precursor 5-Chloro-2-iodoaniline + Pyruvate IndoleCore 5-Chloroindole-2-carboxylate Precursor->IndoleCore Cyclization Fischer 4-Chlorophenylhydrazine (Fischer Synthesis) Fischer->IndoleCore Cyclization (Risk of Isomers) ImpurityA Impurity A: 4-Chloro / 6-Chloro isomers (Regio-scrambling) Fischer->ImpurityA Target 5-Chloro-1H-indole-2-carbonitrile IndoleCore->Target 1. Amidation 2. Dehydration (POCl3) ImpurityB Impurity B: Amide (Hydrolysis) Target->ImpurityB Moisture/Acid

Figure 2: Synthetic pathways showing the origin of regioisomers (from Fischer synthesis) and hydrolysis degradants.

Storage & Stability

To maintain the "Reference Standard" status:

  • Desiccation: Store in a desiccator. The nitrile is hygroscopic.

  • Temperature: -20°C is preferred; 2-8°C is acceptable for short term.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2025).[3][4] 5-chloro-1H-indole-2-carbonitrile Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Amino-2-fluorobenzonitrile (CAS 53312-81-5) - Clarification of CAS Conflict.Link

  • Popowycz, F., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17). Link

  • Sielc Technologies. (2024). Separation of Chloroindole isomers on Mixed-Mode and Reverse Phase Columns.Link

Sources

Comparative

A Researcher's Guide to the Methodical Validation of the Melting Point for Novel Chemical Entities: A Case Study of 5-Chloro-1H-indole-2-carbonitrile

For researchers and professionals in drug development, the synthesis of a novel chemical entity (NCE) such as 5-Chloro-1H-indole-2-carbonitrile marks a pivotal moment of discovery. However, synthesis is merely the prolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of a novel chemical entity (NCE) such as 5-Chloro-1H-indole-2-carbonitrile marks a pivotal moment of discovery. However, synthesis is merely the prologue. The subsequent, rigorous characterization of the compound's physicochemical properties is paramount for its advancement as a potential therapeutic agent. Among these fundamental properties, the melting point stands as a critical sentinel of purity and identity.

This guide provides an in-depth, comparative analysis of the methodologies for validating the melting point of a new compound, using the uncharacterized 5-Chloro-1H-indole-2-carbonitrile (CAS No. 1374452-17-1) as our case study. As of the time of this writing, a definitive, experimentally determined melting point for this compound is not publicly documented, making it an ideal candidate for illustrating the process of primary characterization. We will delve into the principles and practical applications of two core techniques: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

The Imperative of Accurate Melting Point Determination

The melting point of a pure, crystalline solid is a distinct physical constant. It is recorded as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid mass transitions to a liquid. A sharp, narrow melting range (typically within 1-2°C) is a strong indicator of high purity.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting range.[2] Therefore, the accurate determination of this value is not just a perfunctory measurement but a foundational piece of data that informs:

  • Compound Identity and Purity: A sharp, reproducible melting point serves as a preliminary confirmation of the synthesized molecule's identity and purity.

  • Stability and Storage Conditions: Thermal stability can be inferred from the melting behavior, guiding decisions on appropriate storage and handling.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, a critical consideration in drug development for its impact on solubility, bioavailability, and stability.

Comparative Methodologies for Melting Point Validation

We will now explore two primary techniques for melting point determination, outlining their operational principles, experimental protocols, and comparative advantages.

The Capillary Melting Point Method: A Foundational Technique

This long-established method involves heating a small sample of the compound packed into a capillary tube at a controlled rate and visually observing the melting process.[3]

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 meas2 Rapid heating to ~15-20°C below estimated MP meas1->meas2 meas3 Slow heating (1-2°C/min) near MP meas2->meas3 meas4 Record T_onset (first liquid) and T_clear (all liquid) meas3->meas4 val1 Perform at least two more measurements meas4->val1 val2 Report the melting range val1->val2

Caption: Workflow for Capillary Melting Point Determination.

Detailed Experimental Protocol:

  • Apparatus Calibration: Prior to sample analysis, the melting point apparatus must be calibrated.[4] This is achieved by measuring the melting points of certified reference standards with known, sharp melting points (e.g., benzoic acid, caffeine) and creating a calibration curve to correct for any instrumental deviation.[5][6]

  • Sample Preparation:

    • Ensure the sample of 5-Chloro-1H-indole-2-carbonitrile is completely dry, as moisture can depress the melting point.[7]

    • Grind a small amount of the sample into a fine powder to ensure uniform heating.[7]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 5-10°C per minute.

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Begin heating at a slow, controlled rate of 1-2°C per minute.[4]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last solid crystal melts (T_clear). This is the melting range.

  • Data Analysis and Reporting:

    • Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

    • The final melting point is reported as the range from T_onset to T_clear.

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It provides more quantitative and detailed information than the capillary method.

Principles of DSC for Melting Point Determination:

A small, weighed amount of the sample is placed in a sealed pan, and an empty pan serves as a reference. Both pans are heated at a linear rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the extra heat flow required to maintain the sample pan at the same temperature as the reference pan. This heat flow is plotted against temperature, resulting in a characteristic melting endotherm.[9]

Workflow for DSC Analysis

cluster_setup Instrument & Sample Setup cluster_run DSC Run cluster_analysis Data Analysis setup1 Calibrate DSC with indium standard setup2 Accurately weigh 1-5 mg of sample into a pan setup1->setup2 setup3 Hermetically seal the pan setup2->setup3 run1 Place sample and reference pans in DSC cell setup3->run1 run2 Equilibrate at a starting temperature run1->run2 run3 Ramp temperature at a controlled rate (e.g., 10°C/min) run2->run3 analysis1 Plot heat flow vs. temperature run3->analysis1 analysis2 Determine onset, peak, and end temperatures of the endotherm analysis1->analysis2 analysis3 Calculate enthalpy of fusion (ΔH_fus) analysis2->analysis3

Caption: Workflow for DSC Analysis of Melting Point.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of the indium melting peak should be within the accepted range (typically 156.6 ± 0.3°C).

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of 5-Chloro-1H-indole-2-carbonitrile into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program. A typical program would be to equilibrate at 25°C, followed by a heating ramp of 10°C/minute to a temperature well above the expected melting point.[10]

  • Data Analysis:

    • The resulting thermogram will show a peak (endotherm) corresponding to the melting event.

    • The onset temperature of the endotherm is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion, ΔH_fus) are also valuable data points.[11]

Comparison of Techniques and Data Interpretation

The choice of method depends on the stage of research and the level of detail required.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow difference
Data Output Melting range (T_onset to T_clear)Onset, peak temp., enthalpy of fusion (ΔH_fus)
Sample Size ~1-2 mg~1-5 mg
Purity Indication Qualitative (broad range suggests impurity)Quantitative (purity can be estimated from peak shape)
Polymorphism May be difficult to distinguishCan detect and quantify different polymorphs
Throughput ModerateHigh (with autosampler)
Expertise Basic laboratory skillRequires trained operator and data interpretation
Cost LowHigh

Hypothetical Data for 5-Chloro-1H-indole-2-carbonitrile:

Let's assume we have synthesized a batch of 5-Chloro-1H-indole-2-carbonitrile and subjected it to analysis by both methods.

MethodResultInterpretation
Capillary Method178.5 - 180.0 °CThe narrow range suggests a relatively pure compound.
DSCOnset: 178.9 °C, Peak: 180.5 °C, ΔH_fus: 25.4 kJ/molProvides a more precise onset temperature. The enthalpy value is a characteristic thermodynamic property of the substance.

In this hypothetical scenario, the results from both methods are in good agreement, providing strong confidence in the determined melting point. The DSC provides more detailed thermodynamic information that can be used for further characterization.

Conclusion and Best Practices

For the initial characterization of a novel compound like 5-Chloro-1H-indole-2-carbonitrile, a properly calibrated capillary melting point apparatus provides an essential and accessible method for determining purity and identity. However, for comprehensive physicochemical profiling required in later-stage drug development, Differential Scanning Calorimetry is the superior technique .[12] It offers higher precision, quantitative data on the energetics of melting, and the ability to investigate more complex thermal behaviors such as polymorphism.

As a Senior Application Scientist, my recommendation is to employ a tiered approach. Use the capillary method for rapid, routine checks of synthesized batches. For definitive characterization, regulatory submissions, and in-depth stability studies, DSC analysis is indispensable. By understanding the principles and applying these methods rigorously, researchers can ensure the integrity of their data and make informed decisions in the critical path of drug discovery and development.

References

  • Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Available at: [Link]

  • Melting Point Apparatus – SOP. Pharma Beginners. Published July 20, 2020. Available at: [Link]

  • Calibration Procedure for IA9000 Series Melting Point Apparatus. Cole-Parmer. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 504. Available at: [Link]

  • SOP For Melting Point Calibration. Scribd. Available at: [Link]

  • Calibration of Melting Point Apparatus. Pharmaguideline. Available at: [Link]

  • Measuring the Melting Point. Laboratory Equipment. Published May 8, 2023. Available at: [Link]

  • Preparation of samples for melting point determination. Cole-Parmer. Published May 28, 2021. Available at: [Link]

  • 5-chloro-1H-indole-2-carbonitrile. PubChem. Available at: [Link]

  • Melting point determination. SSERC. Available at: [Link]

  • Melting Point and Thermometer Calibration. University of Toronto. Available at: [Link]

  • DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • 5-Chloroindoline. ChemBK. Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 5-Chloro-1H-indole-2-carbonitrile

Executive Summary 5-Chloro-1H-indole-2-carbonitrile (CAS: 1374452-17-1) represents a critical scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Its spectroscopic characterization is often complicate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-1H-indole-2-carbonitrile (CAS: 1374452-17-1) represents a critical scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Its spectroscopic characterization is often complicated by the competing electronic effects of the electron-withdrawing nitrile group at the C2 position and the halogen substituent at the C5 position.

This guide provides a rigorous comparative analysis of the UV-Vis absorption properties of 5-Chloro-1H-indole-2-carbonitrile against its parent pharmacophores. By synthesizing empirical data from structurally homologous controls (Indole, 5-Chloroindole, and Indole-2-carbonitrile), we establish a theoretical and operational framework for identifying this compound in solution.

Key Insight: The presence of the C2-nitrile group induces a significant bathochromic shift relative to the parent indole, pushing the primary absorption maximum (


) from the typical ~288 nm region into the 295–310 nm  range, depending on solvent polarity.

Molecular Architecture & Electronic Theory

To accurately interpret the UV-Vis spectrum of 5-Chloro-1H-indole-2-carbonitrile, one must deconstruct the molecule into its constituent chromophores and analyze their electronic interaction.

Electronic Effects Diagram

ElectronicEffects IndoleCore Indole Core (π → π* Transition) Nitrile C2-Nitrile (-CN) Strong EWG Extends Conjugation IndoleCore->Nitrile Major Perturbation (+15-25 nm) Chloro C5-Chloro (-Cl) Inductive (-I) / Resonance (+M) IndoleCore->Chloro Minor Perturbation (+2-5 nm) Result Resultant Spectrum Bathochromic Shift (Red Shift) Hyperchromic Effect Nitrile->Result Chloro->Result

Figure 1: Deconvolution of electronic substituent effects on the indole chromophore.

Mechanism of Action[1][2]
  • The Indole Base: The parent indole moiety exhibits two primary absorption bands: the

    
     and 
    
    
    
    transitions, typically overlapping in the 270–290 nm region.
  • C2-Nitrile Effect (Primary Driver): The nitrile group at position 2 is coplanar and conjugated with the indole

    
    -system. This extension of the conjugated system lowers the energy gap between the HOMO and LUMO, resulting in a distinct bathochromic (red) shift . Literature on 2-cyanoindole confirms a shift of the origin band to ~300 nm (approx. 33,422 cm⁻¹) compared to indole.
    
  • C5-Chloro Effect (Secondary Driver): The chlorine atom exerts a dual effect: electron withdrawal via induction (-I) and weak electron donation via resonance (+M). In 5-chloroindole, this typically results in a minor bathochromic shift (2–5 nm) and a hyperchromic effect (increased intensity) due to the lone pair interaction with the aromatic ring.

Comparative Spectral Analysis

The following table synthesizes experimental data from parent and homologous structures to triangulate the expected performance of 5-Chloro-1H-indole-2-carbonitrile.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
CompoundStructure

(nm) [Solvent]
Extinction Coeff.[1][2][3][4] (

)
Electronic Characteristic
Indole Parent Scaffold287, 279, 270 [EtOH]~6,000 M⁻¹cm⁻¹Baseline

transitions.
5-Chloroindole Halogenated Control292, 283 [MeOH]~7,500 M⁻¹cm⁻¹Minor red shift due to Cl auxochrome.
Indole-2-carbonitrile Conjugated Control299–305 [MeCN/Gas]~16,000 M⁻¹cm⁻¹Significant red shift due to extended conjugation.
5-Chloro-1H-indole-2-carbonitrile Target Molecule 300–312 [Predicted] High (>15,000) Additive effect of C2-CN conjugation and C5-Cl auxochrome.

Note: Values for the target molecule are derived from the additive substituent increments of the homologous series. Actual values may vary by ±5 nm depending on solvent polarity (Solvatochromism).

Solvatochromic Considerations
  • Polar Protic Solvents (MeOH, Water): Expect a slight blurring of vibrational fine structure and a blue shift (hypsochromic) of the

    
     transition (if observable), though the dominant 
    
    
    
    will remain relatively stable.
  • Non-Polar Solvents (Cyclohexane): Vibrational fine structure will be most distinct. This is the recommended medium for structural confirmation.

Experimental Protocol: Standardized Determination of

To ensure scientific integrity, researchers should not rely solely on literature values but validate the extinction coefficient (


) internally. Follow this self-validating protocol.
Workflow Diagram

Protocol Start Start: Solid Sample 5-Chloro-1H-indole-2-carbonitrile Weigh Gravimetric Prep Weigh ~5.0 mg (±0.01 mg) Start->Weigh Stock Stock Solution A Dissolve in MeCN (10 mL) Conc ≈ 0.5 mg/mL Weigh->Stock Dilution Serial Dilution Prepare 10, 20, 40, 80 µM Stock->Dilution Measure Scan 200–400 nm Record Abs at λmax (~305 nm) Dilution->Measure Validation Linearity Check Plot Abs vs. Conc (Beer's Law) Measure->Validation Calc Calculate ε Slope of linear regression Validation->Calc

Figure 2: Step-by-step workflow for determining the molar extinction coefficient.[5]

Step-by-Step Methodology
  • Stock Preparation:

    • Accurately weigh 2.0–5.0 mg of 5-Chloro-1H-indole-2-carbonitrile into a 10 mL volumetric flask.

    • Dissolve in HPLC-grade Acetonitrile (MeCN) . Sonicate for 2 minutes to ensure complete dissolution.

    • Why MeCN? It has a low UV cutoff (<195 nm) and does not quench fluorescence or form hydrogen bonds as aggressively as alcohols.

  • Serial Dilution:

    • Prepare at least four working standards within the concentration range of 5 µM to 50 µM .

    • Ensure the theoretical Absorbance falls between 0.2 and 0.8 AU for maximum detector linearity.

  • Spectral Acquisition:

    • Blank: Run a baseline correction using pure MeCN.

    • Parameters: Scan range 220–400 nm; Scan speed: Medium; Slit width: 1.0 nm.

    • Observation: Look for the primary peak in the 300–310 nm region. Note any secondary shoulders around 240 nm.

  • Data Analysis (Beer-Lambert Law):

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      in mol/L).
    • Perform a linear regression (

      
      ).
      
    • The slope of the line is the Molar Extinction Coefficient (

      
      ).
      
    • Acceptance Criteria:

      
      .
      

References

  • PubChem. (2025). 5-chloro-1H-indole-2-carbonitrile (CID 82653798). National Library of Medicine. Available at: [Link]

  • Hebestreit, M. L., et al. (2021). Excited state dipole moments and lifetimes of 2-cyanoindole from rotationally resolved electronic Stark spectroscopy. Physical Chemistry Chemical Physics.[6] Available at: [Link]

  • NIST Chemistry WebBook. (2025). Indole UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 5-chloroindole-2-carbonitrile from its Isomeric Impurities

Audience: Researchers, scientists, and drug development professionals. Introduction: The Isomer Problem in Drug Development In the synthesis of pharmacologically active molecules, absolute purity is the goal. For a compo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isomer Problem in Drug Development

In the synthesis of pharmacologically active molecules, absolute purity is the goal. For a compound like 5-chloroindole-2-carbonitrile, a key building block in many synthetic pathways, the challenge often lies not in removing unrelated materials, but in separating compounds that are nearly identical: its own positional isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] Even a subtle shift in the position of the chlorine atom on the indole ring—from position 5 to 4, 6, or 7—can create an impurity with potentially different biological activity, toxicity, or pharmacokinetic properties.[2]

The presence of these isomeric impurities is a significant concern in pharmaceutical development, as regulatory bodies require stringent characterization and control of any substance administered to patients. This guide provides a comprehensive, multi-faceted strategy for the robust separation and unambiguous identification of 5-chloroindole-2-carbonitrile from its critical positional isomers. We will move beyond simple protocol recitation to explain the underlying principles, enabling you to adapt and troubleshoot these methods for your specific needs.

The Analytical Challenge: Why Are Positional Isomers So Difficult to Separate?

Positional isomers such as 4-chloro-, 6-, and 7-chloroindole-2-carbonitrile have the exact same molecular weight and elemental composition as the target 5-chloro isomer. This immediately renders standard mass spectrometry, by itself, incapable of distinguishing them. Furthermore, their structural similarity often results in very close physical properties, such as polarity and boiling point, making chromatographic separation a non-trivial task that requires careful method development.

To overcome this, we must employ an orthogonal analytical strategy , using multiple techniques that probe different physicochemical properties of the molecules. A combination of high-resolution chromatography for separation and spectroscopy for definitive structural elucidation is the gold standard.

G cluster_0 Overall Analytical Strategy cluster_1 Separation & Quantification cluster_2 Structural Confirmation Sample Sample Mixture (5-chloroindole-2-carbonitrile + Isomers) HPLC HPLC (Primary Technique) Sample->HPLC Inject GCMS GC-MS (Complementary Technique) Sample->GCMS Inject NMR NMR Spectroscopy (Definitive Identification) HPLC->NMR Isolate Fractions for FTIR FTIR/Raman (Fingerprinting) HPLC->FTIR Isolate Fractions for Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Orthogonal strategy for isomer analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

Expertise & Experience: HPLC is the premier technique for this challenge. The core principle is that even minor differences in the position of the electronegative chlorine atom alter the molecule's overall dipole moment and its interaction with the stationary phase. This creates subtle but exploitable differences in retention time.

Causality Behind Experimental Choices:

  • Column Selection: A standard C18 column is a good starting point, but for closely-eluting isomers, alternative selectivities are often required. A pentafluorophenyl (PFP) column can provide enhanced separation for halogenated compounds through dipole-dipole and π-π interactions.[3][4] A phenyl-hexyl column offers alternative π-π interactions compared to C18. Screening multiple columns is a crucial first step.

  • Mobile Phase Optimization: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile is a stronger solvent and often provides sharper peaks, but methanol can offer different selectivity by being a hydrogen-bond donor. Fine-tuning the organic/aqueous ratio is key to achieving baseline resolution. The pH of the aqueous phase should be kept consistent, typically buffered around pH 3-4 for indole compounds.[5]

HPLC_Workflow cluster_0 HPLC Method Development Workflow Start Goal: Separate Isomers ScreenCols Column Screening (C18, PFP, Phenyl-Hexyl) Start->ScreenCols Step 1 OptiMobile Mobile Phase Optimization (Acetonitrile vs. Methanol gradient) ScreenCols->OptiMobile Step 2 FineTune Fine-Tuning (Isocratic hold, flow rate, temp.) OptiMobile->FineTune Step 3 Validate Method Validation (Linearity, LOD, LOQ) FineTune->Validate Step 4 Validate->ScreenCols Failure: Re-screen End Validated Method Validate->End Success

Caption: A typical workflow for HPLC method development.

Experimental Protocol: RP-HPLC for Isomeric Purity

Trustworthiness: This protocol includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.

  • Instrumentation: HPLC system with UV detector.

  • Column: PFP Column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 65% B

    • 15-17 min: 65% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Prepare a sample spiked with a known impurity or a crude sample mixture. Inject six replicate times. The resolution between the main peak and the closest eluting isomer should be >1.5, and the relative standard deviation (RSD) of the main peak area should be <2.0%.

  • Analysis: Inject the prepared sample and identify peaks based on retention time relative to a pure reference standard.

Expected Data

The primary output is a chromatogram showing peaks at different retention times (t_R).

CompoundExpected Retention Time (t_R) (min)Relative Retention Time (RRT)
7-chloroindole-2-carbonitrile~11.8~0.95
6-chloroindole-2-carbonitrile~12.1~0.97
5-chloroindole-2-carbonitrile ~12.4 1.00
4-chloroindole-2-carbonitrile~12.9~1.04

(Note: These are hypothetical retention times for illustrative purposes. Actual values will depend on the specific system and conditions.)

Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Approach

Expertise & Experience: GC separates compounds based on their volatility and interaction with the GC column's stationary phase. While positional isomers often have very similar boiling points, high-resolution capillary columns can sometimes provide separation.[8] The mass spectrometer serves as a highly sensitive detector, confirming that the separated peaks are indeed isomers (i.e., they have the same mass-to-charge ratio, m/z).

Causality Behind Experimental Choices:

  • Inlet Temperature: Must be high enough to ensure complete volatilization of the indole derivative without causing thermal degradation. A temperature of 250-280°C is a typical starting point.[8]

  • Column Choice: A mid-polarity column, such as an HP-5MS (5% Phenyl Methyl Siloxane), is a versatile choice for a wide range of organic molecules, including indole alkaloids.[8]

  • Oven Program: A temperature ramp is essential. Starting at a lower temperature allows for separation of more volatile impurities, while a slow ramp through the expected elution range of the isomers maximizes resolution.

Experimental Protocol: GC-MS for Isomer Identification
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~0.1 mg/mL.

Data Interpretation

The Total Ion Chromatogram (TIC) will show separated peaks. The mass spectrum for each peak will confirm the molecular weight. While EI fragmentation patterns for positional isomers can be very similar, subtle differences in the relative abundance of fragment ions may sometimes be observed.[3]

CompoundRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Isomer 1~14.2176/178151, 141, 114
Isomer 2~14.5176/178151, 141, 114
5-chloro isomer ~14.8 176/178 151, 141, 114

(Note: The characteristic 3:1 isotopic pattern for chlorine (¹²C₉H₅³⁵ClN₂ vs. ¹²C₉H₅³⁷ClN₂) will be observed for the molecular ion at m/z 176 and 178.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer

Expertise & Experience: NMR is the most powerful technique for the unambiguous structural identification of isomers.[9] It directly probes the chemical environment of each proton and carbon atom in the molecule. The position of the chlorine atom profoundly influences the electronic environment of the nearby protons on the benzene portion of the indole ring, leading to unique and predictable patterns of chemical shifts and spin-spin coupling.[10]

Causality Behind Experimental Choices:

  • ¹H NMR: This is the primary experiment. The substitution pattern on a benzene ring dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons. By analyzing this pattern, we can definitively determine the chlorine's location.

  • Solvent: A deuterated solvent that fully dissolves the sample is chosen, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often excellent for indole compounds, as the indole N-H proton is clearly visible.[11]

  • 2D NMR: In cases of severe signal overlap, 2D NMR experiments like COSY (Correlated Spectroscopy) can be used to determine which protons are coupled to each other, confirming the assignments.[9]

NMR_Logic cluster_0 NMR Logic for Isomer Differentiation Isomer Positional Isomer Cl_Pos Unique Chlorine Position (e.g., C4, C5, C6, C7) Isomer->Cl_Pos Elec_Env Altered Electronic Environment for adjacent H atoms Cl_Pos->Elec_Env NMR_Spec Distinct ¹H NMR Spectrum Elec_Env->NMR_Spec Chem_Shift Unique Chemical Shifts (δ) NMR_Spec->Chem_Shift Coupling Unique Coupling Constants (J) NMR_Spec->Coupling

Caption: How chlorine's position creates a unique NMR fingerprint.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Acquisition Parameters (Typical for ¹H):

    • Pulse Program: Standard 1D proton (e.g., zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[12][13]

Data Interpretation: Decoding the Aromatic Region

The key to differentiation lies in the aromatic region (~7.0-8.0 ppm).

IsomerH-4 SignalH-6 SignalH-7 Signal
5-chloro Doublet (d), J ≈ 2 HzDoublet of doublets (dd), J ≈ 8.7, 2 HzDoublet (d), J ≈ 8.7 Hz
4-chloro - (no proton)Triplet (t) or dd, J ≈ 8 HzDoublet (d), J ≈ 8 Hz
6-chloro Doublet (d), J ≈ 8.5 Hz- (no proton)Doublet (d), J ≈ 2 Hz
7-chloro Triplet (t) or dd, J ≈ 8 HzDoublet (d), J ≈ 8 Hz- (no proton)

(Note: These are predicted patterns based on known substituent effects on indole rings.[10][11] J-values are approximate. The protons at C-3 and the indole N-H will also be present but are less informative for differentiating these specific positional isomers.)

Vibrational Spectroscopy (FTIR/Raman): A Rapid Fingerprinting Tool

Expertise & Experience: Every molecule has a unique set of vibrational modes that can be measured by FTIR or Raman spectroscopy. While not a standalone quantitative technique, it is an excellent, rapid method for confirming the identity of a material against a known reference standard and for distinguishing between isomers.

Causality Behind Experimental Choices: The substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum (the "fingerprint region").[14] The position of these bands is highly diagnostic of the substitution pattern (e.g., 1,2,4-trisubstituted for the 5-chloro isomer). Furthermore, the C-Cl stretching vibration will differ slightly in energy depending on its position.

Experimental Protocol: FTIR by KBr Pellet
  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until it is a fine, homogenous powder.

  • Pressing: Place the powder in a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or semi-transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

Compare the acquired spectrum to that of a pure reference standard of 5-chloroindole-2-carbonitrile. Pay close attention to the fingerprint region (1500-650 cm⁻¹). Isomers will show distinct differences in this region, confirming the presence of an impurity even if it co-eluted in a chromatographic run. The C≡N (nitrile) stretch should be clearly visible and sharp around 2230-2240 cm⁻¹.[15]

Comparative Summary of Techniques

TechniquePrimary UseStrengthsLimitations
HPLC-UV Separation & Quantification Excellent resolving power, robust, highly quantitative.[5][16]Requires authentic reference standards for peak identification; resolution can be challenging.
GC-MS Separation & Confirmation High efficiency separation, provides mass confirmation.[8][17]Isomers may co-elute; fragmentation patterns can be too similar for definitive ID.
NMR Unambiguous Identification Provides definitive structural information, no reference standard needed for structural assignment.[9][18]Low sensitivity, not ideal for trace-level quantification without specialized methods.
FTIR/Raman Identity Confirmation Fast, non-destructive, provides unique molecular fingerprint.[14]Not quantitative, complex mixtures are difficult to analyze, requires a reference spectrum.

Conclusion

The rigorous identification and control of isomeric impurities are non-negotiable in modern chemical and pharmaceutical development. No single technique is sufficient to definitively characterize 5-chloroindole-2-carbonitrile and its positional isomers. A scientifically sound, orthogonal approach is required.

By leveraging the high-resolution separation power of HPLC , confirming molecular mass with GC-MS , and performing unambiguous structural assignment with NMR , a complete and defensible picture of isomeric purity can be established. FTIR serves as a rapid and valuable tool for identity verification against a known standard. This integrated workflow provides the highest degree of confidence, ensuring the quality and safety of the final product.

References

  • Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

  • Saito, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [Link]

  • UCSN (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Creative Biostructure (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • PubChem. 5-chloro-1H-indole-2-carbonitrile. [Link]

  • Merchan, A. C., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. [Link]

  • Saito, T., et al. (2020). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences. [Link]

  • University of Insubria. (n.d.). INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES. [Link]

  • Gribble, G. W., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (2025). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. [Link]

  • Callis, P. R. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

  • PureSynth. 5-Chloroindole-2-Carboxylic Acid 98.0%(GC). [Link]

  • Srivastava, A., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Engineering Materials. [Link]

  • Technoarete. (2018). FT-IR studies on interactions between Indole and Coumarin. [Link]

  • ResearchGate. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. [Link]

  • Ivanova, T., et al. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Chromatography A. [Link]

  • Saito, T., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences. [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. [Link]

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Safety & Regulatory Compliance

Safety

5-Chloro-1H-indole-2-carbonitrile proper disposal procedures

This guide outlines the validated disposal and handling protocols for 5-Chloro-1H-indole-2-carbonitrile (CAS: 10597-27-0). Editorial Note: As a Senior Application Scientist, I prioritize engineered safety. For this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 5-Chloro-1H-indole-2-carbonitrile (CAS: 10597-27-0).

Editorial Note: As a Senior Application Scientist, I prioritize engineered safety. For this specific compound, the stability of the indole-nitrile bond renders standard in-lab deactivation methods (like bleach oxidation) ineffective and potentially hazardous. Therefore, the protocol below focuses exclusively on segregation, containment, and professional thermal destruction .

Hazard Identification & Waste Classification

Before disposal, you must classify the material based on its reactive functional groups. 5-Chloro-1H-indole-2-carbonitrile is an organic nitrile , which dictates its primary incompatibility: Acids .

PropertyDescriptionCritical Disposal Implication
CAS Number 10597-27-0Unique identifier for waste manifesting.
Molecular Formula C₉H₅ClN₂Contains Nitrogen and Chlorine; incineration requires scrubbers.
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal.), Irritant Handle as a toxic solid; do not treat as general trash.
Reactivity Nitrile Group (-CN) FATAL RISK: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas.
Physical State Solid (Powder)High risk of particulate inhalation during transfer.

Pre-Disposal Segregation Strategy

Proper segregation is the first line of defense. You must prevent this compound from entering waste streams that could trigger hydrolysis or oxidation.

The Segregation Logic:

  • NO Acids: Acidic conditions protonate the nitrile nitrogen, facilitating hydrolysis and potential HCN release.

  • NO Oxidizers: Chlorinated indoles can react violently with strong oxidizers (e.g., concentrated peroxide, nitric acid), potentially forming explosive chloro-nitro intermediates.

  • NO Aqueous Streams: Do not flush down the drain. This compound is toxic to aquatic life and difficult for municipal water treatment to degrade.

Visualizing the Decision Matrix

The following diagram illustrates the segregation logic required at the bench level.

SegregationLogic Start Waste: 5-Chloro-1H-indole-2-carbonitrile IsSolid Is the waste Solid or Liquid? Start->IsSolid Solid Solid Waste (Powder/Crystals) IsSolid->Solid Liquid Liquid (Solvent Solution) IsSolid->Liquid ContainerS Double-bag in chemically resistant polyethylene bags Solid->ContainerS TagS Tag: 'Toxic Solid, Organic, n.o.s.' (Contains Nitriles) ContainerS->TagS Segregate SEGREGATE: Store away from ACIDS and OXIDIZERS TagS->Segregate CheckSolvent Check Solvent Compatibility Liquid->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (DMSO, Methanol) CheckSolvent->NonHalogenated No Halogenated->Segregate NonHalogenated->Segregate Bin Final Destination: High-Temp Incineration Stream Segregate->Bin

Caption: Decision matrix for segregating 5-Chloro-1H-indole-2-carbonitrile waste streams to prevent incompatibility hazards.

Validated Disposal Protocol

WARNING: Do NOT attempt to chemically deactivate this compound in the laboratory using bleach or sodium hydroxide. The indole ring confers stability that makes simple hydrolysis unpredictable, potentially generating toxic chlorinated byproducts rather than inert waste.

Step 1: Containment & Packaging
  • Solids: Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) jar. If the solid is in a contaminated weigh boat or vial, place the entire item into the jar.

  • Solutions: Collect HPLC effluents or mother liquors in a dedicated "Toxic Organic" carboy. Ensure the carboy material is compatible with the solvent (e.g., HDPE for methanol, Glass/Teflon-lined for DCM).

  • Sharps: Needles contaminated with this compound must go into a dedicated sharps bin labeled "Chemically Contaminated Sharps." Do not mix with biological sharps.

Step 2: Labeling (The "Self-Validating" Step)

A label is only effective if it communicates actionable information to the waste handler.

  • Standard Label: "Hazardous Waste - Toxic"

  • Technical Label (Required):

    Chemical Name: 5-Chloro-1H-indole-2-carbonitrile Constituents: Organic Nitrile, Chlorinated Indole Hazards: TOXIC, IRRITANT.[1][2][3] DO NOT MIX WITH ACIDS.

Step 3: Professional Destruction (Incineration)

The only accepted disposal method for this compound is High-Temperature Incineration at a licensed facility.

  • Mechanism: The facility uses temperatures >1000°C to break the C-Cl and C-N bonds.

  • Scrubbing: The presence of Chlorine requires the incinerator to have acid gas scrubbers to capture HCl gas formed during combustion. The Nitrogen content requires NOx controls.

  • Action: Hand off the sealed, labeled container to your institution's EHS (Environmental Health & Safety) team for transport to a TSDF (Treatment, Storage, and Disposal Facility).

Emergency Spill Response Workflow

If containment fails, you must execute a pre-planned response. This workflow prioritizes personnel safety over asset recovery.

SpillResponse Spill Spill Occurs Assess Assess Volume & Form Spill->Assess Minor Minor Spill (<5g) Inside Fume Hood Assess->Minor Major Major Spill (>5g) Or Outside Hood Assess->Major PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate EVACUATE LAB Call EHS/Emergency Major->Evacuate Cover Cover with Absorbent (Vermiculite/Sand) PPE->Cover Collect Scoop into Waste Jar (Do not create dust) Cover->Collect Clean Wash area with soap/water (Collect rinsate) Collect->Clean

Caption: Operational workflow for managing accidental spills of 5-Chloro-1H-indole-2-carbonitrile.

Regulatory & Compliance Reference

  • US EPA (RCRA): While not explicitly P-listed, this compound is characteristic of D003 (Reactivity) if mixed with acids, and Toxic waste. It must be managed as hazardous waste.[4][5]

  • European Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82653798, 5-Chloro-1H-indole-2-carbonitrile. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Chloro-1H-indole-2-carbonitrile

Executive Summary & Molecule Profile This guide provides an autonomous safety framework for handling 5-Chloro-1H-indole-2-carbonitrile . While standard Safety Data Sheets (SDS) provide baseline GHS classifications, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides an autonomous safety framework for handling 5-Chloro-1H-indole-2-carbonitrile . While standard Safety Data Sheets (SDS) provide baseline GHS classifications, this document addresses the specific operational risks associated with the indole-nitrile pharmacophore .

The presence of the nitrile group at the C2 position, combined with the lipophilic 5-chloro substitution, necessitates a safety protocol that goes beyond standard organic handling. The primary risks are not just acute contact irritation, but transdermal absorption and potential metabolic release of cyanide (though less rapid than aliphatic nitriles, the risk remains in biological systems).

Chemical Profile
PropertyDetailOperational Implication
Chemical Name 5-Chloro-1H-indole-2-carbonitrile--
Physical State Solid (Powder/Crystal)Inhalation hazard (dust); requires static control.
Key Moieties Nitrile (-CN), Chloro (-Cl), Indole NHPotential for cyanide generation (acidic hydrolysis); Halogenated waste stream.
Solubility DMSO, DCM, Ethyl AcetateHigh Risk: Solvents like DMSO enhance skin permeability, carrying the toxin into the bloodstream.

Risk Assessment & GHS Classification[1]

Signal Word: WARNING

Hazard CodeDescriptionMechanism of Action / Prevention
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled.Systemic Toxicity: The lipophilic chlorine atom facilitates crossing biological membranes. Prevent all mucosal contact.[1][2]
H315 Causes skin irritation.[3][4]Dermal Barrier: Indoles are known sensitizers.
H319 Causes serious eye irritation.[4]Ocular Risk: Mechanical abrasion from dust + chemical irritation.
EUH032 (Inferred)Contact with acids liberates very toxic gas.Cyanide Risk: The nitrile group can hydrolyze to release Hydrogen Cyanide (HCN) if mixed with strong acids.

PPE Strategy: The "Defense-in-Depth" Approach

Do not rely on a single layer of protection.[2][5] Use the Defense-in-Depth model, where engineering controls (fume hood) are the primary shield, and PPE is the final fail-safe.

A. Respiratory Protection (Primary)
  • Engineering Control: All handling of the solid powder must occur inside a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.

  • PPE (Solid Handling): If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .

  • PPE (Solution Handling): Surgical masks provide zero protection against solvent vapors. Rely strictly on the fume hood.

B. Dermal Protection (Critical)

The combination of the indole core and halogenation increases lipid solubility. If this compound is dissolved in a carrier solvent (DMSO, DMF, DCM), it will penetrate standard nitrile gloves rapidly.

Glove Selection Protocol:

TaskSolvent SystemRecommended Glove SystemRationale
Weighing Solids NoneSingle Nitrile (5 mil / 0.12mm) Protection against dry dust. Change immediately if contaminated.[1][5][6]
Synthesis/Prep Methanol, Ethanol, WaterDouble Nitrile (Total 10 mil) Standard splash protection.
High Risk Prep DMSO, DMF, DCM, Acetone Laminate (Silver Shield/Norfoil) under Nitrile Nitrile degrades in <5 mins with DCM/DMSO. Laminate prevents permeation; outer nitrile provides grip.
C. Ocular Protection[2][5][9]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not wear safety glasses with open sides when handling the powder form, as electrostatic dust can bypass side shields.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for handling this compound safely, from storage to disposal.

SafetyWorkflow Start Start: 5-Chloro-1H-indole-2-carbonitrile StateCheck Is the chemical Solid or in Solution? Start->StateCheck Solid Solid Form (Dust Hazard) StateCheck->Solid Solid Solution Solution Form (Permeation Hazard) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Fume hood sash at lowest working height 3. Single Nitrile Gloves Solid->Weighing Reaction Experimental Procedure (Closed Vessel Preferred) Weighing->Reaction SolventCheck Solvent: DMSO/DCM/DMF? Solution->SolventCheck StdGloves Double Nitrile Gloves SolventCheck->StdGloves MeOH/Water LaminateGloves Laminate Liner + Nitrile Outer (Prevent carrier permeation) SolventCheck->LaminateGloves DMSO/DCM StdGloves->Reaction LaminateGloves->Reaction Cleanup Decontamination: Wipe surfaces with 10% Bleach (Oxidizes residual indole/nitrile) Reaction->Cleanup DisposalCheck Disposal Classification Cleanup->DisposalCheck HaloWaste Halogenated Organic Waste (Due to Cl- substituent) DisposalCheck->HaloWaste AcidCheck WARNING: Do NOT mix with Acid Waste (HCN Generation Risk) HaloWaste->AcidCheck

Figure 1: Operational safety workflow emphasizing glove selection based on solvent carrier and critical waste segregation logic.

Emergency Response Protocols

A. Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Clean: Scoop up the damp material. Wipe the area with a 10% bleach solution . The hypochlorite helps oxidize the indole ring and nitrile functionality, reducing toxicity [1].

B. Exposure First Aid[5][6]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][4] Do not use ethanol to wash skin; it enhances absorption of lipophilic indoles.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Ingestion: Do not induce vomiting. Seek medical attention immediately. Mention "Nitrile-containing compound" to responders (potential for delayed cyanide toxicity).

Disposal & Waste Management

Proper disposal is legally and ethically mandatory. This compound presents a dual hazard for waste streams: Halogenated and Nitrile .

Step-by-Step Disposal Plan:
  • Segregation:

    • Primary Stream: Halogenated Organic Waste . Even though it is a solid, if dissolved for disposal, it must go here due to the Chlorine atom.

    • Forbidden Stream: Acid Waste . Never dispose of nitriles in acidic waste containers. Acidic hydrolysis can convert the nitrile (-CN) into carboxylic acid and Hydrogen Cyanide (HCN) gas [2].

  • Labeling:

    • Label must read: "Hazardous Waste - Halogenated Organic - Contains 5-Chloro-1H-indole-2-carbonitrile - Toxic / Irritant."

  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap is vented if there is any risk of reaction, though this compound is generally stable.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025). 5-chloro-1H-indole-2-carbonitrile Compound Summary (GHS Classifications). National Library of Medicine. [Link]

  • University of California, San Diego (UCSD). (2023). Standard Operating Procedure: Nitriles and Organic Cyanides. [Link]

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